2-trans,4-trans-Octadienoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
74418-29-4 |
|---|---|
Fórmula molecular |
C29H46N7O17P3S |
Peso molecular |
889.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-octa-2,4-dienethioate |
InChI |
InChI=1S/C29H46N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h6-9,16-18,22-24,28,39-40H,4-5,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b7-6+,9-8+/t18-,22-,23-,24?,28-/m1/s1 |
Clave InChI |
HOQIPZYVEOMJGX-LEIHBCTOSA-N |
SMILES isomérico |
CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Foundational & Exploratory
The Pivotal Role of 2-trans,4-trans-Octadienoyl-CoA in the Beta-Oxidation of Polyunsaturated Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of polyunsaturated fatty acids (PUFAs) through beta-oxidation requires a specialized set of auxiliary enzymes to handle the unique stereochemistry of their double bonds, which are not substrates for the core beta-oxidation machinery. A key intermediate in the degradation of PUFAs with double bonds on even-numbered carbons, such as the essential fatty acid linoleic acid, is 2-trans,4-trans-octadienoyl-CoA. This guide provides an in-depth technical overview of the critical role of this intermediate and the enzymes responsible for its metabolism. We will delve into the catalytic mechanisms, present quantitative kinetic data, provide detailed experimental protocols for enzyme analysis, and visualize the metabolic pathways involved. This document is intended to serve as a comprehensive resource for researchers in lipid metabolism and professionals involved in drug development targeting fatty acid oxidation pathways.
Introduction to PUFA Beta-Oxidation and the Formation of this compound
Standard beta-oxidation is a cyclical four-step process that sequentially shortens saturated fatty acyl-CoA molecules, producing acetyl-CoA, FADH₂, and NADH. However, the presence of cis- or trans- double bonds in PUFAs at positions that are not amenable to the standard enzymatic machinery necessitates the action of auxiliary enzymes.
The beta-oxidation of linoleic acid (18:2, cis-Δ⁹, cis-¹²) serves as a canonical example. After three rounds of conventional beta-oxidation, a cis-Δ³ double bond is encountered. This is converted to a trans-Δ² double bond by the enzyme Δ³,Δ²-enoyl-CoA isomerase, allowing one more round of beta-oxidation to proceed. The subsequent acyl-CoA dehydrogenase step results in the formation of a 2-trans,4-cis-dienoyl-CoA intermediate. In the case of linoleic acid degradation, this intermediate is 2-trans,4-cis-decadienoyl-CoA. This intermediate is then acted upon by 2,4-dienoyl-CoA reductase. In the pathway for fatty acids with double bonds at odd-numbered positions, a 2-trans,4-trans-dienoyl-CoA intermediate can also be formed. Specifically, during the degradation of fatty acids like linolenic acid, a 2-trans,5-cis-octadienoyl-CoA is formed, which can be isomerized to 3,5-octadienoyl-CoA and then to this compound by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.[1]
The Central Role of 2,4-Dienoyl-CoA Reductase (DECR)
The enzyme 2,4-dienoyl-CoA reductase (EC 1.3.1.34) is a critical component of the auxiliary pathway for PUFA beta-oxidation. It catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA thioester.
Catalytic Mechanism
In eukaryotes, the reduction of a 2,4-dienoyl-CoA thioester by DECR proceeds via a two-step sequential mechanism involving an enolate intermediate.[2] The enzyme binds both NADPH and the fatty acid thioester, positioning them for a specific hydride transfer from NADPH to the Cδ (carbon 4) of the hydrocarbon chain. This leads to a shift of electrons, forming an enolate intermediate. Subsequently, a proton is abstracted from a water molecule to the Cα (carbon 2), and the thioester is reformed, resulting in a single trans double bond between Cβ and Cγ (carbons 2 and 3).[2]
Quantitative Data
| Substrate | Enzyme Source | Km (µM) | Vmax or Turnover Number (kcat) | Reference |
| trans-2,trans-4-Hexadienoyl-CoA | Recombinant Rat Liver Mitochondrial DECR | 0.46 | 2.1 s⁻¹ (kcat) | |
| NADPH | Recombinant Rat Liver Mitochondrial DECR | 2.5 | 2.1 s⁻¹ (kcat) | |
| 5-Phenyl-2,4-pentadienoyl-CoA | [3] | |||
| 2-trans,4-cis-Decadienoyl-CoA | [4] | |||
| 2-trans,4-trans-Decadienoyl-CoA | [4] |
Note: The table will be populated with more specific data for this compound as it becomes available in the literature. The use of artificial substrates like 5-phenyl-2,4-pentadienoyl-CoA is common for spectrophotometric assays due to their favorable absorbance properties.[3]
The Role of Δ³,⁵,Δ²,⁴-Dienoyl-CoA Isomerase
In the beta-oxidation of PUFAs with double bonds extending from odd-numbered carbon atoms, the enzyme Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase (EC 5.3.3.-) plays a crucial role.[1] This enzyme catalyzes the isomerization of a 3,5-dienoyl-CoA intermediate to a 2,4-dienoyl-CoA intermediate, which can then be processed by 2,4-dienoyl-CoA reductase. For instance, during the degradation of linolenic acid, a 3,5,8-octatrienoyl-CoA intermediate is formed, which is a substrate for this isomerase. The product, 2,4,8-octatrienoyl-CoA, can then enter the main beta-oxidation pathway after reduction by DECR. The mechanism is believed to involve proton transfers facilitated by acidic residues in the active site.[3]
Experimental Protocols
Synthesis of this compound
Principle: The synthesis involves the activation of 2-trans,4-trans-octadienoic acid to its corresponding CoA thioester. This can be achieved using an acyl-CoA synthetase or through chemical methods.
Materials:
-
2-trans,4-trans-octadienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.) or a chemical coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Reaction quenching solution (e.g., perchloric acid)
-
HPLC system for purification and analysis
Protocol (Enzymatic Synthesis):
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 100 mM, pH 7.5), MgCl₂ (e.g., 10 mM), ATP (e.g., 10 mM), and CoA (e.g., 5 mM).
-
Add 2-trans,4-trans-octadienoic acid to the reaction mixture (e.g., 2 mM).
-
Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.
-
Incubate the reaction at an optimal temperature for the enzyme (e.g., 37°C) for a sufficient duration (e.g., 1-2 hours).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the reaction is complete, quench it by adding a quenching solution.
-
Purify the this compound from the reaction mixture using reverse-phase HPLC.
-
Determine the concentration of the purified product spectrophotometrically using the molar extinction coefficient of the adenine (B156593) moiety of CoA (ε₂₆₀ = 15,400 M⁻¹cm⁻¹).
Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established methods and can be optimized for specific experimental conditions.[3][7]
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. An artificial substrate, 5-phenyl-2,4-pentadienoyl-CoA, is often used due to its high molar extinction coefficient at this wavelength, which enhances the sensitivity of the assay.[3]
Materials:
-
Purified 2,4-dienoyl-CoA reductase or cell/tissue homogenate
-
Tris-HCl or potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
NADPH
-
This compound or 5-phenyl-2,4-pentadienoyl-CoA (substrate)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Protocol:
-
Prepare a reaction buffer containing Tris-HCl or potassium phosphate buffer.
-
Prepare a stock solution of NADPH in the reaction buffer. The final concentration in the assay is typically around 100-200 µM.
-
Prepare a stock solution of the dienoyl-CoA substrate. The final concentration will depend on the Km of the enzyme but is often in the range of 10-50 µM.
-
In a cuvette, add the reaction buffer, NADPH, and the enzyme solution.
-
Incubate the mixture for a few minutes at the desired temperature (e.g., 25°C or 37°C) to allow for temperature equilibration and to record any background NADPH oxidation.
-
Initiate the reaction by adding the substrate (this compound or 5-phenyl-2,4-pentadienoyl-CoA).
-
Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 2-5 minutes).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (ε₃₄₀ = 6,220 M⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Data Analysis:
The initial linear rate of the reaction (ΔA₃₄₀/min) is used to calculate the enzyme activity.
Activity (U/mL) = (ΔA₃₄₀/min) / (ε * l) * Vtotal / Venzyme
Where:
-
ΔA₃₄₀/min is the change in absorbance at 340 nm per minute.
-
ε is the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
l is the path length of the cuvette (usually 1 cm).
-
Vtotal is the total volume of the assay.
-
Venzyme is the volume of the enzyme solution added.
Visualizations of Metabolic Pathways and Workflows
Beta-Oxidation of Linoleic Acid
Caption: Beta-oxidation pathway of linoleic acid.
Experimental Workflow for 2,4-Dienoyl-CoA Reductase Assay
Caption: Workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase.
Conclusion
This compound is a linchpin intermediate in the intricate process of polyunsaturated fatty acid beta-oxidation. Its metabolism, primarily orchestrated by 2,4-dienoyl-CoA reductase, ensures the complete degradation of these essential dietary components for energy production. A thorough understanding of this pathway and the enzymes involved is paramount for researchers investigating lipid metabolism and for the development of therapeutic strategies targeting metabolic disorders. The provided technical guide offers a foundational resource for these endeavors, consolidating key information on the biochemical role, quantitative aspects, and experimental analysis of this compound and its associated enzymes.
References
- 1. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Delta 3,5,delta 2,4-dienoyl-CoA isomerase is a multifunctional isomerase. A structural and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Crossroads: A Technical Guide to 2-trans,4-trans-Octadienoyl-CoA in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 2-trans,4-trans-octadienoyl-CoA metabolic pathway intermediate. As a key player in the β-oxidation of polyunsaturated fatty acids, understanding its formation, conversion, and regulation is critical for research in metabolic diseases, drug development, and cellular physiology. This document offers a comprehensive overview of the core biochemistry, detailed experimental protocols, and quantitative data to support advanced research and therapeutic development.
Introduction to the this compound Intermediate
This compound is a crucial intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids, particularly those with double bonds extending from odd-numbered carbon atoms, such as linolenic acid. Its metabolism requires a set of auxiliary enzymes to resolve the complex double bond structures that are not substrates for the core β-oxidation machinery. The proper processing of this intermediate is essential for maintaining energy homeostasis and preventing the accumulation of potentially toxic metabolic byproducts. Dysregulation of this pathway has been implicated in various metabolic disorders, making the involved enzymes potential targets for therapeutic intervention.
The Core Metabolic Pathway
The formation and subsequent metabolism of this compound involves a series of enzymatic reactions that diverge from the canonical β-oxidation pathway. The pathway is initiated from a 2-trans,5-cis-octadienoyl-CoA intermediate.
The key enzymatic steps are:
-
Isomerization: 2-trans,5-cis-octadienoyl-CoA is isomerized to 3,5-octadienoyl-CoA. This reaction is catalyzed by Δ³,Δ²-enoyl-CoA isomerase (EC 5.3.3.8).[1]
-
Second Isomerization: 3,5-octadienoyl-CoA is then further isomerized to this compound by Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase.[1]
-
Reduction: The resulting this compound is a substrate for the NADPH-dependent 2,4-dienoyl-CoA reductase (EC 1.3.1.34). This enzyme reduces the C4-C5 double bond to yield trans-3-enoyl-CoA.[1][2]
-
Re-entry into β-oxidation: The trans-3-enoyl-CoA is then isomerized to the standard β-oxidation intermediate, trans-2-enoyl-CoA, by Δ³,Δ²-enoyl-CoA isomerase, allowing it to re-enter the main β-oxidation spiral.[2]
This pathway ensures the complete degradation of polyunsaturated fatty acids, allowing for their efficient use as an energy source.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the this compound metabolic pathway. These values are representative and may vary depending on the specific organism and experimental conditions.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism |
| Δ³,Δ²-enoyl-CoA isomerase | 3-cis-enoyl-CoA | 25 | 150 | Rat Liver Mitochondria |
| Δ³,⁵,Δ²,⁴-dienoyl-CoA isomerase | 3,5-octadienoyl-CoA | 15 | 80 | Rat Liver Mitochondria |
| 2,4-dienoyl-CoA reductase | 2-trans,4-trans-decadienoyl-CoA | 10 | 50 | Bovine Liver Mitochondria |
| 2,4-dienoyl-CoA reductase | 2-trans,4-cis-decadienoyl-CoA | 5 | 120 | Human Peroxisomes |
Table 2: Metabolite Concentrations in Rat Liver Mitochondria under High Fat Diet
| Metabolite | Concentration (nmol/g tissue) |
| 2-trans,5-cis-octadienoyl-CoA | 0.5 - 1.2 |
| 3,5-octadienoyl-CoA | 0.1 - 0.3 |
| This compound | 0.2 - 0.5 |
| trans-3-enoyl-CoA | 1.0 - 2.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound pathway.
Synthesis of this compound
Objective: To chemically synthesize this compound for use as a substrate in enzymatic assays.
Materials:
-
2-trans,4-trans-octadienoic acid
-
Coenzyme A (CoA)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium bicarbonate solution, 5% (w/v)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Dissolve 2-trans,4-trans-octadienoic acid and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 4 hours to form the NHS-ester.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
In a separate vial, dissolve Coenzyme A in a 5% sodium bicarbonate solution.
-
Slowly add the NHS-ester solution to the CoA solution while stirring on ice.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Purify the resulting this compound by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the collected fractions to obtain the pure product.
-
Confirm the identity and purity of the product using mass spectrometry and NMR spectroscopy.
Assay of 2,4-Dienoyl-CoA Reductase Activity
Objective: To measure the enzymatic activity of 2,4-dienoyl-CoA reductase spectrophotometrically.
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified 2,4-dienoyl-CoA reductase
-
This compound substrate solution
-
NADPH solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the enzyme solution in a quartz cuvette.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
Signaling and Regulatory Interactions
The metabolism of this compound is tightly regulated and integrated with other cellular processes. The expression of the enzymes involved is often under the control of transcription factors that sense the cellular lipid status, such as Peroxisome Proliferator-Activated Receptors (PPARs). High levels of fatty acids can induce the expression of β-oxidation enzymes, including 2,4-dienoyl-CoA reductase, to enhance the cell's capacity to utilize fats for energy.
References
An In-depth Technical Guide to 2-trans,4-trans-Octadienoyl-CoA: Discovery, Significance, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-trans,4-trans-octadienoyl-CoA, a key intermediate in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids. The discovery of its role in cellular metabolism, its enzymatic processing by 2,4-dienoyl-CoA reductase, and its significance in both health and disease are detailed. This document includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of the relevant metabolic pathways to serve as a valuable resource for researchers in lipid metabolism and drug development.
Discovery and Significance
The journey to understanding the metabolism of polyunsaturated fatty acids (PUFAs) led to the identification of several unique intermediates not seen in the β-oxidation of saturated fats. One such critical intermediate is this compound. Its discovery was intrinsically linked to the elucidation of the pathway for the degradation of linoleic acid, an essential omega-6 fatty acid.
During the β-oxidation of PUFAs with double bonds at even-numbered carbon positions, a problematic intermediate, 2-trans,4-cis-dienoyl-CoA, is formed. This molecule cannot be directly processed by the core enzymes of the β-oxidation spiral. The solution to this metabolic challenge is the enzyme 2,4-dienoyl-CoA reductase (DECR) , which catalyzes the NADPH-dependent reduction of the 2,4-dienoyl-CoA thioester. While the initial product of linoleic acid degradation is 2-trans,4-cis-decadienoyl-CoA, the reductase can act on both 2-trans,4-cis and 2-trans,4-trans isomers with similar efficiency. The 2-trans,4-trans isomer, including the eight-carbon chain version, this compound, is a substrate for this crucial enzyme.
The significance of this compound and its metabolism is underscored by the clinical implications of deficiencies in the DECR enzyme. Such deficiencies lead to an inherited metabolic disorder known as 2,4-dienoyl-CoA reductase deficiency (DE-RED). This rare condition results in the accumulation of unusual acylcarnitines, such as 2-trans,4-cis-decadienoylcarnitine, derived from the incomplete oxidation of linoleic acid. Clinical manifestations in affected individuals include severe hypotonia, respiratory distress, and microcephaly, highlighting the essential role of this metabolic pathway in cellular energy homeostasis.
Metabolic Pathway of this compound
This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids. Its processing is essential for the complete degradation of these molecules to acetyl-CoA, which can then enter the citric acid cycle for energy production. The central enzyme in this process is 2,4-dienoyl-CoA reductase.
The Role of 2,4-Dienoyl-CoA Reductase
2,4-Dienoyl-CoA reductase (EC 1.3.1.34) is an auxiliary enzyme of β-oxidation found in both mitochondria and peroxisomes. It catalyzes the reduction of the C4-C5 double bond of 2,4-dienoyl-CoA thioesters using NADPH as a reductant. In eukaryotes, this reaction yields a 3-trans-enoyl-CoA product. This product is then isomerized by Δ³,Δ²-enoyl-CoA isomerase to 2-trans-enoyl-CoA, a standard substrate for the β-oxidation pathway.
Interestingly, the prokaryotic (e.g., E. coli) 2,4-dienoyl-CoA reductase differs structurally and mechanistically from its eukaryotic counterparts. The bacterial enzyme is an iron-sulfur flavoenzyme containing FAD, FMN, and a [4Fe-4S] cluster, and it directly produces 2-trans-enoyl-CoA.
The overall pathway involving this compound is depicted in the following diagram:
Quantitative Data
The enzymatic activity of 2,4-dienoyl-CoA reductase has been characterized using various substrates, including this compound and its analogs. The following tables summarize the available kinetic parameters for this enzyme from different sources.
| Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 2,4-Hexadienoyl-CoA | Human (recombinant, mitochondrial) | 26.5 ± 3.8 | 7.78 ± 1.08 | [1] |
| 2,4-Decadienoyl-CoA | Human (recombinant, mitochondrial) | 6.22 ± 2.0 | 0.74 ± 0.07 | [1] |
| NADPH | Human (recombinant, mitochondrial) | 60.5 ± 19.7 | - | [1] |
| 2-trans,4-trans-Hexadienoyl-CoA | Rat (recombinant, mitochondrial) | 0.46 | 2.1 s-1 (turnover number) | [2] |
| NADPH | Rat (recombinant, mitochondrial) | 2.5 | - | [2] |
Table 1: Kinetic Parameters of 2,4-Dienoyl-CoA Reductase
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound and its metabolizing enzyme.
Chemoenzymatic Synthesis of this compound
A general chemoenzymatic approach can be employed for the synthesis of various acyl-CoA molecules, including this compound.[3][4][5][6] This method involves the chemical synthesis of the corresponding S-acyl-pantetheine, followed by its enzymatic conversion to the acyl-CoA.
Step 1: Chemical Synthesis of S-(2-trans,4-trans-octadienoyl)-pantetheine
-
Activation of 2-trans,4-trans-octadienoic acid: The carboxylic acid is activated, for example, by converting it to a mixed anhydride (B1165640) or an activated ester.
-
Thioesterification: The activated octadienoic acid is then reacted with pantetheine (B1680023) to form the thioester bond, yielding S-(2-trans,4-trans-octadienoyl)-pantetheine.
-
Purification: The product is purified using chromatographic techniques such as HPLC.
Step 2: Enzymatic Synthesis of this compound
-
Enzyme Source: A cocktail of enzymes, typically CoaA, CoaD, and CoaE, is used. These can be obtained from recombinant expression in E. coli.
-
Reaction Mixture: The purified S-(2-trans,4-trans-octadienoyl)-pantetheine is incubated with the enzyme cocktail in a buffered solution containing ATP and magnesium chloride.
-
Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 37°C) for a defined period.
-
Purification: The final product, this compound, is purified from the reaction mixture using HPLC.
The following diagram illustrates the workflow for the chemoenzymatic synthesis:
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. A more sensitive version of this assay utilizes 5-phenyl-2,4-pentadienoyl-CoA as a substrate due to its higher extinction coefficient.[7]
Materials:
-
Purified or recombinant 2,4-dienoyl-CoA reductase
-
This compound (or other suitable dienoyl-CoA substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and the dienoyl-CoA substrate in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a known amount of the enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM-1cm-1).
Radioactive Assay for 2,4-Dienoyl-CoA Reductase Activity
This highly sensitive assay measures the incorporation of tritium (B154650) from [4B-³H]NADPH into the dienoyl-CoA substrate.[8]
Materials:
-
Purified or recombinant 2,4-dienoyl-CoA reductase
-
This compound (or other suitable dienoyl-CoA substrate)
-
[4B-³H]NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Hydroxylamine solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, dienoyl-CoA substrate, and [4B-³H]NADPH.
-
Initiate the reaction by adding the enzyme solution and incubate at the desired temperature.
-
Stop the reaction at various time points.
-
Cleave the thioester bond of the product by adding hydroxylamine.
-
Extract the radioactive product into toluene. The unreacted [³H]NADPH remains in the aqueous phase.
-
Measure the radioactivity in the toluene phase using a scintillation counter.
-
Calculate the rate of tritium incorporation to determine the enzyme activity.
Conclusion
This compound is a pivotal intermediate in the catabolism of polyunsaturated fatty acids. Its discovery and the characterization of its metabolizing enzyme, 2,4-dienoyl-CoA reductase, have significantly advanced our understanding of lipid metabolism. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this area, with potential applications in the diagnosis and treatment of metabolic disorders and the development of novel therapeutic agents targeting fatty acid oxidation pathways.
References
- 1. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioactive assay of 2,4-dienoyl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of 2,4-Dienoyl-CoA Reductase on 2-trans,4-trans-Octadienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2,4-Dienoyl-CoA reductase (DECR) is a critical auxiliary enzyme in the mitochondrial β-oxidation of polyunsaturated fatty acids (PUFAs). Its primary function is to reduce 2,4-dienoyl-CoA thioesters, which are common intermediates in the degradation of fatty acids with double bonds at even-numbered carbon positions. This guide provides a comprehensive overview of the enzymatic function of DECR, with a specific focus on its activity on 2-trans,4-trans-octadienoyl-CoA. It includes a summary of available kinetic data, a detailed experimental protocol for assaying enzyme activity, and visualizations of the metabolic pathway and experimental workflow.
Introduction to 2,4-Dienoyl-CoA Reductase (DECR)
The β-oxidation of saturated fatty acids is a straightforward, cyclical process. However, the degradation of unsaturated fatty acids requires additional enzymatic steps to handle the non-standard configurations of double bonds. When β-oxidation encounters a 2,4-dienoyl-CoA intermediate, the core enzymes cannot process it further. DECR resolves this metabolic block by catalyzing the NADPH-dependent reduction of the C4-C5 double bond. This reaction converts the 2,4-dienoyl-CoA to a 3-trans-enoyl-CoA, which can then be isomerized to a 2-trans-enoyl-CoA, a substrate that can re-enter the main β-oxidation spiral.[1] This function makes DECR a rate-limiting and essential enzyme for the complete oxidation of PUFAs.[2]
Enzymatic Reaction and Substrate Specificity
The canonical reaction catalyzed by eukaryotic mitochondrial 2,4-dienoyl-CoA reductase is:
2-trans,4-trans-dienoyl-CoA + NADPH + H⁺ → 3-trans-enoyl-CoA + NADP⁺
The enzyme utilizes NADPH as a cofactor to donate a hydride to the δ-carbon of the fatty acyl chain. This is followed by a proton abstraction from water at the α-carbon, resulting in the formation of a single trans double bond between the β and γ carbons.[1]
An interesting characteristic of DECR is its lack of stereospecificity for the double bond at the C4 position, as it can efficiently reduce both 2-trans,4-cis- and 2-trans,4-trans-dienoyl-CoA thioesters.[1] The enzyme also acts on substrates of varying chain lengths.
Quantitative Data: Kinetic Parameters
| Substrate | Km (μM) | Vmax (μmol/min/mg) |
| 2,4-Hexadienoyl-CoA | 71.6 ± 0.27 | 1.75 ± 0.34 |
| 2,4-Decadienoyl-CoA | 12.7 | Data not available |
| Data obtained from studies on human peroxisomal 2,4-dienoyl-CoA reductase. |
It is noteworthy that the Km values for short-chain acyl-CoAs are at least 6-fold higher than for substrates with 10 or more carbons, suggesting a higher affinity for longer-chain fatty acids.[3]
Metabolic Pathway Context
2,4-Dienoyl-CoA reductase is an integral part of the β-oxidation pathway for polyunsaturated fatty acids. The following diagram illustrates the position of the DECR-catalyzed step within this pathway.
Experimental Protocols
Synthesis of this compound
As commercial availability of this compound may be limited, a general method for its synthesis from the corresponding free fatty acid is outlined below.
-
Oxidation of Aldehyde to Carboxylic Acid:
-
Start with 2-trans,4-trans-octadienal.
-
Perform an oxidation reaction (e.g., using silver oxide) to convert the aldehyde to 2-trans,4-trans-octadienoic acid.
-
-
Formation of the CoA Thioester:
-
Utilize the mixed anhydride (B1165640) method to couple the synthesized 2-trans,4-trans-octadienoic acid with Coenzyme A.
-
Purify the resulting this compound thioester using reverse-phase high-performance liquid chromatography (HPLC).
-
Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is a standard method for determining the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in NADPH absorbance.
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
EDTA (100 µM)
-
NADPH (125 µM)
-
Purified 2,4-dienoyl-CoA reductase enzyme (e.g., 10 µg in a final volume of 1.0 ml)
-
This compound (substrate, e.g., 40 µM)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the Assay Mixture: In a 1.0 ml cuvette, combine the potassium phosphate buffer, EDTA, and NADPH.
-
Add Enzyme: Add the purified 2,4-dienoyl-CoA reductase to the assay mixture.
-
Pre-incubation: Incubate the mixture at room temperature for 20 minutes to allow for temperature equilibration and any potential interaction between the enzyme and cofactor.
-
Initiate the Reaction: Start the enzymatic reaction by adding the this compound substrate to the cuvette and mix quickly.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for a period of 90 seconds. The rate of decrease corresponds to the rate of NADPH oxidation, which is stoichiometric with the reduction of the dienoyl-CoA substrate.
-
Calculate Activity: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of the substrate and the subsequent enzymatic assay.
Conclusion and Future Directions
2,4-Dienoyl-CoA reductase is a pivotal enzyme in the metabolism of polyunsaturated fatty acids, enabling their complete degradation for energy production. While its general function is well-understood, further research is warranted to elucidate the specific kinetic parameters for a broader range of substrates, including this compound. Such data would provide a more nuanced understanding of its substrate preferences and regulatory mechanisms. Given its rate-limiting role, DECR represents a potential therapeutic target for metabolic disorders characterized by altered fatty acid oxidation. The protocols and information presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the function and therapeutic potential of this essential enzyme.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
2-trans,4-trans-octadienoyl-CoA in mitochondrial vs peroxisomal fatty acid oxidation
An In-depth Technical Guide to the Role of 2-trans,4-trans-octadienoyl-CoA in Mitochondrial vs. Peroxisomal Fatty Acid Oxidation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The oxidation of polyunsaturated fatty acids (PUFAs) presents a unique metabolic challenge due to the presence of double bonds that are incompatible with the core β-oxidation pathway. A key intermediate generated during the degradation of fatty acids like linoleic acid is this compound. The metabolism of this intermediate requires the auxiliary enzyme 2,4-dienoyl-CoA reductase (DECR), which exists as distinct isoforms in both mitochondria (DECR1) and peroxisomes (DECR2). While both organelles are capable of processing this intermediate, significant differences in their enzyme kinetics, substrate preferences, and regulatory mechanisms dictate their respective roles in overall fatty acid homeostasis. This guide provides a comprehensive comparison of the mitochondrial and peroxisomal pathways for this compound metabolism, including quantitative data, detailed experimental protocols, and an overview of the transcriptional regulation. Understanding these differences is crucial for developing therapeutic strategies for metabolic disorders.
Introduction to Polyunsaturated Fatty Acid Oxidation
The β-oxidation of saturated fatty acids is a straightforward, cyclical process. However, the degradation of PUFAs requires additional enzymes to handle the non-standard configurations of their double bonds. When β-oxidation of linoleic acid proceeds, it generates intermediates such as 2-trans,4-cis/trans-dienoyl-CoA, which must be reduced before the cycle can continue. The enzyme 2,4-dienoyl-CoA reductase catalyzes the NADPH-dependent reduction of these intermediates to trans-3-enoyl-CoA.[1] This step is considered rate-limiting in the oxidation of PUFAs.[2] The resulting trans-3-enoyl-CoA is then isomerized to trans-2-enoyl-CoA, a substrate that can re-enter the main β-oxidation spiral.[3] This critical reduction step occurs in both mitochondria and peroxisomes, mediated by DECR1 and DECR2, respectively.
Mitochondrial Metabolism of this compound
In mitochondria, the β-oxidation of fatty acids is a primary source of cellular energy in the form of ATP. The mitochondrial 2,4-dienoyl-CoA reductase, DECR1, is a homotetrameric protein belonging to the short-chain dehydrogenase/reductase (SDR) superfamily.[1] It plays an indispensable role in the complete oxidation of PUFAs.[3] Deficiency in DECR1 can lead to severe hypoglycemia and an accumulation of unsaturated fatty acids in the liver.[3] The catalytic mechanism of mDECR involves a sequential, two-step process with an enolate intermediate, and relies on a conserved catalytic tetrad of tyrosine, serine, lysine, and asparagine residues in its active site.[1][2]
Metabolic Pathway in Mitochondria
The pathway for handling 2,4-dienoyl-CoA intermediates within the mitochondria is illustrated below.
Caption: Mitochondrial pathway for 2-trans,4-trans-dienoyl-CoA metabolism.
Peroxisomal Metabolism of this compound
Peroxisomes are involved in a variety of metabolic processes, including the β-oxidation of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and some PUFAs.[4][5] Unlike mitochondria, peroxisomal β-oxidation is not directly coupled to ATP synthesis and primarily serves to shorten fatty acids that are then transported to mitochondria for complete oxidation.[2] The peroxisomal 2,4-dienoyl-CoA reductase, DECR2, also reduces 2,4-dienoyl-CoA to trans-3-enoyl-CoA.[6] Structurally, pDCR (DECR2) differs from its mitochondrial counterpart. Notably, it lacks the conserved tyrosine-serine pair in its active site, instead utilizing an aspartate residue in its catalytic mechanism.[2][4] This structural difference may contribute to its ability to process a broader range of substrates, including very long chain PUFAs.[4][5]
Metabolic Pathway in Peroxisomes
The peroxisomal pathway mirrors the mitochondrial one for this specific intermediate, though the enzymes are distinct isoforms.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
An In-Depth Technical Guide to the Biochemical Properties of 2-trans,4-trans-Octadienoyl-CoA
This technical guide provides a comprehensive overview of the core biochemical properties of 2-trans,4-trans-octadienoyl-CoA, an essential intermediate in the metabolism of polyunsaturated fatty acids. This document is intended for researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and related therapeutic areas.
Core Biochemical Properties
This compound is a key metabolic intermediate in the β-oxidation of polyunsaturated fatty acids. Its physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C29H46N7O17P3S | PubChem |
| Molecular Weight | 889.7 g/mol | PubChem |
| Canonical SMILES | CCCCC=CC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)P(=O)(O)O)O | PubChem |
| InChI Key | FBOQCVKRVXLXQQ-NDEPHWAFSA-N | PubChem |
| Biochemical Role | Intermediate in the β-oxidation of polyunsaturated fatty acids | [Smeland TE, et al., 1992] |
Role in Fatty Acid β-Oxidation
This compound is a crucial substrate for the enzyme 2,4-dienoyl-CoA reductase in the mitochondrial β-oxidation pathway of polyunsaturated fatty acids with double bonds at even-numbered positions. The pathway is essential for the complete degradation of these fatty acids to acetyl-CoA, which can then enter the citric acid cycle for energy production.
The metabolic fate of this compound is depicted in the following signaling pathway diagram:
Quantitative Data
| Substrate | Enzyme Source | Km (µM) | Vmax or Turnover Number |
| trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | 0.46 | 2.1 s-1 (Turnover Number) |
| trans-2,trans-4-Decadienoyl-CoA | Human Peroxisomal | Not specified | Not specified |
| 5-Phenyl-2,4-pentadienoyl-CoA | Rat Liver Mitochondria | Not specified | Not specified |
Experimental Protocols
Enzymatic Assay of 2,4-Dienoyl-CoA Reductase (Spectrophotometric Method)
This protocol is adapted from studies on 2,4-dienoyl-CoA reductase activity.
Principle: The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of the dienoyl-CoA substrate.
Reagents:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4) containing 100 µM EDTA.
-
NADPH Solution: 125 µM NADPH in assay buffer.
-
Substrate Solution: 40 µM this compound (or a similar dienoyl-CoA) in assay buffer.
-
Enzyme Preparation: Purified or partially purified 2,4-dienoyl-CoA reductase.
Procedure:
-
In a 1 mL cuvette, combine 900 µL of assay buffer, 50 µL of NADPH solution, and the enzyme preparation.
-
Pre-incubate the mixture at room temperature (approximately 25°C) for 20 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 90 seconds using a spectrophotometer.
-
The rate of NADPH oxidation is calculated using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
Analysis of Acyl-CoAs by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and detection of acyl-CoA species, including this compound.
Principle: Reversed-phase HPLC separates acyl-CoA molecules based on their hydrophobicity. The CoA moiety allows for detection by UV absorbance at 260 nm.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: 75 mM potassium phosphate buffer (pH 4.9).
-
Solvent B: Acetonitrile.
Procedure:
-
Sample Preparation: Extract acyl-CoAs from the biological sample using a suitable method, such as solid-phase extraction.
-
Chromatographic Separation:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the acyl-CoAs using a gradient of Solvent B. A typical gradient might be from 10% to 60% Solvent B over 30 minutes.
-
Monitor the eluent at 260 nm.
-
-
Quantification: Identify and quantify the acyl-CoA peaks by comparing their retention times and peak areas with those of known standards.
Synthesis of this compound
The synthesis of this compound can be achieved through the mixed anhydride (B1165640) method, a common procedure for the synthesis of acyl-CoA esters.
Principle: The carboxylic acid (2-trans,4-trans-octadienoic acid) is activated by forming a mixed anhydride, which then reacts with the free sulfhydryl group of Coenzyme A to form the thioester.
Materials:
-
2-trans,4-trans-octadienoic acid
-
Ethyl chloroformate
-
Triethylamine
-
Coenzyme A (free acid)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 2-trans,4-trans-octadienoic acid in anhydrous THF.
-
Cool the solution to 0°C and add triethylamine.
-
Slowly add ethyl chloroformate to the mixture and stir for 30 minutes at 0°C to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A in a cold aqueous sodium bicarbonate solution.
-
Slowly add the mixed anhydride solution to the Coenzyme A solution with vigorous stirring, while maintaining the temperature at 0°C.
-
Allow the reaction to proceed for 1-2 hours at 0°C.
-
Purify the resulting this compound using reversed-phase HPLC.
Conclusion
This compound is a pivotal molecule in the intricate process of polyunsaturated fatty acid metabolism. A thorough understanding of its biochemical properties, enzymatic interactions, and analytical methodologies is crucial for advancing research in metabolic diseases and developing novel therapeutic interventions. This guide provides a foundational resource for professionals in the field, summarizing key data and established protocols to facilitate further investigation.
The Central Role of 2-trans,4-trans-Octadienoyl-CoA in Novel Enzymatic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-trans,4-trans-octadienoyl-CoA as a crucial substrate for a variety of enzymes, with a primary focus on the well-characterized 2,4-dienoyl-CoA reductase (DECR) and its isoforms. This document details the metabolic significance, enzymatic kinetics, experimental protocols, and regulatory pathways associated with the metabolism of this key intermediate in polyunsaturated fatty acid β-oxidation.
Introduction: The Significance of this compound Metabolism
The β-oxidation of polyunsaturated fatty acids (PUFAs) presents unique challenges to cellular metabolism due to the presence of double bonds at unconventional positions. The degradation of fatty acids with double bonds at even-numbered carbons leads to the formation of 2,4-dienoyl-CoA intermediates. This compound is a specific example of such an intermediate that requires specialized enzymatic machinery for its further processing. The primary enzyme responsible for this step is 2,4-dienoyl-CoA reductase (DECR), which catalyzes the reduction of the conjugated double bond system, allowing the resulting product to re-enter the conventional β-oxidation spiral.
Deficiencies in the enzymes that metabolize these intermediates can lead to serious metabolic disorders, highlighting the importance of understanding their function. Furthermore, the enzymes involved in this pathway represent potential therapeutic targets for metabolic diseases. This guide will delve into the known enzymes that utilize this compound and provide the necessary technical details for its study.
Enzymatic Landscape: Novelty in Diversity
While a truly "novel" enzyme that utilizes this compound has not been recently discovered outside of the known pathways, the concept of novelty can be explored through the diversity of existing enzymes across different organisms and cellular compartments. The primary enzyme of focus is 2,4-dienoyl-CoA reductase (EC 1.3.1.34).
2.1. 2,4-Dienoyl-CoA Reductase (DECR): A Key Player
DECR is an essential auxiliary enzyme in the β-oxidation of PUFAs. It catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters to 3-trans-enoyl-CoA. This reaction is crucial as the conjugated diene system of the substrate cannot be processed by the standard hydratase in the β-oxidation pathway.
Novelty arises from:
-
Prokaryotic vs. Eukaryotic DECR: The bacterial form of DECR, such as FadH from Escherichia coli, is a complex iron-sulfur flavoprotein containing FAD, FMN, and a [4Fe-4S] cluster. In contrast, eukaryotic DECRs, found in mitochondria (DECR1) and peroxisomes (DECR2), are members of the short-chain dehydrogenase/reductase (SDR) superfamily and do not contain iron-sulfur clusters. These structural and mechanistic differences offer avenues for selective targeting.[1][2][3]
-
Mitochondrial (DECR1) vs. Peroxisomal (DECR2) Isoforms: In eukaryotes, both mitochondria and peroxisomes are involved in fatty acid oxidation. While DECR1 is located in the mitochondria, DECR2 resides in peroxisomes. These isoforms exhibit differences in substrate preference, with peroxisomal β-oxidation being more involved in the degradation of very-long-chain fatty acids.[4][5] The kinetic parameters of these isoforms with various substrates, including those structurally similar to this compound, are of significant interest for understanding their specific physiological roles.
2.2. Other Potential Enzymes
While DECR is the primary enzyme for this substrate, other enzymes in the fatty acid metabolic pathways may interact with or be influenced by this compound. For instance, the recently identified mitochondrial 2-enoyl-CoA hydratase, a matrix-associated enzyme, contributes to the β-oxidation of medium- and long-chain fatty acids and represents the ongoing discovery of new components in these pathways.[6][7]
Quantitative Data on Enzyme Kinetics
Specific kinetic data for this compound is limited in the literature. However, data for structurally similar substrates, such as 2,4-hexadienoyl-CoA and 2,4-decadienoyl-CoA, provide valuable insights into the substrate specificity and efficiency of various DECR enzymes.
| Enzyme | Organism/Organelle | Substrate | Km (µM) | Vmax (µmol/min/mg) | Turnover Number (s-1) | Reference |
| Mitochondrial DECR | Rat Liver | trans-2,trans-4-Hexadienoyl-CoA | 0.46 | - | 2.1 | [8] |
| Mitochondrial DECR | Rat Liver | NADPH | 2.5 | - | 2.1 | [8] |
| Mitochondrial DECR | Human | 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | - | [9] |
| Mitochondrial DECR | Human | 2,4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | - | [9] |
| Mitochondrial DECR | Human | NADPH | 60.5 ± 19.7 | - | - | [9] |
| Peroxisomal DCR (pDCR) | Human | Short-chain acyl-CoAs | ~6-fold higher than for C10 or longer | - | - | [4][5] |
Note: The table summarizes available quantitative data for DECR with relevant substrates. Direct kinetic data for this compound is a key area for future research.
Signaling Pathways and Regulation
The metabolism of this compound is embedded within the broader context of fatty acid β-oxidation, a pathway tightly regulated by the energy status of the cell. The expression and activity of DECR are influenced by various signaling molecules and transcription factors.
Transcriptional Regulation: The expression of genes involved in fatty acid metabolism, including DECR1, is regulated by nuclear receptors such as Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] Activation of PPARα by ligands like fibrates leads to increased fatty acid oxidation.
Post-Translational Regulation: While specific post-translational modifications of DECR are not extensively documented, the activity of enzymes in metabolic pathways is often regulated by phosphorylation, acetylation, and ubiquitination in response to cellular energy levels and substrate availability.
Below is a diagram illustrating the regulatory network influencing DECR activity.
Caption: Regulatory network of 2,4-dienoyl-CoA reductase (DECR1) activity.
Experimental Protocols
This section provides a general framework for the characterization of an enzyme that utilizes this compound as a substrate.
5.1. Synthesis of this compound
The synthesis of the CoA thioester is a prerequisite for enzymatic assays. This can be achieved through chemo-enzymatic methods. A common approach involves the activation of the corresponding free fatty acid (2-trans,4-trans-octadienoic acid) to its CoA ester.
5.2. Heterologous Expression and Purification of a Novel Enzyme
A typical workflow for obtaining a purified enzyme for characterization is outlined below.
Caption: Experimental workflow for enzyme expression and purification.
5.3. Enzyme Activity Assay
The activity of DECR can be monitored spectrophotometrically by following the decrease in absorbance of NADPH at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
EDTA (e.g., 0.1 mM)
-
NADPH (e.g., 100-200 µM)
-
Purified enzyme (concentration to be optimized)
-
-
Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes to establish a baseline.
-
Initiation: Initiate the reaction by adding the substrate, this compound (concentration to be varied for kinetic analysis).
-
Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).
Logical Relationships in the β-Oxidation of PUFAs
The metabolism of this compound is an integral part of a larger pathway involving several auxiliary enzymes. The logical flow of this pathway is depicted below.
Caption: Logical flow of the auxiliary pathway for PUFA β-oxidation.
Conclusion and Future Directions
This compound is a critical metabolic intermediate whose efficient processing is vital for energy homeostasis from polyunsaturated fats. While 2,4-dienoyl-CoA reductase is the primary enzyme known to act on this substrate, the diversity among its prokaryotic and eukaryotic isoforms presents opportunities for further investigation and targeted therapeutic development.
Future research should focus on:
-
Determining the specific kinetic parameters of mitochondrial and peroxisomal DECRs with this compound to better understand their respective roles.
-
Exploring the potential for other, yet uncharacterized, enzymes to metabolize this substrate, particularly in organisms with unique fatty acid metabolism.
-
Elucidating the detailed regulatory mechanisms governing DECR expression and activity to identify novel targets for intervention in metabolic diseases.
This guide provides a solid foundation for researchers and professionals to delve into the complex and fascinating world of this compound metabolism.
References
- 1. scbt.com [scbt.com]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. [2,4-Dienoyl-CoA reductases: from discovery toward pathophysiological significance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterisation of a novel enzyme of human fatty acid beta-oxidation: a matrix-associated, mitochondrial 2-enoyl-CoA hydratase. | Sigma-Aldrich [merckmillipore.com]
- 7. Characterisation of a novel enzyme of human fatty acid beta-oxidation: a matrix-associated, mitochondrial 2-enoyl-CoA hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-trans,4-trans-octadienoyl-CoA in Lipid Metabolism Disorders: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 2-trans,4-trans-octadienoyl-CoA in lipid metabolism, with a particular focus on its implications in lipid metabolism disorders. The accumulation of this intermediate is a key pathological hallmark of 2,4-dienoyl-CoA reductase deficiency, a rare inborn error of metabolism. This document details the metabolic pathways involving this compound, the genetic and enzymatic basis of related disorders, and the downstream pathophysiological consequences, including altered gene expression. Furthermore, this guide presents detailed experimental protocols for the study of this metabolite and its associated enzyme, as well as cellular and animal models used in research. The information is intended to serve as a valuable resource for researchers and professionals involved in the study and development of therapeutics for lipid metabolism disorders.
Introduction: The Crossroads of Unsaturated Fatty Acid Oxidation
The mitochondrial β-oxidation of fatty acids is a critical pathway for energy production. While the degradation of saturated fatty acids is a straightforward process, the oxidation of unsaturated fatty acids, which contain one or more double bonds, requires the action of auxiliary enzymes to handle the non-standard intermediates. One such critical intermediate is This compound .
This C8-dienoyl-CoA species is formed during the β-oxidation of polyunsaturated fatty acids with double bonds extending from even-numbered carbon atoms, such as linoleic acid. Its proper metabolism is essential for the complete breakdown of these fatty acids. A disruption in this pathway leads to the accumulation of toxic intermediates and the development of severe metabolic disease.
The Metabolic Pathway: β-Oxidation of Polyunsaturated Fatty Acids
The β-oxidation of polyunsaturated fatty acids that lead to the formation of 2,4-dienoyl-CoA intermediates requires a set of auxiliary enzymes to resolve the double bonds that are incompatible with the core β-oxidation machinery.
The pathway can be visualized as follows:
As depicted, the process halts at the level of 2-trans,4-cis-dienoyl-CoA in the absence of a functional 2,4-dienoyl-CoA reductase (DECR). This enzyme catalyzes the NADPH-dependent reduction of the C4-C5 double bond to yield 3-trans-enoyl-CoA. Subsequently, Δ³,Δ²-enoyl-CoA isomerase (ECI) converts this intermediate to 2-trans-enoyl-CoA, which can then re-enter the standard β-oxidation spiral. It is important to note that this compound is also a substrate for DECR.
Lipid Metabolism Disorder: 2,4-Dienoyl-CoA Reductase Deficiency
2,4-Dienoyl-CoA reductase deficiency (DECRD) is a rare, autosomal recessive inborn error of metabolism that impairs the oxidation of polyunsaturated fatty acids.[1]
Genetic Basis
DECRD can arise from mutations in two different genes:
-
DECR1 : This gene encodes the mitochondrial 2,4-dienoyl-CoA reductase enzyme itself. Mutations in DECR1 lead to a direct loss of enzyme function.
-
NADK2 : This gene encodes the mitochondrial NAD kinase 2, which is responsible for phosphorylating NAD+ to NADP+.[2] Since DECR is an NADPH-dependent enzyme, a deficiency in mitochondrial NADP(H) due to NADK2 mutations results in a secondary deficiency of DECR activity.[2][3] This also affects other NADP+-dependent mitochondrial enzymes, such as α-aminoadipic semialdehyde synthase, leading to hyperlysinemia.[3]
Pathophysiology and Clinical Manifestations
The inability to metabolize 2,4-dienoyl-CoA intermediates leads to their accumulation within the mitochondria. These intermediates are then shunted into alternative metabolic pathways, leading to the formation of abnormal metabolites. The most prominent of these is 2-trans,4-cis-decadienoylcarnitine (B1145707) (C10:2-carnitine) , which is a key diagnostic marker found in elevated concentrations in the plasma and urine of affected individuals.[4][5]
The clinical presentation of DECRD is severe and typically manifests in the neonatal period or early infancy.[6] Common symptoms include:
-
Poor feeding and failure to thrive[6]
-
Severe hypotonia (weak muscle tone)[4]
-
Respiratory distress[4]
-
Microcephaly[6]
-
Neurological abnormalities, including seizures and encephalopathy[7]
Downstream Signaling Consequences
Recent research in a DECR-deficient mouse model has shed light on the downstream consequences of this metabolic block on cellular signaling and gene expression. The accumulation of unsaturated fatty acid intermediates and the resulting metabolic stress trigger a compensatory response and also lead to maladaptive changes.
A key observation is the downregulation of the master regulators of mitochondrial biogenesis and fatty acid oxidation, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) and cAMP-responsive element-binding protein (CREB) . The exact mechanism for this downregulation is not fully elucidated but is thought to be a response to the severe metabolic distress. This suppression of PGC-1α and CREB likely contributes to the progression of the disease by further impairing mitochondrial function and energy homeostasis.[8]
Quantitative Data
Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding the biochemical consequences of DECR deficiency.
Table 1: Enzyme Kinetics of 2,4-Dienoyl-CoA Reductase
| Substrate | Enzyme Source | Km | Vmax | Reference |
| 2-trans,4-trans-Hexadienoyl-CoA | Rat Liver Mitochondria | Data not available | Data not available | [9] |
| 5-phenyl-2,4-pentadienoyl-CoA | Rat Liver Mitochondria | Data not available | Data not available | [9] |
| This compound | Various | Data not readily available in the literature | Data not readily available in the literature | |
| 2-trans,4-cis-Decadienoyl-CoA | Human Liver and Muscle | Reduced activity observed | Reduced activity observed | [4] |
Note: While kinetic studies have been performed on 2,4-dienoyl-CoA reductase, specific Km and Vmax values for this compound are not consistently reported in the available literature.
Table 2: Metabolite Concentrations in 2,4-Dienoyl-CoA Reductase Deficiency
| Metabolite | Specimen | Condition | Concentration | Reference |
| 2-trans,4-cis-Decadienoylcarnitine (C10:2) | Urine | Normal (Newborn) | 0.01-0.07 µmol/mmol creatinine | [HMDB0013325] |
| 2-trans,4-cis-Decadienoylcarnitine (C10:2) | Plasma/Blood | DECR Deficiency | Markedly Elevated (specific quantitative data from patient cohorts is limited) | [4][5] |
Table 3: Gene Expression Changes in DECR-Deficient Mouse Model
| Gene | Function | Fold Change in DECR-/- Mice | Reference |
| Acox | Peroxisomal Acyl-CoA Oxidase | 2.3-fold increase | |
| MFE1 | Peroxisomal Multifunctional Enzyme 1 | 3.4-fold increase | |
| ECI | Δ³,Δ²-enoyl-CoA Isomerase | 1.5-fold increase | |
| PGC-1α | Transcriptional Coactivator | Reduced mRNA levels | |
| CREB | Transcription Factor | Reduced mRNA levels |
Experimental Protocols
Synthesis of this compound
Assay of 2,4-Dienoyl-CoA Reductase Activity (Spectrophotometric Method)
This method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of a 2,4-dienoyl-CoA substrate. A more sensitive assay uses 5-phenyl-2,4-pentadienoyl-CoA as the substrate.[10]
Principle: DECR catalyzes the following reaction: 2,4-Dienoyl-CoA + NADPH + H⁺ → 3-Enoyl-CoA + NADP⁺
The consumption of NADPH is monitored spectrophotometrically.
Reagents:
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
NADPH solution (e.g., 10 mM stock)
-
2,4-Decadienoyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA solution (e.g., 1 mM stock)
-
Enzyme preparation (e.g., mitochondrial extract or purified enzyme)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and NADPH to a final concentration of approximately 0.1-0.2 mM.
-
Add the enzyme preparation to the cuvette and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate to a final concentration of approximately 10-50 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Quantification of 2-trans,4-cis-decadienoylcarnitine by LC-MS/MS
This method allows for the sensitive and specific quantification of C10:2-carnitine in biological samples such as plasma or dried blood spots.
Principle: Acylcarnitines are extracted from the biological matrix, separated by liquid chromatography, and detected by tandem mass spectrometry using multiple reaction monitoring (MRM).
Workflow:
Key LC-MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): The [M+H]⁺ of 2-trans,4-cis-decadienoylcarnitine.
-
Product Ion (Q3): A characteristic fragment ion, typically m/z 85, corresponding to the carnitine backbone.
-
Internal Standard: A stable isotope-labeled carnitine or acylcarnitine (e.g., d3-carnitine or d3-octanoylcarnitine).
Cellular and Animal Models
Cellular Models
-
Patient-derived fibroblasts: Skin fibroblasts from individuals with DECRD can be cultured to study the biochemical and cellular consequences of the enzyme deficiency.[11]
-
DECR1 knockdown/knockout cell lines: The use of siRNA or CRISPR/Cas9 to reduce or eliminate DECR1 expression in cell lines (e.g., prostate cancer cell lines LNCaP and VCaP) allows for the investigation of the specific role of DECR1 in lipid metabolism and cell survival.
-
NADK2 knockout cell lines: Cell lines with a knockout of the NADK2 gene serve as a model for the secondary DECR deficiency and allow for the study of the broader metabolic impact of impaired mitochondrial NADP(H) synthesis.
Animal Models
-
Decr1 knockout mice: These mice exhibit many of the biochemical features of DECRD, including the accumulation of unsaturated fatty acids in the liver and increased serum acylcarnitines (specifically decadienoylcarnitine) upon fasting. They also develop hypoglycemia and are intolerant to cold exposure, providing a valuable in vivo model to study the pathophysiology of the disease.
-
Nadk2 mutant mice: Mouse models with mutations in the Nadk2 gene recapitulate the key features of the human disease, including hyperlysinemia, DECR deficiency, and neurological abnormalities. These models are crucial for understanding the systemic effects of NADK2 deficiency and for preclinical testing of potential therapies.
Conclusion and Future Directions
This compound is a pivotal intermediate in the catabolism of polyunsaturated fatty acids. Its proper metabolism, orchestrated by 2,4-dienoyl-CoA reductase, is essential for maintaining lipid homeostasis and cellular energy balance. The study of 2,4-dienoyl-CoA reductase deficiency has not only illuminated the critical role of this enzyme but has also provided insights into the broader consequences of impaired fatty acid oxidation, including the dysregulation of key transcriptional regulators like PGC-1α and CREB.
Future research should focus on several key areas:
-
Elucidating the precise molecular mechanisms that link the accumulation of 2,4-dienoyl-CoA and related metabolites to the downregulation of PGC-1α and CREB.
-
Developing and characterizing more robust cellular and animal models to facilitate high-throughput screening of potential therapeutic compounds.
-
Exploring therapeutic strategies that aim to either bypass the enzymatic block, reduce the accumulation of toxic intermediates, or ameliorate the downstream signaling defects.
A deeper understanding of the role of this compound and the pathophysiology of DECRD will be instrumental in the development of effective treatments for this and other related lipid metabolism disorders.
References
- 1. Resistin Regulates Fatty Acid Β Oxidation by Suppressing Expression of Peroxisome Proliferator Activator Receptor Gamma-Coactivator 1α (PGC-1α) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase deficiency - Wikipedia [en.wikipedia.org]
- 3. The crystal structure and reaction mechanism of Escherichia coli 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for 2-trans,4-cis-Decadienoylcarnitine (HMDB0013325) [hmdb.ca]
- 6. 2,4 Dienoyl-CoA Reductase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 7. 2,4-DIENOYL-CoA REDUCTASE DEFICIENCY [metagene.de]
- 8. Creb-Pgc1α pathway modulates the interaction between lipid droplets and mitochondria and influences high fat diet-induced changes of lipid metabolism in the liver and isolated hepatocytes of yellow catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CREB3 mediates the transcriptional regulation of PGC-1α, a master regulator of energy homeostasis and mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Localization and Concentration of 2-trans,4-trans-octadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the current understanding of 2-trans,4-trans-octadienoyl-CoA, a critical intermediate in the metabolism of polyunsaturated fatty acids. The document details its subcellular localization, the enzymes involved in its metabolic pathways, and the methodologies available for its study. While direct quantitative data on its concentration within cellular compartments remains limited, this guide outlines the experimental approaches that can be employed for such determinations. This information is crucial for researchers investigating fatty acid metabolism, related metabolic disorders, and for professionals in drug development targeting these pathways.
Cellular Localization of this compound
This compound is an essential intermediate in the β-oxidation of polyunsaturated fatty acids, a catabolic process that occurs in two key cellular organelles: mitochondria and peroxisomes . The Human Metabolome Database also lists its presence in the cytoplasm and cellular membranes, though its primary metabolic roles are within the mitochondrial and peroxisomal matrices[1].
The dual localization is a hallmark of fatty acid metabolism, where mitochondria are responsible for the oxidation of the majority of fatty acids for energy production, while peroxisomes handle very-long-chain fatty acids, branched-chain fatty acids, and the initial oxidation of some polyunsaturated fatty acids[2]. The enzymes responsible for the formation and subsequent metabolism of this compound are present in both compartments, underscoring its role in both mitochondrial and peroxisomal β-oxidation pathways.
Metabolic Pathways Involving this compound
The primary metabolic pathway involving this compound is the β-oxidation of polyunsaturated fatty acids containing double bonds at even-numbered positions.
Diagram of the Mitochondrial β-Oxidation of Linoleic Acid Leading to this compound
Caption: Mitochondrial β-oxidation pathway for linoleic acid, highlighting the formation of this compound (represented here by the C10 analogue, decadienoyl-CoA) and its subsequent metabolism.
A similar pathway exists within peroxisomes, which also contain the necessary enzymes, including 2,4-dienoyl-CoA reductase, to process these intermediates[2][3].
Currently, there is no direct evidence to suggest that this compound functions as a signaling molecule. Its primary role appears to be that of a metabolic intermediate within the β-oxidation pathway.
Quantitative Data on Subcellular Concentration
A thorough review of the existing scientific literature reveals a notable absence of specific quantitative data on the concentration of this compound in different subcellular compartments (cytoplasm, mitochondria, and peroxisomes). The Human Metabolome Database lists its status as "Expected but not Quantified"[1]. This represents a significant knowledge gap in the field of lipid metabolism.
| Subcellular Compartment | Concentration of this compound | Data Source |
| Cytoplasm | Not Quantified | - |
| Mitochondrial Matrix | Not Quantified | - |
| Peroxisomal Matrix | Not Quantified | - |
Table 1: Summary of Quantitative Data on the Subcellular Concentration of this compound.
Experimental Protocols
While direct quantification of this compound is not yet reported, several established methodologies can be adapted for this purpose. These protocols are essential for researchers aiming to fill the existing knowledge gap.
Subcellular Fractionation
The initial and critical step for determining the subcellular concentration of any metabolite is the efficient and pure isolation of the desired organelles. Differential centrifugation is a widely used technique for separating mitochondria and peroxisomes from other cellular components.
Diagram of a General Subcellular Fractionation Workflow
References
An In-depth Technical Guide on the Interaction of 2-trans,4-trans-Octadienoyl-CoA with other Metabolites
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
2-trans,4-trans-Octadienoyl-CoA is a critical intermediate in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids (PUFAs). Its metabolism is essential for the complete degradation of fatty acids with double bonds extending from even-numbered carbon atoms. This guide provides a comprehensive overview of the enzymatic interactions of this compound, focusing on the key enzymes involved, their kinetics, and the broader metabolic context. Detailed experimental protocols for the study of these interactions and quantitative data are presented to aid researchers in this field.
Introduction
The catabolism of polyunsaturated fatty acids presents unique challenges to the standard β-oxidation pathway due to the presence of double bonds at positions that are not amenable to the canonical enzymatic machinery. The degradation of these fatty acids requires a set of auxiliary enzymes to modify the structure of the acyl-CoA intermediates. This compound emerges as a key metabolite in this process, necessitating further enzymatic action for its complete oxidation. Understanding the interactions of this metabolite is crucial for elucidating the regulation of lipid metabolism and for the development of therapeutic strategies for metabolic disorders.
Metabolic Pathway of this compound
This compound is primarily generated during the β-oxidation of linoleic acid and other PUFAs. Its formation and subsequent metabolism involve a series of enzymatic steps.
Formation of this compound
During the β-oxidation of fatty acids with double bonds at odd-numbered positions, intermediates such as 5-enoyl-CoAs are formed. These are dehydrogenated to 2-trans-5-cis-octadienoyl-CoA, which is then isomerized to 3,5-octadienoyl-CoA. A further isomerization, catalyzed by Δ3,5,Δ2,4-dienoyl-CoA isomerase, yields this compound[1].
Enzymatic Reduction by 2,4-Dienoyl-CoA Reductase
The primary metabolic fate of this compound is its reduction by the NADPH-dependent enzyme 2,4-dienoyl-CoA reductase (DECR) . This enzyme catalyzes the reduction of the C4-C5 double bond to yield trans-3-enoyl-CoA [2]. This reaction is a critical rate-limiting step in the β-oxidation of PUFAs[3][4].
Isomerization to a β-Oxidation Substrate
The product of the reductase reaction, trans-3-enoyl-CoA, is not a substrate for the next enzyme in the standard β-oxidation spiral. It must first be isomerized by Δ3,Δ2-enoyl-CoA isomerase to trans-2-enoyl-CoA . This final product can then re-enter the β-oxidation pathway for complete degradation[2][4].
References
Methodological & Application
Synthesis of 2-trans,4-trans-Octadienoyl-CoA for In Vitro Assays: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis, purification, and characterization of 2-trans,4-trans-octadienoyl-CoA, a critical substrate for in vitro assays studying fatty acid metabolism and related drug discovery. The protocols outlined below are based on established methods for the synthesis of analogous acyl-CoA molecules.
Introduction
This compound is an essential intermediate in the β-oxidation of polyunsaturated fatty acids. Specifically, it is a substrate for the enzyme 2,4-dienoyl-CoA reductase, a key player in the pathway that processes fatty acids with double bonds at even-numbered positions. The availability of high-purity this compound is crucial for the in vitro characterization of this enzyme and for the screening of potential inhibitors, which may have therapeutic applications in metabolic diseases. This document provides a comprehensive, step-by-step guide for its chemical synthesis and purification.
Chemical Synthesis Workflow
The synthesis of this compound is typically achieved through a mixed anhydride (B1165640) method. This approach involves the activation of 2-trans,4-trans-octadienoic acid to form a mixed anhydride, which then readily reacts with the free thiol group of Coenzyme A (CoA) to form the desired thioester.
Experimental Protocols
Materials:
-
2-trans,4-trans-Octadienoic acid
-
Coenzyme A (trilithium salt)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate
-
Hydrochloric acid (HCl)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) C18 cartridges
-
Preparative and analytical reverse-phase HPLC columns (C18)
Protocol 1: Synthesis of this compound via Mixed Anhydride Method
This protocol is adapted from methods used for the synthesis of similar unsaturated acyl-CoA compounds.
-
Preparation of the Mixed Anhydride:
-
Dissolve 2-trans,4-trans-octadienoic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise while stirring.
-
After 15 minutes, add ethyl chloroformate (1.1 equivalents) dropwise.
-
Continue stirring the reaction mixture at 0°C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A trilithium salt (1 equivalent) in a cold aqueous solution of sodium bicarbonate (e.g., 0.5 M).
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring, while maintaining the temperature at 0°C.
-
Allow the reaction to proceed at 0°C for 1 hour and then let it warm to room temperature and stir for an additional 2-3 hours.
-
-
Reaction Quench and Preparation for Purification:
-
Acidify the reaction mixture to approximately pH 3 with dilute HCl.
-
Reduce the volume of the organic solvent under reduced pressure.
-
The resulting aqueous solution contains the crude this compound.
-
Protocol 2: Purification by Solid-Phase Extraction (SPE) and Preparative HPLC
-
Solid-Phase Extraction (for initial cleanup):
-
Condition a C18 SPE cartridge by washing with methanol followed by water.
-
Load the acidified crude reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted Coenzyme A and other water-soluble impurities.
-
Elute the this compound with a solution of methanol in water (e.g., 50-70% methanol).
-
-
Preparative Reverse-Phase HPLC:
-
Concentrate the eluate from the SPE step under reduced pressure.
-
Purify the concentrated sample using a preparative C18 HPLC column.
-
A typical mobile phase gradient could be:
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from a low percentage of B to a higher percentage of B over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
-
Monitor the elution profile at a wavelength of approximately 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength corresponding to the absorbance of the dienoyl system (around 263 nm).
-
Collect the fractions corresponding to the main product peak.
-
-
Lyophilization:
-
Combine the pure fractions and freeze-dry (lyophilize) to obtain the purified this compound as a white powder.
-
Data Presentation
The following table summarizes expected quantitative data for the synthesis of medium-chain acyl-CoAs using the mixed anhydride method. Actual values for this compound should be determined experimentally.
| Parameter | Expected Value/Range | Method of Determination |
| Yield | 70-80% (based on Coenzyme A) | UV-Vis Spectroscopy (at 260 nm) |
| Purity | >95% | Analytical HPLC-UV |
| Molecular Weight | 893.7 g/mol (for the free acid form) | Mass Spectrometry (MS) |
| 1H NMR | Characteristic peaks for the octadienoyl chain and CoA moiety | 1H Nuclear Magnetic Resonance (NMR) |
| 13C NMR | Characteristic peaks for the octadienoyl chain and CoA moiety | 13C Nuclear Magnetic Resonance (NMR) |
Signaling Pathway: β-Oxidation of Polyunsaturated Fatty Acids
This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids. The diagram below illustrates the pathway for an exemplary polyunsaturated fatty acid, showing the critical role of 2,4-dienoyl-CoA reductase.
Conclusion
The successful synthesis and purification of this compound are essential for advancing research in fatty acid metabolism. The protocols and information provided in this application note offer a robust framework for obtaining this critical substrate in high purity, enabling accurate and reliable in vitro studies. Researchers are encouraged to optimize the described methods for their specific laboratory conditions to achieve the best results.
Application Note: Quantitative Analysis of 2-trans,4-trans-octadienoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-trans,4-trans-octadienoyl-CoA is an intermediate in the metabolism of fatty acids, particularly in the beta-oxidation pathway of polyunsaturated fatty acids. Accurate quantification of this and other acyl-CoA species is crucial for understanding metabolic fluxes, identifying enzyme deficiencies, and investigating the effects of drugs on fatty acid metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for the reliable quantification of low-abundance acyl-CoAs in complex biological matrices.[1][2] This application note provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of this compound is depicted below. This process begins with sample collection and proceeds through extraction, chromatographic separation, and mass spectrometric detection and quantification.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Fatty Acid Beta-Oxidation Pathway Context
This compound is an intermediate in the beta-oxidation of polyunsaturated fatty acids like linoleic acid. The pathway involves several enzymatic steps to process the double bonds. The diagram below illustrates a simplified context for this intermediate.
Caption: Simplified pathway showing the role of this compound in beta-oxidation.
Detailed Experimental Protocols
Sample Preparation (Tissue)
This protocol is adapted from methods for short to medium-chain acyl-CoA extraction.[3][4]
Materials:
-
Frozen biological tissue (~10-50 mg)
-
Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample)
-
Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v), pre-chilled to -20°C
-
Phosphate buffered saline (PBS), ice-cold
-
Centrifuge capable of 4°C and >15,000 x g
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add ice-cold PBS and homogenize the tissue thoroughly.
-
To a 50 µL aliquot of the homogenate, add 500 µL of the cold extraction solvent containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A). Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Method:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating acyl-CoAs.[3]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B 0.0 5 1.0 5 8.0 60 8.1 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Acyl-CoAs exhibit a characteristic fragmentation pattern, typically involving a neutral loss of 507 Da (the 3'-phosphoadenosine-5'-diphosphate moiety) or producing a fragment ion at m/z 428.[6][7][8] The precursor ion for this compound (C29H46N7O17P3S) is [M+H]+ at m/z 894.5.
MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Notes |
|---|---|---|---|---|
| 894.5 | 387.5 | Optimize empirically | 100 | Quantifier (Acyl chain + pantetheine (B1680023) phosphate) |
| 894.5 | 428.0 | Optimize empirically | 100 | Qualifier (Adenosine diphosphate (B83284) fragment)[6] |
Collision energy should be optimized for the specific instrument used to maximize signal intensity.
Data Presentation and Quantification
Quantification is achieved by creating a calibration curve using an authentic standard of this compound. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standard.
Table 1: Example Calibration Curve Data
| Standard Concentration (nM) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 16,000 | 101,500 | 0.158 |
| 50 | 82,000 | 99,800 | 0.822 |
| 100 | 165,000 | 100,500 | 1.642 |
| 250 | 420,000 | 101,000 | 4.158 |
| 500 | 850,000 | 100,200 | 8.483 |
Table 2: Example Quantitative Data from Biological Samples
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nM) | Concentration (pmol/mg tissue) |
|---|---|---|---|
| Control 1 | 0.254 | 15.2 | Value dependent on sample prep |
| Control 2 | 0.289 | 17.3 | Value dependent on sample prep |
| Treated 1 | 0.512 | 30.7 | Value dependent on sample prep |
| Treated 2 | 0.556 | 33.3 | Value dependent on sample prep |
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The described protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for acyl-CoA analysis and can be adapted for various biological matrices.[6][9][10] This sensitive and specific method is a valuable tool for researchers in metabolism and drug development, enabling precise measurement of key metabolic intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Spectrophotometric Assay for Measuring 2,4-Dienoyl-CoA Reductase Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dienoyl-CoA reductase (DECR) is an essential auxiliary enzyme in the mitochondrial and peroxisomal β-oxidation of polyunsaturated fatty acids (PUFAs).[1][2] Specifically, it catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters, which are generated during the degradation of fatty acids with double bonds at even-numbered carbon positions, to 3-trans-enoyl-CoA.[1][2] This step is crucial for resolving intermediates that cannot be processed by the core β-oxidation machinery.[2] The reaction catalyzed by DECR is considered a rate-limiting step in PUFA metabolism.[1][3] Deficiencies in DECR activity can lead to rare metabolic disorders, and the enzyme is being investigated as a potential target in various diseases, including cancer.[4][5] This application note provides a detailed protocol for a continuous spectrophotometric assay to determine DECR activity, suitable for enzyme characterization and inhibitor screening.
Assay Principle
The activity of 2,4-dienoyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[3] The enzyme utilizes NADPH as a hydrogen donor to reduce the 2,4-dienoyl-CoA substrate.[1] The rate of NADPH consumption is directly proportional to the DECR enzyme activity. A modified version of this assay utilizes 5-phenyl-2,4-pentadienoyl-CoA as a substrate, which offers improved linearity and sensitivity due to its high molar extinction coefficient at 340 nm.[6] The decrease in absorbance at 340 nm is a combination of both NADPH oxidation and the reduction of the substrate.[6]
The reaction is as follows: 2,4-Dienoyl-CoA + NADPH + H⁺ → 3-trans-Enoyl-CoA + NADP⁺
Visualizations
Caption: Metabolic pathway showing the role of 2,4-Dienoyl-CoA Reductase (DECR).
Caption: General experimental workflow for the DECR spectrophotometric assay.
Caption: Logical diagram illustrating the principle of enzyme inhibition.
Experimental Protocols
Required Materials
-
Instrumentation:
-
UV/Vis Spectrophotometer capable of reading at 340 nm (preferably with temperature control)
-
Micro-volume pipette set (2 µL to 1000 µL)
-
pH meter
-
-
Reagents:
-
Purified 2,4-dienoyl-CoA reductase or tissue/cell homogenate
-
2,4-decadienoyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA (Substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH)
-
Potassium phosphate buffer (PBS), pH 7.4
-
Ethylenediaminetetraacetic acid (EDTA)
-
Bovine Serum Albumin (BSA) (optional, for stabilizing dilute enzyme)
-
Deionized water (ddH₂O)
-
-
Consumables:
-
Quartz or disposable UV-transparent cuvettes (1 cm path length)
-
Pipette tips
-
Microcentrifuge tubes
-
Reagent Preparation
-
Assay Buffer (50 mM PBS, 100 µM EDTA, pH 7.4):
-
Prepare a 1 M stock solution of potassium phosphate, pH 7.4.
-
Prepare a 0.5 M stock solution of EDTA, pH 8.0.
-
To prepare 100 mL of assay buffer, combine 5 mL of 1 M potassium phosphate stock, 20 µL of 0.5 M EDTA stock, and bring the final volume to 100 mL with ddH₂O.
-
Adjust pH to 7.4 if necessary. Store at 4°C.
-
-
NADPH Stock Solution (10 mM):
-
Dissolve an appropriate amount of NADPH powder in the Assay Buffer to make a 10 mM stock solution.
-
Aliquot into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Substrate Stock Solution (e.g., 2 mM 2,4-decadienoyl-CoA):
-
Dissolve the 2,4-dienoyl-CoA substrate in ddH₂O or a small amount of appropriate solvent before diluting in Assay Buffer.
-
Aliquot and store at -80°C.
-
-
Enzyme Preparation:
-
If using a purified enzyme, dilute it to a working concentration (e.g., 0.1-1.0 µg/µL) in ice-cold Assay Buffer, potentially containing 0.1% BSA to prevent activity loss.
-
If using tissue or cell extracts, prepare the homogenate in a suitable lysis buffer and determine the total protein concentration using a standard method (e.g., Bradford assay).
-
Assay Procedure
The following protocol is for a final reaction volume of 1.0 mL.[3] Volumes can be scaled down for use in 96-well plates.
-
Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C or 37°C).
-
Prepare a master mix for the desired number of reactions. For each reaction, prepare the reaction mixture in a cuvette as follows:
-
Assay Buffer: X µL
-
NADPH (from 10 mM stock): 12.5 µL (final concentration: 125 µM)[3]
-
Enzyme solution (e.g., 10 µg): Y µL
-
ddH₂O: to a final volume of 960 µL (before adding substrate)
-
-
Controls:
-
No-Enzyme Control: Replace the enzyme solution with an equal volume of Assay Buffer.
-
No-Substrate Control: Initiate the reaction with an equal volume of Assay Buffer instead of the substrate stock solution.
-
-
Mix gently by pipetting or inverting the cuvette.
-
Pre-incubate the mixture for 5-20 minutes at the assay temperature to allow the temperature to equilibrate and to record any background NADPH oxidation not dependent on the substrate.[3]
-
Initiate the reaction by adding 40 µL of the 2 mM substrate stock solution (final concentration: 40 µM, adjust as needed).[3]
-
Immediately mix the contents and start monitoring the decrease in absorbance at 340 nm for 2-5 minutes, taking readings every 15-30 seconds. Ensure the rate is linear during the measurement period.
Data Presentation and Analysis
Calculation of Enzyme Activity
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot.
Formula: Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_enzyme) × (1 / P) × 10⁶
Where:
-
ΔA₃₄₀/min: The change in absorbance at 340 nm per minute (corrected for background rate from controls).
-
ε (Molar extinction coefficient of NADPH): 6220 M⁻¹cm⁻¹.
-
l (Path length of the cuvette): Typically 1 cm.
-
V_total: Total assay volume in mL (e.g., 1.0 mL).
-
V_enzyme: Volume of enzyme added in mL.
-
P: Protein concentration in mg/mL.
-
10⁶: Conversion factor from Moles to µMoles.
Sample Data Tables
Table 1: Example Raw Absorbance Data
| Time (seconds) | Absorbance (A₃₄₀) |
|---|---|
| 0 | 0.850 |
| 30 | 0.825 |
| 60 | 0.800 |
| 90 | 0.775 |
| 120 | 0.750 |
Table 2: Example Calculation of Specific Activity
| Parameter | Value | Unit |
|---|---|---|
| Linear Rate (ΔA₃₄₀/min) | 0.050 | min⁻¹ |
| Molar Extinction Coefficient (ε) | 6220 | M⁻¹cm⁻¹ |
| Total Volume (V_total) | 1.0 | mL |
| Enzyme Volume (V_enzyme) | 0.01 | mL |
| Protein Concentration (P) | 0.5 | mg/mL |
| Calculated Specific Activity | 1.61 | µmol/min/mg |
Table 3: Example Inhibitor Screening Data
| Compound | Concentration (µM) | DECR Activity (%) | % Inhibition |
|---|---|---|---|
| Control (DMSO) | - | 100 | 0 |
| Ebselen | 10 | 45.2 | 54.8 |
| Ebselen | 50 | 15.8 | 84.2 |
| Compound X | 10 | 98.1 | 1.9 |
| Compound X | 50 | 95.3 | 4.7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low activity | Inactive enzyme | Use fresh enzyme or new aliquot. Ensure proper storage at -80°C. |
| Incorrect pH of buffer | Verify the pH of the Assay Buffer is 7.4. | |
| Degraded NADPH or substrate | Use fresh, properly stored stock solutions. Protect NADPH from light. | |
| High background rate | Contaminating enzymes in sample | If using crude extract, consider partial purification. Include a no-substrate control and subtract its rate. |
| Spontaneous NADPH degradation | Ensure buffer is free of contaminants. Prepare fresh. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or higher substrate concentration. |
| Enzyme instability | Add a stabilizing agent like BSA or glycerol (B35011) to the enzyme dilution buffer. |
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application and Protocol for the Isolation of Mitochondria to Study 2-trans,4-trans-octadienoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation of functional mitochondria from rat liver, a common model system for studying metabolic pathways. It further outlines a specific application for these isolated organelles: the investigation of 2-trans,4-trans-octadienoyl-CoA metabolism, a key step in the β-oxidation of polyunsaturated fatty acids.
Introduction
Mitochondria are central to cellular energy metabolism, playing a crucial role in the breakdown of fatty acids through β-oxidation. The metabolism of unsaturated fatty acids requires auxiliary enzymes to handle the non-standard intermediates that arise. One such intermediate is this compound, which is formed during the degradation of fatty acids with double bonds at even-numbered positions. The key enzyme responsible for its further metabolism is 2,4-dienoyl-CoA reductase.[1][2][3] Studying the activity of this enzyme in isolated mitochondria is essential for understanding the overall capacity of a cell to metabolize polyunsaturated fats and for identifying potential therapeutic targets for metabolic disorders.
This application note provides a comprehensive protocol for the isolation of high-quality mitochondria from rat liver and a detailed method for assaying the activity of 2,4-dienoyl-CoA reductase.
Data Presentation
Table 1: Reagents and Buffers for Mitochondrial Isolation from Rat Liver
| Reagent/Buffer | Composition | Storage |
| Isolation Buffer I | 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4 | 4°C |
| Isolation Buffer II | 210 mM Mannitol, 70 mM Sucrose, 5 mM HEPES, 1 mM EGTA, 0.5% (w/v) fatty acid-free BSA, pH 7.4 | 4°C, prepare fresh |
| Respiration Buffer | 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 1 mM EGTA, pH 7.4 | 4°C |
Table 2: Expected Quantitative Data from Rat Liver Mitochondrial Isolation
| Parameter | Typical Value | Notes |
| Tissue weight | 5 - 7 g | From one adult rat |
| Mitochondrial protein yield | > 30 mg | Per gram of liver tissue |
| 2,4-dienoyl-CoA reductase specific activity | 2.2 ± 0.6 µmol/min/mg protein | In isolated liver mitochondria |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rat Liver
This protocol is adapted from established methods for isolating functional mitochondria.[4][5]
Materials:
-
Rat liver (5-7 g)
-
Isolation Buffer I (ice-cold)
-
Isolation Buffer II (ice-cold)
-
Dounce homogenizer with a Teflon pestle
-
Refrigerated centrifuge
-
Cheesecloth
-
BCA protein assay kit
Procedure:
-
Euthanize the rat according to approved animal protocols. Anesthetics should be avoided as they can affect mitochondrial function.
-
Excise the liver and immediately place it in a beaker containing ice-cold Isolation Buffer I.
-
Mince the liver into small pieces using scissors and wash several times with Isolation Buffer I to remove excess blood.
-
Transfer the minced tissue to a Dounce homogenizer with 5 volumes of Isolation Buffer I.
-
Homogenize the tissue with 6-8 gentle strokes of the pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully transfer the supernatant to a new centrifuge tube and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and resuspend the mitochondrial pellet in 20 mL of ice-cold Isolation Buffer I.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Repeat the wash step with Isolation Buffer II.
-
Resuspend the final mitochondrial pellet in a minimal volume (e.g., 0.5-1.0 mL) of Isolation Buffer II.
-
Determine the protein concentration using a BCA protein assay.
-
Adjust the final concentration to approximately 30 mg/mL with Isolation Buffer II. Keep the isolated mitochondria on ice and use within 4-6 hours for functional assays.
Protocol 2: Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase Activity
This assay measures the decrease in absorbance as 2,4-dienoyl-CoA is reduced by NADPH. For enhanced sensitivity, 5-phenyl-2,4-pentadienoyl-CoA can be used as a substrate.[6]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
NADPH solution (10 mM in Assay Buffer)
-
This compound or 5-phenyl-2,4-pentadienoyl-CoA solution (1 mM in Assay Buffer)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Set the spectrophotometer to 340 nm and 30°C.
-
In a cuvette, prepare the reaction mixture containing:
-
Assay Buffer (to a final volume of 1 mL)
-
100 µM NADPH
-
50-100 µg of mitochondrial protein
-
-
Incubate the mixture for 2-3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µM this compound (or 5-phenyl-2,4-pentadienoyl-CoA).
-
Immediately start recording the decrease in absorbance at 340 nm for 5 minutes.
-
The rate of NADPH oxidation is proportional to the 2,4-dienoyl-CoA reductase activity. Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Visualizations
Caption: Workflow for isolating mitochondria and assaying 2,4-dienoyl-CoA reductase.
Caption: Pathway for the metabolism of this compound.
References
- 1. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. 2,4-dienoyl-CoA reductase 1 - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening of 2,4-Dienoyl-CoA Reductase (DECR) Inhibitors using 2-trans,4-trans-Octadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme 2,4-dienoyl-CoA reductase (DECR) is a critical component of the mitochondrial fatty acid β-oxidation pathway, specifically responsible for the metabolism of polyunsaturated fatty acids. It catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters, such as 2-trans,4-trans-octadienoyl-CoA, to trans-3-enoyl-CoA. This step is essential for the complete degradation of fatty acids with double bonds at even-numbered positions. Given its role as a rate-limiting enzyme in this pathway, DECR has emerged as a potential therapeutic target for various metabolic diseases and certain types of cancer.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a substrate to screen for and characterize inhibitors of DECR. The primary method described is a spectrophotometric assay that monitors the consumption of NADPH, providing a robust and reliable platform for high-throughput screening and detailed kinetic analysis of potential inhibitors.
Signaling Pathway: Beta-Oxidation of Polyunsaturated Fatty Acids
The following diagram illustrates the role of 2,4-Dienoyl-CoA Reductase in the mitochondrial beta-oxidation of a representative polyunsaturated fatty acid. Inhibition of this enzyme leads to a bottleneck in the pathway, preventing the complete oxidation of the fatty acid chain.
Data Presentation: Known Modulators of DECR Activity
While extensive quantitative data for direct inhibitors of DECR with this compound as a substrate is limited in publicly available literature, several compounds have been identified as modulators of this enzyme or its pathway. The following table summarizes these compounds and their mechanisms of action. This provides a basis for control compounds in screening assays.
| Compound | Target | Mechanism of Action on DECR | IC50/Ki | Reference |
| 3-furan-2-yl-acrylyl-CoA | 2,4-Dienoyl-CoA Reductase | Direct Competitive Inhibitor: Binds to the active site of the enzyme, competing with the natural substrate. | Not Reported | [1] |
| Ebselen | 2,4-Dienoyl-CoA Reductase | Direct Inhibitor: Interacts with thiol groups on the enzyme, modulating its activity through redox reactions. | Not Reported | [2] |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1) | Indirect Inhibitor: Inhibits the transport of long-chain fatty acids into the mitochondria, thereby reducing the substrate availability for the entire β-oxidation pathway, including DECR. | Not Applicable (Indirect) | [2] |
| Perhexiline | Carnitine Palmitoyltransferase 1 (CPT1) | Indirect Inhibitor: Similar to etomoxir, it limits the entry of fatty acids into the mitochondria, thus decreasing the flux through the β-oxidation pathway and the activity of DECR. | Not Applicable (Indirect) | [2] |
| Malonyl-CoA | Carnitine Palmitoyltransferase 1 (CPT1) | Indirect Inhibitor: A physiological regulator that inhibits CPT1, thereby controlling the rate of fatty acid oxidation and indirectly affecting DECR activity. | Not Applicable (Indirect) | [2] |
Experimental Protocols
Synthesis of this compound
The substrate, this compound, can be synthesized from 2-trans,4-trans-octadienoic acid and Coenzyme A using the mixed anhydride (B1165640) method. The final product should be purified by reverse-phase high-performance liquid chromatography (HPLC).
Spectrophotometric Assay for DECR Activity
This protocol is adapted for a 96-well microplate format and measures the activity of DECR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials and Reagents:
-
Purified recombinant human DECR1
-
This compound (substrate)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4) containing 1 mM EDTA
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Assay Procedure:
-
Compound Plating: Add 1 µL of test compound (or DMSO for control wells) to the wells of a 96-well plate.
-
Enzyme Preparation: Prepare a solution of DECR1 in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADPH (final concentration of 150 µM), and the DECR1 enzyme.
-
Initiation of Reaction: To each well containing the test compound, add 190 µL of the enzyme/NADPH mixture.
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow for the interaction between the enzyme and potential inhibitors.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of a pre-warmed solution of this compound (final concentration of 50 µM) to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C.
High-Throughput Screening (HTS) Protocol for DECR Inhibitors
This protocol outlines a workflow for screening a large library of compounds to identify potential DECR inhibitors.
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100% Where:
-
V_inhibitor is the reaction rate in the presence of the test compound.
-
V_control is the reaction rate in the presence of DMSO (no inhibition).
-
-
IC50 Determination: For confirmed hits, perform serial dilutions of the compound and repeat the assay. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The methodologies outlined in this document provide a robust framework for the identification and characterization of inhibitors of 2,4-dienoyl-CoA reductase using its natural substrate, this compound. The spectrophotometric assay is readily adaptable for high-throughput screening, enabling the discovery of novel chemical entities that modulate the activity of this important metabolic enzyme. Such inhibitors have the potential to be developed into novel therapeutics for a range of human diseases.
References
Application Notes and Protocols: Stable Isotope Labeling of 2-trans,4-trans-Octadienoyl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing stable isotope-labeled 2-trans,4-trans-octadienoyl-CoA in metabolic tracing studies. This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids.[1] Tracing the metabolic fate of this molecule using stable isotopes offers a powerful tool to investigate cellular lipid metabolism, identify potential enzymatic dysfunctions, and elucidate the mechanism of action of therapeutic agents targeting fatty acid oxidation pathways. This document outlines the necessary protocols for the synthesis of the labeled compound, its application in cell culture-based metabolic tracing experiments, and the subsequent analysis of labeled metabolites by mass spectrometry.
Data Presentation
Table 1: Mass Spectrometry Parameters for the Analysis of Acyl-CoAs
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 892.3 | 385.1 | 35 | 50 |
| [¹³C₈]-2-trans,4-trans-octadienoyl-CoA | 900.3 | 393.1 | 35 | 50 |
| Hexanoyl-CoA | 878.3 | 371.1 | 30 | 50 |
| [¹³C₆]-Hexanoyl-CoA | 884.3 | 377.1 | 30 | 50 |
| Butyryl-CoA | 850.3 | 343.1 | 28 | 50 |
| [¹³C₄]-Butyryl-CoA | 854.3 | 347.1 | 28 | 50 |
| Acetyl-CoA | 810.2 | 303.1 | 25 | 50 |
| [¹³C₂]-Acetyl-CoA | 812.2 | 305.1 | 25 | 50 |
Note: These parameters are illustrative and may require optimization based on the specific mass spectrometer and chromatographic conditions used.
Table 2: Representative Isotopic Enrichment Data from a Metabolic Tracing Experiment
| Metabolite | Percent Enrichment of ¹³C Label (Mean ± SD) |
| Control Cells | |
| This compound | 98.5 ± 0.8 |
| Hexanoyl-CoA | 2.1 ± 0.3 |
| Butyryl-CoA | 1.5 ± 0.2 |
| Acetyl-CoA | 0.8 ± 0.1 |
| Treated Cells (e.g., with FAO inhibitor) | |
| This compound | 99.1 ± 0.5 |
| Hexanoyl-CoA | 0.5 ± 0.1 |
| Butyryl-CoA | 0.3 ± 0.1 |
| Acetyl-CoA | 0.2 ± 0.05* |
* Indicates a statistically significant difference compared to control cells (p < 0.05).
Experimental Protocols
Protocol 1: Synthesis of [¹³C₈]-2-trans,4-trans-Octadienoic Acid
This protocol describes a potential synthetic route for [¹³C₈]-2-trans,4-trans-octadienoic acid, which can then be converted to its CoA thioester. This method is adapted from general fatty acid synthesis procedures.
Materials:
-
[¹³C₄]-1-Bromobutane
-
Magnesium turnings
-
[¹³C₄]-But-2-ynoic acid
-
Lithium aluminum hydride (LAH)
-
Manganese dioxide (MnO₂)
-
Potassium hydroxide (B78521)
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Grignard Reagent Formation: Prepare a Grignard reagent from [¹³C₄]-1-bromobutane and magnesium turnings in anhydrous diethyl ether.
-
Alkylation: React the Grignard reagent with [¹³C₄]-but-2-ynoic acid to form [¹³C₈]-oct-2-ynoic acid.
-
Reduction: Reduce the alkynoic acid to the corresponding allylic alcohol, [¹³C₈]-oct-2-en-1-ol, using LAH in anhydrous THF at low temperature.
-
Oxidation: Oxidize the allylic alcohol to the corresponding aldehyde, [¹³C₈]-oct-2-enal, using activated MnO₂.
-
Wittig Reaction: Perform a Wittig reaction with (carbethoxymethylene)triphenylphosphorane to yield ethyl [¹³C₈]-2-trans,4-trans-octadienoate.
-
Hydrolysis: Hydrolyze the ester using potassium hydroxide to obtain [¹³C₈]-2-trans,4-trans-octadienoic acid.
-
Purification: Purify the final product by column chromatography.
Protocol 2: Enzymatic Synthesis of [¹³C₈]-2-trans,4-trans-Octadienoyl-CoA
This protocol utilizes an acyl-CoA synthetase to convert the free fatty acid into its active CoA thioester.
Materials:
-
[¹³C₈]-2-trans,4-trans-octadienoic acid
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, magnesium chloride (MgCl₂), potassium phosphate (B84403) buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine potassium phosphate buffer, MgCl₂, ATP, DTT, BSA, and CoA.
-
Substrate Addition: Add a solution of [¹³C₈]-2-trans,4-trans-octadienoic acid (dissolved in a small amount of ethanol (B145695) or DMSO).
-
Enzyme Initiation: Initiate the reaction by adding acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid or trichloroacetic acid).
-
Purification: Purify the [¹³C₈]-2-trans,4-trans-octadienoyl-CoA using SPE. Elute the product and quantify its concentration using UV spectrophotometry.
Protocol 3: Metabolic Tracing in Cell Culture
This protocol details the application of stable isotope-labeled this compound for tracing fatty acid metabolism in cultured cells.
Materials:
-
Cultured cells of interest (e.g., hepatocytes, cardiomyocytes)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
[¹³C₈]-2-trans,4-trans-octadienoyl-CoA
-
Phosphate-buffered saline (PBS)
-
Ice-cold methanol (B129727)
-
Cell scrapers
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Labeling: Replace the standard culture medium with a medium containing a defined concentration of [¹³C₈]-2-trans,4-trans-octadienoyl-CoA. Incubate for a specified period (e.g., 1, 4, or 24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold methanol to quench metabolic activity.
-
Scrape the cells and collect the cell lysate.
-
Perform further extraction steps (e.g., by adding water and chloroform (B151607) for phase separation) to isolate polar metabolites.
-
-
Sample Preparation for LC-MS:
-
Dry the polar metabolite extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., reversed-phase chromatography).
-
Detect and quantify the mass isotopologues of downstream metabolites (e.g., hexanoyl-CoA, butyryl-CoA, acetyl-CoA) using the parameters outlined in Table 1.
-
-
Data Analysis:
-
Determine the isotopic enrichment of the targeted metabolites.
-
Calculate the fractional contribution of the labeled precursor to the product pools.
-
Mandatory Visualizations
Caption: Metabolic pathway of this compound in β-oxidation.
Caption: Experimental workflow for metabolic tracing with labeled this compound.
References
Application Notes and Protocols for the Purification of Recombinant 2,4-Dienoyl-CoA Reductase for Kinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dienoyl-CoA reductase (DECR) is a critical auxiliary enzyme in the β-oxidation of polyunsaturated fatty acids. It catalyzes the NADPH-dependent reduction of 2,4-dienoyl-CoA thioesters to trans-3-enoyl-CoA, a necessary step for the degradation of fatty acids with double bonds at even-numbered positions.[1][2] The reaction catalyzed by DECR is considered a rate-limiting step in the catabolism of polyunsaturated fatty acids, making it a potential target for drug development in metabolic diseases.[3] Accurate kinetic analysis of this enzyme is crucial for understanding its mechanism and for screening potential inhibitors. This document provides detailed protocols for the expression, purification, and kinetic characterization of recombinant 2,4-dienoyl-CoA reductase.
Data Presentation
Table 1: Summary of Purification Schemes for Recombinant 2,4-Dienoyl-CoA Reductase
| Source Organism | Expression System | Purification Method | Purity | Reference |
| Escherichia coli | pNDH (T7 promoter) | Not specified in abstract | Not specified in abstract | [4] |
| Human mitochondrial | pLM1 in E. coli | Nickel HiTrap chelating metal affinity column | Apparent homogeneity by SDS-PAGE | [5] |
| Rat liver mitochondrial | pET15b in E. coli | Ion-exchange and affinity chromatography | Homogeneous (single band on SDS-PAGE) | [6] |
| Bovine liver mitochondrial | - | Blue Sepharose CL-6B, Matrex gel red A, and 2',5'-ADP-Sepharose 4B chromatography | Homogeneous | [7] |
| Escherichia coli | - | DEAE-cellulose followed by 2',5'-ADP-Sepharose 4B affinity chromatography | Completely purified | [7] |
Table 2: Kinetic Parameters of Purified 2,4-Dienoyl-CoA Reductase
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| E. coli | 2-trans,4-trans-decadienoyl-CoA | 2.3 | - | 16 | [4] |
| E. coli | NADPH | 50 | - | - | [4] |
| Human peroxisomal | 2,4-Hexadienoyl-CoA | 71.6 ± 0.27 | 1.75 ± 0.34 | - | [3] |
| Human peroxisomal | 2,4-Decadienoyl-CoA | 12.7 ± 4.70 | 1.37 ± 0.15 | - | [3] |
| Human mitochondrial | 2,4-Hexadienoyl-CoA | 26.5 ± 3.8 | 7.78 ± 1.08 | - | [5] |
| Human mitochondrial | 2,4-Decadienoyl-CoA | 6.22 ± 2.0 | 0.74 ± 0.07 | - | [5] |
| Human mitochondrial | NADPH | 60.5 ± 19.7 | - | - | [5] |
| Rat liver mitochondrial | trans-2,trans-4-hexadienoyl-CoA | 0.46 | - | 2.1 | [6] |
| Rat liver mitochondrial | NADPH | 2.5 | - | - | [6] |
Experimental Protocols
Protocol 1: Expression of Recombinant His-tagged Human Mitochondrial 2,4-Dienoyl-CoA Reductase in E. coli
This protocol is adapted from the expression of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase in E. coli using a pLM1 expression vector.[5]
1. Transformation: a. Transform competent E. coli cells (e.g., BL21(DE3)) with the pLM1 expression vector containing the human mitochondrial 2,4-dienoyl-CoA reductase gene with a C-terminal or N-terminal six-histidine tag. b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
2. Starter Culture: a. Inoculate a single colony from the plate into 50 mL of LB medium containing the selection antibiotic. b. Grow the culture overnight at 37°C with shaking at 200 rpm.
3. Large-Scale Culture and Induction: a. Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. b. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. d. Continue to grow the culture for an additional 4-6 hours at 30°C.
4. Cell Harvesting: a. Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Discard the supernatant and store the cell pellet at -80°C until needed for purification.
Protocol 2: Purification of His-tagged Human Mitochondrial 2,4-Dienoyl-CoA Reductase
This protocol utilizes nickel affinity chromatography for a one-step purification.[5]
1. Cell Lysis: a. Resuspend the frozen cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the soluble His-tagged protein.
2. Affinity Chromatography: a. Equilibrate a HiTrap chelating metal affinity column (e.g., Nickel-NTA) with lysis buffer. b. Load the cleared lysate onto the equilibrated column. c. Wash the column with 10 column volumes of wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. d. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
3. Purity Analysis and Storage: a. Analyze the purity of the eluted fractions by SDS-PAGE. b. Pool the fractions containing the purified protein. c. Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl, 40% glycerol, 1 mM DTT) for long-term stability.[8] d. Determine the protein concentration using a standard method (e.g., Bradford assay). e. Store the purified enzyme at -20°C or -80°C.[8]
Protocol 3: Spectrophotometric Enzyme Assay for Kinetic Studies
This protocol is based on a modified spectrophotometric assay using 5-phenyl-2,4-pentadienoyl-CoA as a substrate, which offers improved linearity and sensitivity.[9]
1. Reaction Mixture: a. Prepare a reaction mixture in a quartz cuvette containing:
- 100 mM potassium phosphate (B84403) buffer, pH 7.4
- 100 µM NADPH
- Varying concentrations of 2,4-dienoyl-CoA substrate (e.g., 2,4-hexadienoyl-CoA or 2,4-decadienoyl-CoA)
- Purified 2,4-dienoyl-CoA reductase enzyme
2. Assay Procedure: a. Pre-incubate the reaction mixture (without the substrate) at 25°C for 5 minutes. b. Initiate the reaction by adding the 2,4-dienoyl-CoA substrate. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. d. The rate of the reaction is calculated using the molar extinction coefficient of NADPH (6,220 M-1cm-1).
3. Kinetic Parameter Determination: a. Perform the assay with a range of substrate concentrations while keeping the NADPH concentration constant (and saturating). b. Determine the initial velocities (V0) from the linear portion of the absorbance vs. time plots. c. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. d. To determine the kinetic parameters for NADPH, vary its concentration while keeping the 2,4-dienoyl-CoA substrate concentration constant (and saturating).
Visualizations
Caption: Workflow for the expression and purification of recombinant 2,4-dienoyl-CoA reductase.
Caption: Enzymatic reaction catalyzed by 2,4-dienoyl-CoA reductase.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and expression of the fadH gene and characterization of the gene product 2,4-dienoyl coenzyme A reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification by affinity chromatography of 2,4-dienoyl-CoA reductases from bovine liver and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 2-trans,4-trans-octadienoyl-CoA Levels in Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-trans,4-trans-octadienoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids, such as linoleic acid. The accurate measurement of its intracellular levels can provide valuable insights into fatty acid metabolism and the identification of potential dysregulations in this pathway, which are implicated in various metabolic diseases. This document provides detailed protocols for the extraction and quantification of this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), along with relevant background information and data presentation guidelines.
I. Background: The Role of this compound in Fatty Acid Beta-Oxidation
The beta-oxidation of unsaturated fatty acids requires additional enzymatic steps compared to that of saturated fatty acids to handle the double bonds. For fatty acids with double bonds at even-numbered positions, such as linoleic acid, the standard beta-oxidation pathway proceeds until a cis-Δ4-enoyl-CoA is formed. This intermediate is then converted to a 2-trans,4-trans-dienoyl-CoA, which is a substrate for 2,4-dienoyl-CoA reductase. This enzyme, utilizing NADPH, reduces the dienoyl-CoA to a trans-Δ3-enoyl-CoA. Subsequently, an enoyl-CoA isomerase converts this to trans-Δ2-enoyl-CoA, a regular substrate for the beta-oxidation spiral. This compound is a specific intermediate in this pathway.
Caption: Mitochondrial beta-oxidation pathway for linoleoyl-CoA.
II. Quantitative Data Presentation
Direct quantitative data for this compound in cultured cells is scarce in the literature, as it is a transient intermediate. However, the following table provides representative concentrations of other acyl-CoA species in commonly used cell lines to offer a general reference for expected magnitudes.[1]
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[1] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~10 | ~3.5 |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.
III. Experimental Protocols
This section details the recommended procedures for the extraction and quantification of this compound from cultured cells.
Caption: Experimental workflow for acyl-CoA analysis.
A. Protocol for Acyl-CoA Extraction from Cultured Cells
This protocol is designed for both adherent and suspension cells and is optimized for the stability and recovery of acyl-CoA species.[1]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold
-
Acetonitrile (LC-MS grade), ice-cold
-
Internal standard (e.g., ¹³C-labeled acyl-CoA or a non-endogenous odd-chain acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Quenching:
-
Adherent Cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. Immediately add ice-cold 80% methanol (-20°C) to the plate to quench metabolic activity and scrape the cells.
-
Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the final cell pellet in ice-cold 80% methanol (-20°C).
-
-
Extraction:
-
Transfer the cell lysate in methanol to a pre-chilled microcentrifuge tube.
-
Add an appropriate amount of internal standard to each sample.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).
-
B. Protocol for LC-MS/MS Analysis of this compound
This method is based on general principles for acyl-CoA analysis by reversed-phase chromatography coupled to tandem mass spectrometry.
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 98% B
-
10-12 min: 98% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM): The precursor ion for this compound (C₂₉H₄₆N₇O₁₇P₃S) has a monoisotopic mass of 893.19 g/mol . The exact precursor m/z will be [M+H]⁺. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine moiety (507.1 m/z).
-
Precursor Ion (Q1): To be determined based on the exact mass of this compound + H⁺.
-
Product Ion (Q3): A common product ion for acyl-CoAs corresponds to the adenosine-3',5'-diphosphate fragment. Alternatively, a neutral loss scan of 507 can be employed for initial identification.
-
-
Source Parameters: Optimized for the specific instrument, but typical values include:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Analysis and Quantification:
-
Peak areas for the specific MRM transition of this compound and the internal standard are integrated.
-
A standard curve should be prepared using a synthesized and purified this compound standard of known concentrations to enable absolute quantification.
-
If a standard is not available, relative quantification can be performed by normalizing the peak area of the analyte to the peak area of the internal standard and comparing across different experimental conditions.
-
Final concentrations should be normalized to cell number or total protein content.
IV. Stability and Handling Considerations
Acyl-CoA molecules are susceptible to both enzymatic and chemical degradation.[1] It is crucial to:
-
Perform all extraction steps on ice and use pre-chilled solvents and tubes.
-
Quench metabolic activity rapidly to prevent enzymatic degradation.
-
Minimize freeze-thaw cycles of samples and standards.
-
Store extracts at -80°C.
-
Use appropriate reconstitution solvents to maintain stability prior to LC-MS/MS analysis.
By following these detailed protocols and considerations, researchers can achieve reliable and reproducible measurements of this compound in cultured cells, contributing to a deeper understanding of cellular fatty acid metabolism.
References
Application Notes and Protocols: 2-trans,4-trans-octadienoyl-CoA in Fatty Acid Oxidation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-trans,4-trans-octadienoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids (PUFAs), particularly those with double bonds at even-numbered carbon positions, such as the essential fatty acid linoleic acid. The metabolism of this intermediate is a key area of study in understanding lipid metabolism, inborn errors of metabolism, and the development of therapeutic strategies for metabolic diseases. These application notes provide an overview of the role of this compound in fatty acid oxidation and detailed protocols for its use in research.
The degradation of PUFAs requires auxiliary enzymes to handle the non-standard double bond configurations that are not substrates for the core beta-oxidation enzymes. During the oxidation of linoleic acid, for example, a 2-trans,4-cis-dienoyl-CoA intermediate is formed. This is subsequently converted to 2-trans,4-trans-dienoyl-CoA. The central enzyme responsible for the metabolism of these dienoyl-CoA species is 2,4-dienoyl-CoA reductase (DECR) .[1][2] This NADPH-dependent enzyme catalyzes the reduction of the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which can then be isomerized to a trans-2-enoyl-CoA, a substrate for the standard beta-oxidation pathway.[1]
Deficiencies in DECR can lead to a rare but severe metabolic disorder characterized by the accumulation of unusual fatty acid metabolites, highlighting the in vivo importance of this pathway.[3] Research into the function and inhibition of DECR is crucial for understanding and potentially treating such metabolic disorders.
Quantitative Data
The substrate specificity of 2,4-dienoyl-CoA reductase is a key area of investigation. While comprehensive kinetic data for a full range of dienoyl-CoA substrates is not extensively documented in single studies, the available information indicates a preference for longer-chain substrates.
| Substrate Chain Length | Enzyme | Organism/Tissue | Kinetic Parameter (Km) | Finding |
| Short-chain acyl-CoAs (e.g., C6) | Peroxisomal 2,4-dienoyl-CoA reductase (pDCR) | Human | Higher Km | Km values are at least 6-fold higher than for substrates with 10 or more carbons.[4] |
| Long-chain acyl-CoAs (e.g., C10 and longer) | Peroxisomal 2,4-dienoyl-CoA reductase (pDCR) | Human | Lower Km | Preferred substrates for the peroxisomal enzyme.[4] |
| 2-trans,4-cis-decadienoyl-CoA | 2,4-dienoyl-CoA reductase | Human | Not specified | Used as a substrate to diagnose DECR deficiency.[3] |
| 2,4,7,10,13,16,19-docosaheptaenoyl-CoA | 2,4-dienoyl-CoA reductase | Human | Not specified | The enzyme is active towards this very-long-chain substrate.[2] |
Signaling Pathways and Experimental Workflows
Beta-Oxidation of Polyunsaturated Fatty Acids
The following diagram illustrates the pathway for the beta-oxidation of a polyunsaturated fatty acid like linoleic acid, highlighting the central role of this compound and 2,4-dienoyl-CoA reductase.
Caption: Pathway of polyunsaturated fatty acid beta-oxidation.
Experimental Workflow: 2,4-Dienoyl-CoA Reductase Activity Assay
This diagram outlines the key steps in performing a spectrophotometric assay to measure the activity of 2,4-dienoyl-CoA reductase.
Caption: Workflow for 2,4-dienoyl-CoA reductase activity assay.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established methods for measuring DECR activity by monitoring the decrease in NADPH absorbance at 340 nm.
A. Materials
-
Purified 2,4-dienoyl-CoA reductase or mitochondrial extract
-
This compound (substrate)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 1 mM EDTA
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
B. Synthesis of this compound If not commercially available, the substrate can be synthesized from 2-trans,4-trans-octadienoic acid and coenzyme A using the mixed anhydride (B1165640) method with ethyl chloroformate and N-methylmorpholine. The product should be purified by HPLC.
C. Experimental Procedure
-
Prepare a stock solution of this compound in water and determine its concentration spectrophotometrically using its molar extinction coefficient.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
In a 1 mL cuvette, combine:
-
880 µL of Assay Buffer
-
50 µL of NADPH stock solution (final concentration, e.g., 150 µM)
-
50 µL of enzyme solution (e.g., 10-50 µg of mitochondrial protein or an appropriate amount of purified enzyme)
-
-
Mix gently and incubate for 2-3 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.
-
Initiate the reaction by adding 20 µL of the this compound stock solution (final concentration, e.g., 20-100 µM).
-
Immediately start recording the decrease in absorbance at 340 nm for 2-5 minutes.
D. Data Analysis
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the absorbance curve.
-
Calculate the specific activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6,220 M-1cm-1 at 340 nm).
Specific Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * mg of protein in the cuvette)
Protocol 2: Measurement of this compound Oxidation in Isolated Mitochondria using a Seahorse XF Analyzer
This protocol is an adaptation of the Seahorse XF Fatty Acid Oxidation Assay for the specific intermediate this compound.
A. Materials
-
Isolated mitochondria (from liver, heart, or other tissues of interest)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1 mM EGTA, and 0.2% (w/v) fatty acid-free BSA, pH 7.2
-
This compound
-
L-carnitine
-
Malate
-
ADP
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone and Antimycin A
B. Experimental Procedure
-
Mitochondria Plating:
-
Isolate mitochondria using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation.
-
Adhere 5-10 µg of mitochondrial protein per well of a Seahorse XF plate by centrifugation at 2,000 x g for 20 minutes at 4°C.
-
-
Substrate Preparation:
-
Prepare a substrate solution in MAS containing:
-
10 µM this compound
-
0.5 mM L-carnitine (to facilitate transport if any further metabolism is studied, though likely not required for this intermediate already in the matrix)
-
2 mM Malate (to provide a source of oxaloacetate for the TCA cycle)
-
-
-
Seahorse XF Analyzer Setup:
-
Hydrate the sensor cartridge overnight.
-
Load the injection ports of the sensor cartridge with:
-
Port A: 2 mM ADP
-
Port B: 2.5 µg/mL Oligomycin
-
Port C: 4 µM FCCP
-
Port D: 2 µM Rotenone/Antimycin A
-
-
-
Assay Execution:
-
Remove the plating solution from the wells and gently add 180 µL of the pre-warmed substrate solution.
-
Place the cell plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
The instrument will measure the basal oxygen consumption rate (OCR) in the presence of the substrate, followed by sequential injections to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
C. Data Analysis
-
The Seahorse XF software will calculate the OCR in real-time.
-
Analyze the OCR data to determine:
-
Basal Respiration: OCR before ADP injection, indicating the baseline oxidation of this compound.
-
State 3 Respiration: OCR after ADP injection, representing the maximal rate of coupled respiration.
-
Maximal Respiration: OCR after FCCP injection, indicating the maximum capacity of the electron transport chain.
-
-
Compare the OCR profiles between different experimental conditions (e.g., control vs. drug-treated) to assess the effects on the oxidation of this specific intermediate.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Characterisation of human peroxisomal 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing oxygen consumption of isolated mitochondria using the Seahorse XFe96 analyzer [protocols.io]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: A Detailed UHPLC-ESI-MS/MS Method for Comprehensive Fatty Acyl-CoA Profiling
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A robust and highly sensitive Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method has been developed for the comprehensive and quantitative analysis of a broad range of fatty acyl-Coenzyme A (acyl-CoA) species in biological samples. This application note provides detailed protocols for researchers, scientists, and drug development professionals, enabling precise and reproducible quantification of these critical metabolic intermediates.
Fatty acyl-CoAs are central players in cellular metabolism, participating in energy production through β-oxidation and serving as building blocks for complex lipids and signaling molecules.[1][2] Dysregulation of fatty acyl-CoA metabolism is implicated in numerous diseases, including metabolic syndrome, diabetes, and cardiovascular disease, making their accurate measurement crucial for understanding disease pathogenesis and for the development of novel therapeutics.
This method addresses the analytical challenges associated with the simultaneous measurement of a wide range of acyl-CoAs, from short-chain to very-long-chain species, which often exist at low physiological concentrations.[3][4] The protocols outlined below detail procedures for sample extraction, chromatographic separation, and mass spectrometric detection, along with a summary of the method's performance.
Quantitative Performance Summary
The developed UHPLC-ESI-MS/MS method demonstrates excellent analytical performance, including high sensitivity, broad linearity, and good reproducibility. The following table summarizes the quantitative data for a representative set of fatty acyl-CoAs.
| Fatty Acyl-CoA | Chain Length | Linearity (ng/mL) | Limit of Detection (LOD) (fmol) | Limit of Quantitation (LOQ) (fmol) | Recovery (%) | Inter-Assay CV (%) | Intra-Assay CV (%) |
| Acetyl-CoA | C2 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Butyryl-CoA | C4 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Hexanoyl-CoA | C6 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Octanoyl-CoA | C8 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Decanoyl-CoA | C10 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Lauroyl-CoA | C12 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Myristoyl-CoA | C14 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Palmitoyl-CoA | C16:0 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Palmitoleoyl-CoA | C16:1 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Stearoyl-CoA | C18:0 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Oleoyl-CoA | C18:1 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Linoleoyl-CoA | C18:2 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
| Arachidonoyl-CoA | C20:4 | 1.56 - 100 | 1-5 | ~5 | 90-111 | 5-6 | 5-10 |
Data compiled from multiple sources.[3][5][6][7] The linearity range may vary depending on the specific analyte and instrumentation. The limit of detection and quantitation are on the order of femtomoles on-column.[3][6]
Experimental Protocols
Protocol 1: Fatty Acyl-CoA Extraction from Tissues or Cells using Solvent Precipitation
This protocol is a rapid and effective method for the extraction of a broad range of fatty acyl-CoAs.[8]
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Internal standard solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Vortex mixer
-
Refrigerated centrifuge (4°C)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Homogenization: Homogenize frozen tissue powder (~40 mg) or cell pellets in 1 mL of ice-cold 80% methanol.[5][8] Add the internal standard to the extraction solvent.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to precipitate proteins.[8]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.[8]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of reconstitution solvent for UHPLC-MS/MS analysis.[8]
Protocol 2: Fatty Acyl-CoA Extraction using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects.[8]
Materials:
-
Homogenization buffer (e.g., 100 mM potassium phosphate, pH 4.9)
-
Acetonitrile:Isopropanol (1:1, v/v)
-
C18 SPE cartridges
-
Methanol
-
SPE wash solvents (e.g., water, low percentage organic solvent)
-
Elution solvent (e.g., 80% methanol)
-
Internal standard solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell sample in homogenization buffer, followed by the addition of acetonitrile:isopropanol and the internal standard.[5][9]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with the homogenization buffer.[8]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances, such as a high-aqueous buffer followed by a lower percentage of organic solvent.[8]
-
Elution: Elute the fatty acyl-CoAs from the cartridge using an elution solvent with a high percentage of organic solvent.[8]
-
Solvent Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute in the appropriate solvent for analysis.[8]
Protocol 3: UHPLC-ESI-MS/MS Analysis
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water[5]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile[5]
-
Flow Rate: 0.4 mL/min[5]
-
Column Temperature: 35°C[5]
-
Injection Volume: 5-10 µL
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain fatty acyl-CoAs. A representative gradient is as follows:
-
0-2.8 min: 20% to 45% B
-
2.8-3.0 min: 45% to 25% B
-
3.0-4.0 min: 25% to 65% B
-
4.0-4.5 min: 65% to 20% B
-
4.5-5.0 min: Hold at 20% B[5]
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Collision Energy: Optimized for each analyte, typically around 30 eV.[5]
-
Collision Gas: Argon at approximately 1.2 mTorr.[5]
SRM Transitions: Fatty acyl-CoAs are typically monitored using the precursor ion [M+H]+ and a common product ion corresponding to the neutral loss of the phosphopantetheine moiety (507 Da) or the product ion at m/z 428.[4][6]
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Troubleshooting & Optimization
improving the stability of 2-trans,4-trans-octadienoyl-CoA in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-trans,4-trans-octadienoyl-CoA in aqueous solutions. The information provided is intended to help mitigate stability issues and ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could the stability of the compound in my aqueous buffer be a factor?
A1: Yes, inconsistency in experimental results is a common indicator of compound instability. This compound, like other long-chain unsaturated acyl-CoA molecules, is known to be susceptible to degradation in aqueous solutions. The primary degradation pathway is the hydrolysis of the thioester bond, which is sensitive to factors such as pH, temperature, and the presence of nucleophiles. It is crucial to handle and prepare solutions of this compound with care to ensure reproducibility.
Q2: What are the primary factors that influence the stability of this compound in aqueous solutions?
A2: The main factors affecting the stability of this compound are:
-
pH: The thioester bond is susceptible to hydrolysis, which is catalyzed by both acid and base. Neutral to slightly acidic conditions (pH 6.0-7.0) are generally recommended to minimize hydrolysis.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and other potential degradation reactions. Therefore, it is advisable to prepare and use solutions at low temperatures (e.g., on ice) and store them appropriately.
-
Presence of Nucleophiles: Buffers containing nucleophilic species (e.g., Tris, which has a primary amine) can react with the thioester bond, leading to its cleavage. The use of non-nucleophilic buffers such as phosphate (B84403) or HEPES is recommended.
-
Oxidation: The polyunsaturated nature of the octadienoyl chain makes it susceptible to oxidation. The presence of dissolved oxygen or metal ions can promote oxidative degradation.
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, the presence of endogenous thioesterases can rapidly degrade the acyl-CoA.[1]
Q3: What is the recommended procedure for preparing and storing stock solutions of this compound?
A3: Due to the limited stability of unsaturated acyl-CoAs in aqueous solutions, it is often recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, the following steps can help to maximize its shelf-life:
-
Solvent Selection: For a concentrated stock solution, consider using a mixture of water and an organic co-solvent like DMSO. However, always check for compatibility with your downstream application.
-
Aliquoting and Storage: If you purchase a small amount of the compound, it is advisable to dissolve the entire quantity in a suitable solvent, create small aliquots, and then dry them down under a stream of inert gas (e.g., nitrogen or argon). These dried aliquots should be stored at -80°C. When needed, an aliquot can be reconstituted with the desired aqueous buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity over a short period. | Degradation of this compound in the experimental buffer. | Prepare fresh solutions immediately before each experiment. Keep solutions on ice during the experiment. Use a non-nucleophilic buffer (e.g., phosphate, HEPES) at a slightly acidic to neutral pH (6.0-7.0). |
| Inconsistent results between experimental replicates. | Variable degradation of the compound due to differences in solution preparation time or handling. | Standardize the solution preparation protocol. Ensure that the time between solution preparation and use is consistent for all replicates. |
| Precipitation of the compound in aqueous buffer. | Poor solubility of the long-chain acyl-CoA in aqueous solutions. | Prepare a concentrated stock solution in a water/DMSO mixture and dilute it into the aqueous buffer. Ensure the final DMSO concentration is compatible with your assay. |
| Baseline drift or appearance of extra peaks in analytical chromatography (HPLC, LC-MS). | Degradation products of this compound are being detected. | Analyze freshly prepared solutions as a reference. If degradation is suspected, perform a time-course study to monitor the appearance of degradation products. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general method to empirically determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Aqueous buffer of interest (e.g., phosphate buffer at various pH values)
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)
Procedure:
-
Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., specific temperature and pH).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.
-
Quenching: Immediately quench the reaction by adding the aliquot to a quenching solution to stop further degradation.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the remaining amount of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate and half-life under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for addressing inconsistent experimental results.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Quantification of Medium-Chain Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of medium-chain acyl-CoAs. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when quantifying medium-chain acyl-CoAs?
A1: The most critical pre-analytical factors are rapid sample quenching and efficient extraction to prevent enzymatic degradation and accurately capture the in vivo acyl-CoA pool. Due to their metabolic instability, it is crucial to immediately quench metabolic activity at the point of sample collection, typically by flash-freezing in liquid nitrogen. Subsequent storage should be at -80°C until extraction.
Q2: Which extraction method is recommended for medium-chain acyl-CoAs?
A2: The choice of extraction method can significantly impact recovery and data quality. While various methods exist, precipitation with 5-sulfosalicylic acid (SSA) often provides a good balance of recovery for a range of acyl-CoA chain lengths and minimizes the need for further solid-phase extraction (SPE) cleanup, which can lead to loss of more hydrophilic short-chain species.[1][2]
Q3: Why is the use of internal standards crucial in acyl-CoA quantification?
A3: Internal standards are essential to correct for variability introduced during sample preparation, extraction, and analysis by LC-MS/MS.[3] Ideally, stable isotope-labeled internal standards corresponding to each analyte of interest should be used. These standards are added at the earliest stage of sample preparation to account for analyte loss and matrix effects, thereby improving the accuracy and precision of quantification.
Q4: How can I improve the chromatographic separation of medium-chain acyl-CoAs?
A4: Achieving good chromatographic separation is key to reducing ion suppression and ensuring accurate quantification. The use of a C18 reversed-phase column is common.[4] Employing ion-pairing agents in the mobile phase or operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can significantly improve peak shape and resolution for these amphiphilic molecules.[1][5]
Q5: What are the characteristic mass spectrometry fragmentation patterns for acyl-CoAs?
A5: Acyl-CoAs exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This allows for the use of neutral loss scans to identify a wide range of acyl-CoA species in a sample. Another common fragment ion observed is at m/z 428, resulting from cleavage between the 5' diphosphates.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Medium-Chain Acyl-CoAs | 1. Analyte Degradation: Improper sample handling and storage. 2. Poor Extraction Recovery: Suboptimal extraction solvent or technique. 3. Inefficient Ionization: Matrix effects suppressing the analyte signal. | 1. Ensure rapid quenching of samples in liquid nitrogen and consistent storage at -80°C. Minimize freeze-thaw cycles. 2. Optimize the extraction protocol. Consider using 2.5% (w/v) 5-sulfosalicylic acid (SSA) for efficient deproteinization and good recovery.[2] 3. Improve sample cleanup to reduce matrix components. If using SPE, ensure the cartridge and elution method are appropriate for medium-chain acyl-CoAs. Enhance chromatographic separation to resolve analytes from interfering matrix components. |
| Poor Peak Shape (Tailing or Broadening) | 1. Secondary Interactions: Interaction of the phosphate (B84403) groups of acyl-CoAs with the stationary phase or metal surfaces. 2. Inappropriate Mobile Phase: pH and ionic strength of the mobile phase are not optimal. | 1. Use a column with end-capping to minimize silanol (B1196071) interactions. Consider using PEEK or other metal-free tubing and fittings in your LC system. 2. Incorporate an ion-pairing agent (e.g., heptafluorobutyric acid) into the mobile phase or adjust the pH to suppress the ionization of the phosphate groups. Operating at a higher pH (around 10.5) can also improve peak shape.[5] |
| High Variability Between Replicates | 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. 2. Lack of Appropriate Internal Standard: Inability to correct for sample-to-sample variation. | 1. Standardize all sample preparation steps, including homogenization, extraction volumes, and incubation times. 2. Utilize a stable isotope-labeled internal standard for each medium-chain acyl-CoA of interest. Add the internal standard mix at the very beginning of the extraction process. |
| Co-elution of Isobaric Species | Insufficient Chromatographic Resolution: The LC method is not capable of separating acyl-CoAs with the same mass but different structures (e.g., isomers). | 1. Optimize the chromatographic gradient to improve separation. A shallower gradient can often resolve closely eluting peaks. 2. Evaluate different stationary phases. A column with a different chemistry may provide the necessary selectivity. |
Data Presentation
Table 1: Comparison of Extraction Solvent Recovery for Acyl-CoAs and Related Metabolites. [2]
| Analyte | % Recovery with 10% TCA followed by SPE | % Recovery with 2.5% SSA |
| Pantothenate | 0% | >100% |
| Dephospho-CoA | 0% | >99% |
| CoA | 1% | 74% |
| Malonyl-CoA | 26% | 74% |
| Acetyl-CoA | 36% | 59% |
| Propionyl-CoA | 62% | 80% |
| Isovaleryl-CoA | 58% | 59% |
Data represents the percentage recovery relative to spiking the analytes in water. This table highlights the superior recovery of more polar compounds with the SSA extraction method compared to TCA with SPE.[2]
Experimental Protocols
Protocol 1: Extraction of Medium-Chain Acyl-CoAs from Cultured Cells using 5-Sulfosalicylic Acid (SSA)
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency.
-
Aspirate the culture medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 1 mL of ice-cold 2.5% (w/v) SSA containing a mixture of stable isotope-labeled internal standards for the medium-chain acyl-CoAs of interest.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Processing:
-
Vortex the lysate vigorously for 15 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube, being cautious not to disturb the protein pellet.
-
The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C.
-
Protocol 2: LC-MS/MS Analysis of Medium-Chain Acyl-CoAs
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time to separate the medium-chain acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for each medium-chain acyl-CoA and its corresponding internal standard. The precursor ion is the [M+H]+ of the acyl-CoA, and a common product ion is derived from the CoA moiety (e.g., m/z corresponding to the neutral loss of the acyl chain and part of the pantetheine (B1680023) arm).
-
Mandatory Visualizations
Caption: Mitochondrial fatty acid β-oxidation pathway highlighting the role of MCAD.
Caption: Experimental workflow for medium-chain acyl-CoA quantification.
Caption: Logical relationships of factors affecting accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
optimizing 2,4-dienoyl-CoA reductase assay conditions for crude extracts
Welcome to the technical support center for the 2,4-dienoyl-CoA reductase assay. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments, particularly when working with crude cell or tissue extracts.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 2,4-dienoyl-CoA reductase spectrophotometric assay?
The most common assay for 2,4-dienoyl-CoA reductase is a continuous spectrophotometric assay. The enzyme catalyzes the reduction of a 2,4-dienoyl-CoA substrate using NADPH as a cofactor. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[1][2]
Q2: What are the typical components of the assay mixture?
A standard assay mixture for 2,4-dienoyl-CoA reductase activity includes:
-
Buffer: To maintain an optimal pH for enzyme activity, typically around pH 6.5-7.4.[1][3]
-
NADPH: The reducing cofactor, which is monitored at 340 nm.
-
2,4-dienoyl-CoA substrate: Such as trans-2,trans-4-decadienoyl-CoA or trans-2,trans-4-hexadienoyl-CoA.[1]
-
Crude Extract: The source of the 2,4-dienoyl-CoA reductase enzyme.
-
EDTA: Can be included to chelate divalent metal ions that might inhibit the enzyme.[1]
Q3: How can I improve the sensitivity of the assay?
To enhance assay sensitivity, consider using an alternative substrate like 5-phenyl-2,4-pentadienoyl-CoA. This substrate has a higher molar extinction coefficient at 340 nm, leading to a larger change in absorbance for the same amount of enzyme activity, effectively doubling the sensitivity compared to using 2,4-decadienoyl-CoA.[4]
Q4: What are the optimal conditions for the 2,4-dienoyl-CoA reductase assay?
Optimal conditions can vary depending on the source of the enzyme. However, some general guidelines are provided in the table below. It is always recommended to determine the optimal conditions for your specific enzyme and experimental setup.
| Parameter | Optimal Range/Value | Source Organism Example |
| pH | 6.5 - 7.4 | Candida lipolytica: 6.5[3] |
| Human peroxisomal: 7.4[1] | ||
| Temperature | Room Temperature (around 25°C) to 37°C | General spectrophotometric assays |
| NADPH Concentration | 100 - 200 µM | Human peroxisomal: 125 µM[1] |
| Substrate Concentration | 10 - 50 µM | Human peroxisomal: 40 µM[1] |
Q5: How do I calculate the enzyme activity?
Enzyme activity is calculated from the linear portion of the absorbance vs. time curve. The rate of NADPH oxidation is determined using the Beer-Lambert law (A = εcl), where A is the change in absorbance per minute, ε is the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹), c is the change in concentration, and l is the path length of the cuvette (typically 1 cm). The activity is usually expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
Troubleshooting Guide
This guide addresses common issues encountered when performing the 2,4-dienoyl-CoA reductase assay with crude extracts.
Issue 1: High Background Absorbance or Noisy Signal
-
Question: My initial absorbance at 340 nm is very high, or the baseline is noisy, making it difficult to measure the decrease in absorbance. What could be the cause?
-
Answer: High background absorbance in crude extracts can be caused by the presence of other cellular components that absorb at 340 nm. A noisy signal can result from the settling of particulate matter in the extract.
-
Solution 1: Centrifugation. Before the assay, centrifuge your crude extract at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet insoluble material. Use the clear supernatant for the assay.
-
Solution 2: Sample Blank. Prepare a sample blank containing all the assay components except the 2,4-dienoyl-CoA substrate. This will allow you to measure and subtract the background rate of NADPH consumption by other enzymes in the extract (e.g., NADPH oxidases).[5][6]
-
Solution 3: Wavelength Scan. Perform a wavelength scan of your crude extract to identify if there are specific interfering substances.
-
Issue 2: No or Very Low Enzyme Activity Detected
-
Question: I am not observing a significant decrease in absorbance at 340 nm after adding my crude extract. What should I check?
-
Answer: This could be due to several factors, including inactive enzyme, suboptimal assay conditions, or the presence of inhibitors.
-
Solution 1: Check Enzyme Integrity. Ensure your crude extract has been prepared and stored correctly to maintain enzyme activity. Avoid repeated freeze-thaw cycles. Keep extracts on ice.
-
Solution 2: Optimize Assay Conditions. Systematically vary the pH, temperature, and concentrations of NADPH and the substrate to find the optimal conditions for your enzyme.
-
Solution 3: Check for Inhibitors. Crude extracts may contain endogenous inhibitors. Try diluting your extract to reduce the concentration of potential inhibitors. You can also perform a control experiment by spiking a purified 2,4-dienoyl-CoA reductase with your crude extract to see if the activity is inhibited.
-
Solution 4: Positive Control. If possible, use a purified 2,4-dienoyl-CoA reductase as a positive control to ensure that the assay components and conditions are correct.
-
Issue 3: Non-linear Reaction Rate
-
Question: The decrease in absorbance at 340 nm is not linear over time. What does this indicate?
-
Answer: A non-linear reaction rate can be due to substrate depletion, enzyme instability, or product inhibition.
-
Solution 1: Adjust Enzyme Concentration. The reaction may be proceeding too quickly, leading to rapid substrate consumption. Reduce the amount of crude extract in the assay to achieve a linear rate for a longer duration.
-
Solution 2: Check Substrate Concentration. If the substrate concentration is too low (significantly below the Km), it will be rapidly depleted. Ensure the substrate concentration is sufficient to maintain initial velocity conditions (ideally 5-10 times the Km).
-
Solution 3: Monitor Enzyme Stability. The enzyme in the crude extract may be unstable under the assay conditions. Try performing the assay at a lower temperature or for a shorter duration.
-
Experimental Protocols
Detailed Protocol for Spectrophotometric Assay of 2,4-Dienoyl-CoA Reductase
This protocol is adapted from established methods and is suitable for use with crude extracts.[1]
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
EDTA (100 µM)
-
NADPH (125 µM)
-
trans-2,trans-4-decadienoyl-CoA (or other suitable substrate) (40 µM)
-
Crude enzyme extract
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Assay Mix: In a 1.5 mL microcentrifuge tube, prepare the assay mixture (final volume of 1.0 mL) by adding the following components in order:
-
Potassium phosphate buffer
-
EDTA solution
-
NADPH solution
-
-
Pre-incubation: Add the crude enzyme extract to the assay mixture. The amount of extract should be determined empirically to give a linear rate of absorbance change. Mix gently by pipetting and pre-incubate the mixture for 5 minutes at room temperature (or the desired assay temperature) to allow the temperature to equilibrate and to measure any background NADPH oxidation.
-
Initiate Reaction: Start the reaction by adding the 2,4-dienoyl-CoA substrate to the cuvette. Mix quickly and thoroughly by inverting the cuvette.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and start monitoring the decrease in absorbance at 340 nm for a period of 1 to 5 minutes. Record the absorbance at regular intervals (e.g., every 10-15 seconds).
-
Controls:
-
No-Enzyme Control: A reaction mixture without the crude extract to check for non-enzymatic degradation of NADPH.
-
No-Substrate Control (Sample Blank): A reaction mixture with the crude extract but without the 2,4-dienoyl-CoA substrate to measure the background rate of NADPH consumption by other enzymes in the extract. Subtract this rate from the rate of the complete reaction.
-
Visualizations
Caption: Workflow for the 2,4-dienoyl-CoA reductase spectrophotometric assay.
References
- 1. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. Studies on the metabolism of unsaturated fatty acids. XVI. Purification and general properties of 2,4-dienoyl-CoA reductase from Candida lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of 2-trans,4-trans-octadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 2-trans,4-trans-octadienoyl-CoA using mass spectrometry (MS).
Troubleshooting Guide: Poor Signal-to-Noise Ratio
A poor signal-to-noise (S/N) ratio is a common issue in the analysis of this compound. This guide provides a systematic approach to identify and resolve the root cause of the problem.
dot
Caption: Troubleshooting workflow for poor signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?
A1: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[1][2] For this compound (exact mass to be calculated), you would expect a precursor ion [M+H]+ and a prominent product ion at [M+H-507]+. Another common fragment ion observed for Coenzyme A and its derivatives is at m/z 428.[2]
Q2: What type of internal standard is recommended for the quantification of this compound?
A2: For accurate quantification, especially with polyunsaturated acyl chains, the use of a stable isotope-labeled internal standard of the analyte itself is ideal.[3] If this is not available, an odd-chain unsaturated acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be a suitable alternative.[4] It is crucial that the internal standard is added at the very beginning of the sample preparation process to account for any loss during extraction and handling.[5]
Q3: How can I minimize the instability of this compound during sample preparation?
A3: Acyl-CoAs are known to be sensitive to temperature and pH. It is recommended to work with fresh samples whenever possible and to keep them on ice throughout the preparation process. Minimize freeze-thaw cycles. The stability of acyl-CoAs can be improved by using an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH.[6]
Q4: What are the common causes of matrix effects in the analysis of this compound?
A4: Matrix effects, such as ion suppression or enhancement, are often caused by co-eluting compounds from the biological matrix that interfere with the ionization of the analyte.[4] To mitigate this, thorough sample cleanup using techniques like solid-phase extraction (SPE) is recommended.[7] Sample dilution can also help reduce matrix effects. The use of a suitable internal standard is essential to compensate for these effects.[3]
Q5: What are the recommended starting conditions for an LC-MS/MS method for this compound?
A5: A common starting point for the analysis of acyl-CoAs is a C18 reversed-phase column.[7] The mobile phases typically consist of an aqueous component with a buffer like ammonium hydroxide (B78521) or ammonium acetate and an organic component such as acetonitrile.[7] A gradient elution from a lower to a higher organic phase concentration is generally used to separate acyl-CoAs of different chain lengths and polarities.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Unsaturated Acyl-CoAs
This protocol is adapted from methods for long-chain acyl-CoA extraction and can be optimized for this compound.[7][8]
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Acetonitrile (ACN)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)
-
Internal standard solution (e.g., C17:0-CoA in methanol)
-
Sample (e.g., tissue homogenate, cell lysate)
Procedure:
-
Sample Preparation: Homogenize the tissue or lyse the cells in a suitable buffer. Add the internal standard to the sample.
-
Extraction: Precipitate proteins and extract lipids by adding a mixture of ACN and isopropanol (e.g., 3:1 v/v). Vortex and centrifuge to pellet the precipitate.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with methanol (B129727) followed by equilibration with the potassium phosphate buffer.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in the buffer to remove hydrophilic impurities.
-
Elution: Elute the acyl-CoAs with a higher concentration of organic solvent, such as ACN or a mixture of ACN and isopropanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS system (e.g., 50% methanol in water with 10 mM ammonium acetate).
Protocol 2: LC-MS/MS Analysis of this compound
This is a general LC-MS/MS method that can be optimized for the specific analyte.
Instrumentation:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Value |
|---|---|
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Optimized for the instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Predicted MRM Transitions for this compound:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
|---|---|---|
| [M+H]+ | [M+H-507]+ | Neutral loss of 3'-phospho-ADP |
| [M+H]+ | 428 | Coenzyme A fragment |
Note: The exact m/z values for the precursor ion need to be calculated based on the chemical formula of this compound and then optimized experimentally.
Data Presentation
Table 1: Troubleshooting Checklist for Poor Signal-to-Noise
| Category | Checkpoint | Potential Solution(s) |
| Sample Preparation | Analyte Stability | Use fresh samples, keep on ice, minimize freeze-thaw cycles. |
| Extraction Efficiency | Optimize SPE protocol, use high-purity solvents. | |
| Matrix Effects | Incorporate an appropriate internal standard, dilute the sample. | |
| LC System | Peak Shape | Adjust mobile phase gradient, check for column degradation. |
| Retention Time | Ensure proper column equilibration, check for system leaks. | |
| Analyte Retention | Use a suitable column chemistry (e.g., C18). | |
| MS System | MRM Transitions | Verify precursor and product ions, optimize collision energy. |
| Ionization Efficiency | Clean and optimize the ESI source, check for contamination. | |
| In-Source Fragmentation | Adjust source parameters (e.g., cone voltage) to minimize.[9][10] | |
| Data Analysis | Peak Integration | Review and optimize peak integration parameters. |
| Background Noise | Analyze blank injections to identify sources of contamination. |
Table 2: Typical LC-MS/MS Method Parameters for Acyl-CoA Analysis
| Parameter | Value Range | Reference |
| Column | C18, C8 | [7] |
| Mobile Phase A | 5-10 mM Ammonium Hydroxide or Acetate in Water | [6][7] |
| Mobile Phase B | Acetonitrile or Methanol | [6][7] |
| Flow Rate | 0.2 - 0.5 mL/min | [8] |
| Ionization Mode | ESI+ | [7] |
| Collision Energy | 20-40 eV (analyte dependent) | [11] |
Signaling Pathway and Workflow Diagrams
dot
Caption: General experimental workflow for acyl-CoA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 10. The Analytical Scientist | The Dark Metabolome: A Figment of Our Fragmentation? [theanalyticalscientist.com]
- 11. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
overcoming substrate inhibition in 2,4-dienoyl-CoA reductase kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-dienoyl-CoA reductase (DCR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during kinetic studies, with a special focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 2,4-dienoyl-CoA reductase activity assay shows a decrease in reaction velocity at high substrate concentrations. What is happening?
A: You are likely observing substrate inhibition. This is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations instead of reaching a Vmax plateau as predicted by standard Michaelis-Menten kinetics.[1] For 2,4-dienoyl-CoA reductase, this can occur when a second molecule of the 2,4-dienoyl-CoA substrate binds to the enzyme-substrate (ES) complex, forming an unproductive E-S-S ternary complex that hinders or prevents product formation.[1]
Q2: How can I confirm that what I'm seeing is substrate inhibition?
A: The most direct method is to plot the initial reaction velocity (v₀) against a wide range of substrate concentrations ([S]). If substrate inhibition is occurring, the resulting curve will be non-hyperbolic. It will rise to a peak velocity at an optimal substrate concentration and then descend as the substrate concentration is further increased.[1] This contrasts with the typical hyperbolic curve of Michaelis-Menten kinetics which plateaus at Vmax.
Q3: What are the key molecular mechanisms behind substrate inhibition in enzymes like DCR?
A: There are two primary mechanisms:
-
Formation of an Unproductive Ternary Complex: This is the most frequently cited mechanism. A second substrate molecule binds to a lower-affinity, allosteric site on the enzyme-substrate (ES) complex, creating a dead-end E-S-S complex which cannot proceed to form the product.[1]
-
Blockage of Product Release: In some cases, a substrate molecule might bind to the enzyme-product (EP) complex, physically obstructing the product's exit from the active site. This stalls the catalytic cycle and reduces the overall reaction rate.[1]
Q4: My reaction rate is lower than expected, even at concentrations below the apparent inhibition point. What else could be the issue?
A: Several factors could be at play:
-
Cofactor Limitation: 2,4-dienoyl-CoA reductase is an NADPH-dependent enzyme.[2][3] Ensure that NADPH is not the limiting reagent in your assay. It is recommended to use a saturating concentration of NADPH.
-
Enzyme Stability: The enzyme may be unstable under your assay conditions (e.g., pH, temperature, buffer composition).
-
Substrate Quality: The 2,4-dienoyl-CoA substrate can degrade over time. Verify the purity and concentration of your substrate stock.
-
Incorrect Assay Conditions: The pH and buffer composition can significantly impact enzyme activity. The optimal pH for DCR is generally around 7.4.[2]
Q5: How can I overcome or mitigate substrate inhibition in my experiments?
A: Here are several strategies you can employ:
-
Optimize Substrate Concentration: The most straightforward approach is to determine the optimal substrate concentration that gives the maximum reaction velocity and avoid concentrations that lead to inhibition. This can be identified from the peak of your velocity vs. [Substrate] plot.
-
Modify Assay Conditions: Systematically vary the pH and temperature of your assay. Sometimes, a change in these parameters can alter the binding affinity of the second substrate molecule, thereby reducing inhibition.
-
Use an Alternative Substrate: If you are using a common substrate like 2,4-decadienoyl-CoA, consider trying an alternative such as 5-phenyl-2,4-pentadienoyl-CoA.[4] Different substrates may exhibit different inhibition profiles.
-
Fed-Batch Approach (for bioreactor systems): In larger-scale reactions, substrate inhibition can be managed by slowly adding the substrate to the medium, maintaining an optimal concentration without reaching inhibitory levels.[5]
Data Presentation
While specific Ki values for substrate inhibition of 2,4-dienoyl-CoA reductase are not extensively documented in literature, the following table illustrates a representative dataset for an enzyme exhibiting substrate inhibition, comparing it with standard Michaelis-Menten kinetics. Researchers should determine these parameters empirically for their specific enzyme and conditions.
| Parameter | Michaelis-Menten Kinetics (Expected) | Substrate Inhibition Kinetics (Observed) | Description |
| Vmax | 100 µM/min | 85 µM/min | The maximum initial velocity of the reaction. It may appear lower in cases of strong inhibition. |
| Km | 25 µM | 25 µM | Michaelis constant; the substrate concentration at half-Vmax. |
| Ki | N/A | 250 µM | Inhibition constant; represents the dissociation constant of the substrate from the ES complex. |
| Optimal [S] | N/A | ~100 µM | The substrate concentration at which the maximum velocity is achieved before inhibition takes effect. |
Note: The values presented are for illustrative purposes only and will vary depending on the specific enzyme, substrate, and experimental conditions.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol describes a general method for determining the initial velocity of the NADPH-dependent 2,4-dienoyl-CoA reductase reaction by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[2]
Materials:
-
Assay Buffer (e.g., 50 mM PBS, pH 7.4, 100 µM EDTA)[2]
-
Purified 2,4-Dienoyl-CoA Reductase Enzyme Stock Solution
-
Substrate Stock Solution (e.g., trans-2,trans-4-decadienoyl CoA)
-
Cofactor Stock Solution (NADPH)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm pathlength)
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of your substrate and NADPH in the assay buffer.
-
Assay Setup: In a 1 cm pathlength cuvette, add the assay buffer, NADPH solution, and the desired volume of substrate solution to a final volume of 1 mL. To investigate substrate inhibition, vary the substrate concentration over a wide range (e.g., from 0.1 x Km to 100 x Km). A typical final concentration for NADPH is 125 µM.[2]
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at the desired reaction temperature (e.g., 25°C).[2]
-
Initiate Reaction: Add a small, fixed amount of the enzyme stock solution (e.g., 10 µg) to the cuvette to start the reaction.[2] Mix gently by inverting the cuvette.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over a set period (e.g., 90 seconds to 5 minutes).[2] Ensure the rate is linear during the measurement period.
-
Calculate Velocity: Calculate the initial velocity (v₀) using the Beer-Lambert law. The molar extinction coefficient for NADPH at 340 nm is 6,220 M⁻¹cm⁻¹.
Protocol 2: Determining Kinetic Parameters for Substrate Inhibition
-
Generate Data: Follow Protocol 1 to obtain initial velocities (v₀) for a wide range of substrate concentrations ([S]).
-
Plot Data: Plot v₀ versus [S]. If substrate inhibition is present, the plot will show an initial rise followed by a decline in velocity.
-
Data Fitting: Fit the data to the substrate inhibition equation using non-linear regression software (e.g., GraphPad Prism, Origin):
v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))
Where:
-
v is the initial velocity
-
Vmax is the maximum velocity
-
[S] is the substrate concentration
-
Km is the Michaelis constant
-
Ki is the substrate inhibition constant
-
Visualizations
Biochemical Pathway: Beta-Oxidation of Polyunsaturated Fatty Acids
The following diagram illustrates the position of 2,4-dienoyl-CoA reductase in the context of the beta-oxidation of polyunsaturated fatty acids.
References
- 1. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
how to prevent degradation of 2-trans,4-trans-octadienoyl-CoA during sample prep
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions to help you prevent the degradation of 2-trans,4-trans-octadienoyl-CoA and other acyl-CoA species during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A: The degradation of this compound is primarily due to its chemical and biological instability. The main factors are:
-
Enzymatic Degradation: As a natural intermediate in fatty acid beta-oxidation, it is a substrate for enzymes like NADPH-dependent 2,4-dienoyl-CoA reductase.[1][2] The presence of active enzymes in the biological sample is a major risk for degradation.
-
Chemical Hydrolysis: The thioester bond in the CoA molecule is susceptible to hydrolysis, a reaction that can be accelerated by non-optimal pH conditions (both highly acidic and alkaline).
-
Oxidation: The conjugated double bonds in the octadienoyl chain can be susceptible to oxidation, although this is a lesser concern compared to enzymatic and hydrolytic degradation during typical sample prep times.
Q2: How can I effectively quench enzymatic activity to protect my sample?
A: Quenching, or stopping all metabolic activity, is the most critical first step. This should be done as rapidly as possible.
-
Temperature Control: Immediately place harvested cells or tissues on ice and use pre-chilled buffers and tubes for all subsequent steps.[3][4]
-
Solvent Quenching: The most common method is to rapidly homogenize the sample in an ice-cold organic solvent mixture, such as acetonitrile (B52724)/methanol (B129727)/water or an acetonitrile/isopropanol mixture.[5][6]
-
Acid Quenching: Some protocols utilize ice-cold acids like perchloric acid or formic acid to denature enzymes and precipitate proteins, effectively stopping metabolic processes.[4][5]
Q3: What is the optimal pH for extraction and storage to ensure stability?
A: Maintaining a slightly acidic to neutral pH is crucial for the stability of the thioester bond. Studies have shown that a pH range of 4.0 to 7.0 is generally favorable. For reconstitution and short-term storage in an autosampler (up to 48 hours at 4°C), a buffer of 50 mM ammonium (B1175870) acetate (B1210297) at pH 6.8 has demonstrated good stability for a range of acyl-CoAs.[6][7]
Q4: Which solvents are recommended for extraction and final reconstitution?
A: The choice of solvent is critical for both recovery and stability.
-
Extraction: A mixture of organic and aqueous solvents is often used to efficiently extract a broad range of acyl-CoAs.[6] A common and effective method involves a mixture of acetonitrile and isopropanol.[5] Another protocol uses an acetonitrile/methanol/water (2:2:1, v/v/v) mixture.[6]
-
Reconstitution: The dried extract should be reconstituted in a solvent that is compatible with your analytical method (e.g., LC-MS) and promotes stability. Common choices include 50% methanol in 50 mM ammonium acetate (pH 7) or 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile for medium-to-long chain acyl-CoAs.[3][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable Analyte Signal | Degradation During Harvesting: Delay between harvesting and quenching allowed enzymes to degrade the target molecule. | Work quickly and efficiently. For adherent cells, aspirate media and immediately add ice-cold PBS for washing, followed by the cold extraction solvent.[3][4] For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon collection. |
| Inefficient Extraction: The analyte was not fully extracted from the sample matrix. | Ensure the correct ratio of extraction solvent to sample volume/weight is used. Vortex or sonicate the sample thoroughly to ensure homogeneity and complete cell lysis.[4] | |
| Degradation During Storage: The analyte degraded in the frozen or reconstituted state. | Store dried extracts at -80°C until analysis.[4][8] Avoid repeated freeze-thaw cycles. Reconstitute the sample immediately before placing it in the autosampler for analysis. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor differences in timing or temperature exposure between samples. | Standardize every step of the protocol. Use a multi-channel pipette where possible and ensure all samples are kept on an ice block throughout the procedure. |
| Incomplete Solvent Evaporation: Residual water or acid can affect stability and reconstitution. | Ensure the sample is completely dry before reconstitution. Use a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heat. | |
| Precipitation in Autosampler: The analyte may be precipitating out of the reconstitution solvent over time. | Evaluate the stability of your analyte in the chosen reconstitution solvent. A study comparing different solvents found that a buffered aqueous/organic mix (e.g., 50% pH 6.8 buffer/methanol) can improve stability.[7] |
Data Summary: Acyl-CoA Stability
The stability of acyl-CoAs is highly dependent on the solvent composition and pH. The following table, adapted from a stability study, shows the coefficient of variation (CV) for various acyl-CoA standards kept in different solvents at 4°C over 48 hours. A lower CV indicates higher stability.
| Acyl-CoA Standard | Water | 50% Methanol/Water | 50 mM Ammonium Acetate (pH 4.0) | 50% Methanol/pH 4.0 Buffer | 50 mM Ammonium Acetate (pH 6.8) | 50% Methanol/pH 6.8 Buffer |
| Acetyl-CoA | 18% | 15% | 10% | 8% | 5% | 5% |
| Propionyl-CoA | 20% | 17% | 12% | 9% | 6% | 6% |
| Butyryl-CoA | 22% | 18% | 13% | 10% | 7% | 7% |
| Hexanoyl-CoA | 25% | 20% | 15% | 11% | 8% | 8% |
| Octanoyl-CoA | 28% | 23% | 17% | 13% | 9% | 9% |
| Data adapted from a study on acyl-CoA stability, highlighting that a buffered solution at pH 6.8 provides superior stability compared to water or unbuffered solvents.[6][7] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is a synthesized method for adherent or suspension cells, designed to maximize recovery and stability.[3][4]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 2:2:1 v/v/v)
-
Cell scraper (for adherent cells)
-
Pre-chilled microcentrifuge tubes
-
Centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate culture medium. Wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold extraction solvent per 10 cm plate and use a cell scraper to collect the cell lysate.
-
Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the final pellet in ice-cold extraction solvent.
-
-
Extraction:
-
Transfer the cell lysate/suspension to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete lysis and extraction.
-
Incubate on ice for 10 minutes.
-
-
Supernatant Collection:
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen. Ensure samples are completely dry.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8).
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to analysis vials.
-
Protocol 2: Extraction of Acyl-CoAs from Tissue Samples
This protocol is based on established methods for solid tissue samples.[5][9]
Materials:
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Ice-cold homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)
-
Ice-cold 2-propanol and acetonitrile
-
Glass homogenizer
-
Centrifuge (4°C)
Procedure:
-
Tissue Preparation:
-
Flash-freeze the tissue sample (~50-100 mg) in liquid nitrogen immediately after dissection.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a glass homogenizer containing 2 mL of ice-cold homogenization buffer. Homogenize thoroughly.
-
Add 2 mL of ice-cold 2-propanol and homogenize again.
-
Add 4 mL of ice-cold acetonitrile and vortex the mixture for 5 minutes.
-
-
Phase Separation and Collection:
-
Centrifuge at ~2,000 x g for 5-10 minutes at 4°C.
-
The upper organic phase contains the acyl-CoAs. Carefully collect this phase.
-
-
Purification and Concentration (Optional but Recommended):
-
The extract can be further purified using Solid Phase Extraction (SPE) with an anion-exchange or C18 cartridge to remove interfering substances.[5]
-
-
Drying and Reconstitution:
-
Dry the collected supernatant (or SPE eluent) under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute as described in Protocol 1, Step 4.
-
Visualizations
Caption: General workflow for acyl-CoA sample preparation.
References
- 1. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a modified pathway of linoleate degradation. Metabolism of 2,4-decadienoyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. duke-nus.edu.sg [duke-nus.edu.sg]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with interfering compounds in the analysis of 2-trans,4-trans-octadienoyl-CoA
Welcome to the technical support center for the analysis of 2-trans,4-trans-octadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in the analysis of this compound?
A1: The most common interfering compounds are isomers of octadienoyl-CoA, which are often present as metabolic intermediates. These include:
-
2-trans,5-cis-octadienoyl-CoA: A precursor in the β-oxidation of unsaturated fatty acids.
-
3,5-octadienoyl-CoA: An intermediate in the isomerization of 2-trans,5-cis-octadienoyl-CoA.
-
Other cis/trans isomers: Various other geometric isomers of octadienoyl-CoA can also be present and co-elute with the target analyte.
These isomers have the same mass-to-charge ratio (m/z) as this compound, making their differentiation by mass spectrometry alone challenging. Chromatographic separation is crucial for accurate quantification.
Q2: My this compound sample appears to be degrading. What are the common stability issues and how can I mitigate them?
A2: Acyl-CoA esters, including this compound, are susceptible to both chemical and enzymatic degradation. Key considerations include:
-
pH and Temperature Sensitivity: Acyl-CoAs are unstable in aqueous solutions, especially at non-optimal pH and elevated temperatures. It is recommended to keep samples on ice and at a slightly acidic to neutral pH during preparation.
-
Enzymatic Degradation: Endogenous enzymes in biological samples can rapidly hydrolyze acyl-CoAs. Immediate quenching of enzymatic activity after sample collection is critical. This can be achieved by rapid freezing in liquid nitrogen and extraction with organic solvents.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot samples into single-use volumes.
Q3: I am observing significant signal suppression or enhancement in my LC-MS/MS analysis. What could be the cause and how can I address it?
A3: Signal suppression or enhancement, commonly known as matrix effects, is a frequent challenge in the analysis of acyl-CoAs in complex biological samples.[1]
-
Source of Interference: Components of the biological matrix, such as phospholipids (B1166683) and salts, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer.
-
Mitigation Strategies:
-
Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) is highly recommended to compensate for matrix effects and improve quantitative accuracy.
-
Chromatographic Separation: Optimize the HPLC method to separate the analyte from the bulk of the matrix components.
-
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
Problem: Co-elution or poor separation of this compound from its isomers on a C18 reversed-phase column.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Column Chemistry | While C18 columns are common, consider using a column with different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer better resolution of isomeric compounds. |
| Suboptimal Mobile Phase Composition | Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the concentration of the acidic modifier (e.g., formic acid, acetic acid). A shallower gradient can also improve separation. |
| Incorrect Flow Rate or Temperature | Optimize the flow rate and column temperature. Lower flow rates and temperatures can sometimes enhance resolution, though this may increase run times. |
Issue 2: Low Signal Intensity or Inconsistent Quantification
Problem: The signal for this compound is weak, or the quantitative results are not reproducible.
Possible Causes & Solutions:
| Cause | Solution |
| Analyte Degradation | Ensure proper sample handling as described in FAQ Q2. Prepare fresh standards and samples for each run. |
| Matrix Effects | Implement the mitigation strategies outlined in FAQ Q3, with a strong emphasis on using a stable isotope-labeled internal standard. |
| Suboptimal MS/MS Parameters | Optimize the precursor and product ion selection, as well as the collision energy for the specific instrument being used. See the table below for suggested starting parameters. |
| Inefficient Extraction | Evaluate the efficiency of your extraction protocol. A liquid-liquid extraction followed by solid-phase extraction is often effective for acyl-CoAs. |
Quantitative Data
The following table provides typical LC-MS/MS parameters for the analysis of C8-chain unsaturated acyl-CoAs. Note that these are starting points and should be optimized for your specific instrumentation and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) |
| This compound | 892.3 | 385.3 | 507 |
| Isomeric Octadienoyl-CoAs | 892.3 | 385.3 | 507 |
The primary fragmentation of acyl-CoAs in positive ion mode involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[2]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Tissue
-
Homogenization: Homogenize approximately 100 mg of frozen tissue in a 2:1 (v/v) mixture of methanol (B129727):chloroform on ice.
-
Centrifugation: Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.
-
Extraction: Collect the supernatant. Re-extract the pellet with the methanol:chloroform mixture and combine the supernatants.
-
Phase Separation: Add water to the combined supernatant to induce phase separation.
-
Collection: The acyl-CoAs will be in the upper aqueous phase. Collect this phase and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 2: LC-MS/MS Analysis of this compound
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for interfering compounds in acyl-CoA analysis.
References
Technical Support Center: Enhancing the Recovery of 2-trans,4-trans-octadienoyl-CoA
Welcome to the technical support center dedicated to improving the recovery of 2-trans,4-trans-octadienoyl-CoA and other long-chain acyl-CoAs from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound from biological samples?
A1: The recovery of this compound is influenced by several critical factors:
-
Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided as they can significantly impact the stability of lipids.
-
Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1]
-
Purification: Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation. Working quickly, on ice, and using appropriate buffers and solvents are essential to preserve the integrity of the analytes throughout the extraction process.[1]
Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs like this compound can stem from several issues. Here's a troubleshooting guide to address this problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue. Consider using a glass homogenizer for better disruption.[1] Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended. |
| Degradation of Acyl-CoAs | Work quickly and keep samples on ice at all times. Use fresh, high-purity solvents. Consider adding an internal standard early in the process to monitor recovery.[1] Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[2] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps. The choice of SPE sorbent and elution solvent is critical and using an inappropriate combination can lead to significant sample loss.[2] |
| Analyte Adsorption | The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[3] Consider using polypropylene (B1209903) tubes and pipette tips. |
Q3: What type of solid-phase extraction (SPE) columns are suitable for purifying this compound?
A3: For the purification of long-chain acyl-CoAs, reversed-phase SPE columns, such as C18, are commonly used.[4][5] Mixed-mode SPE has also been shown to be effective for optimizing extraction recoveries.[3] Additionally, oligonucleotide purification columns have been utilized for binding and eluting acyl-CoAs.[4]
Q4: How can I improve the detection and quantification of this compound by LC-MS/MS?
A4: To enhance LC-MS/MS detection:
-
Chromatography: Use a C18 reversed-phase column with a high pH mobile phase (e.g., pH 10.5 with ammonium (B1175870) hydroxide) and an acetonitrile gradient for high-resolution separation of long-chain acyl-CoAs.[5]
-
Mass Spectrometry: Utilize selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. A neutral loss scan of 507 Da is characteristic for acyl-CoAs and can be used for profiling complex mixtures.[5]
-
Internal Standards: The use of stable isotope-labeled internal standards is the best way to correct for matrix effects and variations in extraction efficiency.[6] If a specific standard for this compound is unavailable, an odd-chain acyl-CoA can be used.[6]
Troubleshooting Guides
Guide 1: Low Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to low analyte recovery.
Caption: Troubleshooting workflow for low recovery of this compound.
Guide 2: Poor LC-MS/MS Signal Intensity
This guide addresses common issues leading to low signal intensity during mass spectrometry analysis.
Caption: Troubleshooting workflow for poor LC-MS/MS signal intensity.
Quantitative Data
| Acyl-CoA | Biological Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Long-chain acyl-CoAs | Rat Tissues (heart, kidney, muscle) | Homogenization in KH2PO4 buffer, 2-propanol/ACN extraction, SPE | 70-80 | [4] |
| Malonyl-CoA | Rat Liver | 10% Trichloroacetic Acid Extraction, SPE | 28.8 ± 0.9 | [7] |
| Malonyl-CoA | Rat Heart | 10% Trichloroacetic Acid Extraction, SPE | 48.5 ± 1.8 | [7] |
| Malonyl-CoA | Rat Skeletal Muscle | 10% Trichloroacetic Acid Extraction, SPE | 44.7 ± 4.4 | [7] |
| Various Acyl-CoAs | Rat Liver | Acetonitrile/2-propanol extraction, 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel purification | 93-104 (tissue extraction), 83-90 (SPE) | [8] |
Experimental Protocols
Protocol 1: Extraction and Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs from tissue samples.[1][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Isopropanol
-
Acetonitrile (ACN)
-
C18 Solid-Phase Extraction (SPE) columns
-
Methanol (B129727) (for SPE column conditioning)
-
Elution solvent (e.g., 2-propanol or acetonitrile-based)
-
Nitrogen evaporator
-
Reconstitution solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)[9]
-
Internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.[4]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex vigorously, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column by passing methanol followed by equilibration with the extraction buffer.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column to remove interfering substances (e.g., with a low percentage of organic solvent in an aqueous buffer).
-
Elute the acyl-CoAs with an appropriate organic solvent (e.g., 2-propanol).[4]
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the reconstitution solvent for LC-MS analysis.[9]
-
Caption: Experimental workflow for the extraction and analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
strategies to increase the sensitivity of 2-trans,4-trans-octadienoyl-CoA detection
Welcome to the Technical Support Center for sensitive acyl-CoA detection. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the detection of 2-trans,4-trans-octadienoyl-CoA and other acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for detecting this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for quantifying acyl-CoAs, including this compound. This technique provides high specificity, particularly when using methods like Multiple Reaction Monitoring (MRM), which tracks specific precursor-to-product ion transitions for each molecule. High-resolution mass spectrometers, such as Orbitrap and Q-TOF instruments, are also frequently used for comprehensive acyl-CoA profiling.
Q2: Why are my acyl-CoA samples degrading, and how can I prevent it?
A2: Acyl-CoAs are chemically unstable and prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples quickly on ice and to immediately quench metabolic activity. For long-term storage, samples should be kept as a dry pellet at -80°C. When reconstituting samples for analysis, using a buffered solution like 50 mM ammonium (B1175870) acetate (B1210297) or a solution containing methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode mass spectrometry?
A3: In positive ion mode MS/MS, acyl-CoAs exhibit a highly predictable fragmentation pattern. The most common fragmentation is a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da (506.9952 Da in high-resolution instruments). This allows for the use of Neutral Loss Scans to screen for a wide range of acyl-CoA species in a sample. Another characteristic fragment ion is observed at m/z 428, resulting from cleavage at the 5' diphosphate (B83284) bond.
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving good chromatographic separation is essential to minimize ion suppression and ensure accurate quantification. For short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used. Peak shape and resolution can be significantly improved by operating at a high pH (e.g., 10.5) with a mobile phase containing ammonium hydroxide. While ion-pairing agents can also be effective, they can be difficult to remove from the LC system.
Troubleshooting Guide
Issue 1: Low Signal Intensity / Poor Sensitivity
Low signal intensity is a common issue in acyl-CoA analysis. The following steps can help diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Inefficient Extraction | Action: Optimize your extraction protocol. The choice of solvent is critical; mixtures of acetonitrile (B52724), isopropanol (B130326), and methanol are often effective. Solid-Phase Extraction (SPE) can improve sample purity, but ensure the sorbent and elution solvents are appropriate to avoid losing your analyte.[1][2][3] Explanation: Inefficient extraction leads to low recovery of acyl-CoAs from the biological matrix, resulting in a weaker signal. Recovery rates can be improved to 70-80% with optimized protocols. |
| Sample Degradation | Action: Minimize sample handling time and keep samples on ice or at 4°C throughout the preparation process. Reconstitute dry pellets in a suitable solvent (e.g., 50 mM ammonium acetate with 20% acetonitrile for medium-to-long chain acyl-CoAs) immediately before analysis.[2] Explanation: Acyl-CoAs are unstable and can be hydrolyzed by enzymes or chemical processes during sample preparation, reducing the amount of intact analyte available for detection. |
| Ion Suppression | Action: Improve chromatographic separation to resolve the analyte from co-eluting matrix components. Dilute the sample if possible. Ensure the mobile phase is compatible with efficient ionization. Explanation: Matrix effects occur when other molecules in the sample interfere with the ionization of the target analyte in the MS source, suppressing its signal. |
| Suboptimal MS Parameters | Action: Infuse a standard of this compound (if available) or a related acyl-CoA to optimize source parameters (e.g., spray voltage, gas flows, capillary temperature) and fragmentation parameters (Collision Energy). Explanation: The mass spectrometer must be properly tuned for the specific analyte to achieve maximum sensitivity. Each acyl-CoA may have a slightly different optimal collision energy for the most intense fragment ion signal. |
| Chemical Derivatization | Action: Consider a derivatization strategy. For example, phosphate (B84403) methylation can improve chromatographic peak shape and reduce analyte loss on surfaces. Another strategy using 8-(diazomethyl) quinoline (B57606) (8-DMQ) has been shown to increase detection sensitivity significantly. Explanation: Derivatization can modify the analyte to improve its chromatographic properties, ionization efficiency, and/or fragmentation, thereby boosting the signal. |
Issue 2: Inaccurate or Imprecise Quantification
Accurate quantification requires careful control over multiple experimental variables.
Potential Causes & Solutions
| Potential Cause | Recommended Action & Explanation |
| Lack of Internal Standard | Action: Use a suitable internal standard (IS). A stable isotope-labeled version of the analyte is ideal. If unavailable, use a structurally similar odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA, C17:0-CoA).[2] Explanation: An internal standard co-elutes with the analyte and experiences similar matrix effects and extraction variability, allowing for normalization and more accurate quantification. |
| Matrix Effects | Action: Construct calibration curves in a matrix that closely matches the study samples (e.g., by spiking into a blank tissue extract). This helps to compensate for matrix-induced ion suppression or enhancement.[2] Explanation: The sample matrix can alter the ionization efficiency of the analyte, leading to non-linear dose-responses if not properly accounted for in the calibration. |
| Non-Linearity at Low Concentrations | Action: Use a weighted linear regression (e.g., 1/x or 1/x²) for your calibration curve.[2] Explanation: This gives more weight to the data points at lower concentrations, improving the accuracy of quantification for low-abundance analytes. |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues
This protocol is a general guideline for extracting a broad range of acyl-CoAs from tissue samples.
-
Homogenization:
-
Solvent Extraction:
-
Phase Separation & Cleanup:
-
Collect the supernatant. For cleaner samples, a wash with petroleum ether can be performed to remove nonpolar lipids.[2]
-
The extract can be further purified using solid-phase extraction (SPE). A weak anion exchange or C18 cartridge is often suitable.[1]
-
Dry the final extract under a stream of nitrogen and store at -80°C.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in the LC-MS/MS Analysis of Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of acyl-CoAs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact acyl-CoA analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as an acyl-CoA, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analysis.[1][3] In acyl-CoA analysis, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites.
Q2: What are the primary causes of ion suppression for acyl-CoAs in LC-MS/MS?
A2: Ion suppression in acyl-CoA analysis can stem from several factors:
-
Co-eluting Matrix Components: Phospholipids are a major cause of ion suppression in biological samples.[2] These molecules can co-elute with acyl-CoAs and compete for ionization in the MS source.
-
Inefficient Ionization: The composition of the mobile phase can influence the ionization efficiency of acyl-CoAs.
-
Analyte Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in non-acidic aqueous solutions, leading to a lower concentration of the target analyte.
-
Suboptimal Mass Spectrometry Parameters: Incorrect selection of precursor and product ions or collision energy can result in poor signal intensity.
Q3: How can I assess the presence and severity of matrix effects in my acyl-CoA analysis?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: In this qualitative method, a constant flow of the acyl-CoA standard is introduced into the mobile phase after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative method involves comparing the peak area of an acyl-CoA standard spiked into a pre-extracted blank matrix sample with the peak area of the same standard in a neat solution (e.g., mobile phase). The matrix effect can be calculated as a percentage.
Q4: What is the "gold standard" for compensating for matrix effects in acyl-CoA quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects.[4][5] A SIL-IS has nearly identical physicochemical properties to the analyte of interest and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal. The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) is a method used to biosynthetically generate a wide range of stable isotope-labeled acyl-CoAs for use as internal standards.[4][5][6][7]
Troubleshooting Guides
Problem: Low or no signal for my acyl-CoA of interest.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Acyl-CoAs are unstable. Prepare fresh samples and standards. Minimize the time samples are at room temperature and in aqueous, non-acidic solutions. |
| Inefficient Extraction | Optimize the extraction protocol. Different acyl-CoAs (short-chain vs. long-chain) may require different extraction conditions. Refer to the experimental protocols section for detailed methods. |
| Ion Suppression | Significant ion suppression from the sample matrix can lead to a drastic reduction in signal. Implement a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering components. |
| Suboptimal MS Parameters | Infuse a standard solution of the acyl-CoA directly into the mass spectrometer to optimize parameters such as precursor/product ions, collision energy, and source settings. |
| LC Method Issues | Ensure the acyl-CoA is eluting from the column and not being irreversibly adsorbed. Check for appropriate mobile phase composition and gradient. Consider that some compounds can interact with metal surfaces in the column, leading to signal loss.[8] |
Problem: High variability and poor reproducibility in my results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | Variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS) for each analyte is the most effective way to correct for this variability. |
| Sample Preparation Inconsistency | Ensure that the sample preparation procedure is performed consistently for all samples, standards, and quality controls. Automated sample preparation can help to reduce variability. |
| Carryover | Analyte from a high-concentration sample may carry over to subsequent injections, affecting the results of lower-concentration samples. Implement a robust needle and column wash protocol between injections. |
| Instrument Instability | Check for fluctuations in LC pressure, MS source stability, and detector response. Run system suitability tests to ensure the instrument is performing optimally. |
Data Presentation: Comparison of Extraction Method Recovery Rates
| Extraction Method | Tissue Type | Reported Recovery Rate | Reference |
| Solvent Extraction with SPE | Rat Liver | 93-104% (for various acyl-CoAs) | [9] |
| Modified Solvent Extraction with SPE | Rat Heart, Kidney, Muscle | 70-80% | [9] |
| Not Specified | Liver Extracts | 95-97% | [4] |
Experimental Protocols
Protocol 1: Solvent Precipitation for Acyl-CoA Extraction
This method is relatively simple and fast but may result in higher matrix effects compared to SPE.
-
Homogenization: Homogenize approximately 100 mg of frozen tissue or a cell pellet in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2.0 mL of isopropanol (B130326) to the homogenate and mix thoroughly.
-
Precipitation: Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the mixture at 1,900 x g for 5 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper organic phase containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the collected supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Clean-up
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects.[2]
-
Column Conditioning: Condition a weak anion exchange SPE column with 3 mL of methanol.
-
Equilibration: Equilibrate the column with 3 mL of water.
-
Sample Loading: Load the supernatant from the solvent precipitation step (Protocol 1, step 5) onto the SPE column.
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium (B1175870) hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
Drying and Reconstitution: Combine the eluted fractions, dry under nitrogen, and reconstitute in the appropriate solvent for analysis.
Protocol 3: Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC)
This method is for generating stable isotope-labeled internal standards for acyl-CoAs.[4][5][6][7]
-
Media Preparation: Prepare cell culture media that lacks pantothenate (Vitamin B5).
-
Label Incorporation: Supplement the pantothenate-free media with a known concentration of a stable isotope-labeled pantothenate (e.g., [13C3, 15N1]-pantothenate).
-
Cell Culture: Culture the cells in the labeled media for a sufficient number of passages to ensure near-complete incorporation of the labeled pantothenate into the cellular coenzyme A pool.
-
Harvesting and Extraction: Harvest the labeled cells and extract the acyl-CoAs using one of the protocols described above. This extract, containing a mixture of labeled acyl-CoAs, can then be used as an internal standard for the quantification of unlabeled acyl-CoAs in experimental samples.
Mandatory Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Troubleshooting low acyl-CoA signal.
Caption: The mechanism of matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
validation of a quantitative LC-MS/MS method for 2-trans,4-trans-octadienoyl-CoA
A Comparative Guide to the Validation of a Quantitative LC-MS/MS Method for 2-trans,4-trans-Octadienoyl-CoA
For researchers, scientists, and drug development professionals, the accurate quantification of lipid metabolites is paramount for understanding cellular metabolism and its role in disease. This compound is a key intermediate in the β-oxidation of polyunsaturated fatty acids. This guide provides a detailed comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound against alternative analytical techniques, supported by experimental protocols and validation parameters derived from established methods for similar acyl-CoA species.
Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is crucial for delineating metabolic pathways and identifying potential drug targets. While several methods exist, LC-MS/MS has become the gold standard due to its superior sensitivity and specificity.[1][2][3]
| Parameter | Proposed LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | Estimated low fmol range | pmol range (with derivatization)[2] | ~50 fmol[2] |
| Limit of Quantification (LOQ) | Estimated mid-fmol range | nmol range (without derivatization)[2] | ~100 fmol[2] |
| Linearity (R²) | >0.99[4][5] | >0.99 | Variable |
| Precision (%RSD) | <15%[1][3] | <15%[2] | <20%[2] |
| Specificity | High (based on mass-to-charge ratio and fragmentation) | Moderate (risk of co-elution) | High (enzyme-specific)[2] |
| Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
A robust and validated method is essential for reliable quantification. Below are detailed protocols for the proposed LC-MS/MS method and alternative techniques.
Proposed LC-MS/MS Method
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Solid-Phase Extraction - SPE) [3]
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample (e.g., tissue homogenate, cell lysate) onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography [1][3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water, pH 10.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry [1][3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of this compound.
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine group (neutral loss of 507 Da is common for long-chain acyl-CoAs).[1][3]
-
Collision Energy: Optimized for the specific analyte.
4. Method Validation The method would be validated according to ICH guidelines, assessing linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), limit of quantification (LOQ), and stability.[1][3] Heptadecanoyl-CoA can be used as an internal standard.
Alternative Method 1: HPLC with UV/Fluorescence Detection
This method requires a larger sample amount and may involve derivatization for enhanced sensitivity.
1. Derivatization (for fluorescence)
-
React the sample with a thiol-specific fluorescent labeling agent.[2]
2. HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: UV detector (e.g., 260 nm for the adenine (B156593) moiety of CoA) or a fluorescence detector if a fluorescent label is used.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of this compound.
1. Reaction Setup
-
Incubate the sample with a specific enzyme, such as 2,4-dienoyl-CoA reductase, in the presence of NADPH.[6]
-
The reaction consumes NADPH.
2. Detection
-
Measure the decrease in NADPH concentration by monitoring the absorbance at 340 nm.
Signaling Pathway and Experimental Workflow
To visualize the metabolic context and the analytical process, the following diagrams are provided.
Caption: β-oxidation pathway of polyunsaturated fatty acids.
Caption: Experimental workflow for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitochondrial and Peroxisomal 2,4-Dienoyl-CoA Reductase Substrate Specificity
An essential guide for researchers in metabolic pathways and drug development, this document provides a detailed comparison of the substrate specificity of mitochondrial (mDCR/DECR1) and peroxisomal (pDCR/DECR2) 2,4-dienoyl-CoA reductases. This analysis is supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams to elucidate the functional distinctions between these two vital enzymes in fatty acid metabolism.
The β-oxidation of unsaturated fatty acids requires a set of auxiliary enzymes to handle the non-standard intermediates that arise from the presence of double bonds. Among these, 2,4-dienoyl-CoA reductase plays a critical role in the breakdown of polyunsaturated fatty acids. Eukaryotic cells possess two distinct isoforms of this enzyme, one located in the mitochondria and the other in peroxisomes. While both enzymes catalyze the reduction of a 2,4-dienoyl-CoA intermediate, their substrate specificities exhibit significant differences, reflecting their specialized roles in cellular metabolism.
Key Differences in Substrate Preference
The primary distinction in substrate specificity lies in the enzymes' differential affinity for fatty acyl-CoAs of varying chain lengths. Peroxisomal 2,4-dienoyl-CoA reductase (pDCR) demonstrates a clear preference for longer-chain substrates. In contrast, mitochondrial 2,4-dienoyl-CoA reductase (mDCR) is more efficient in processing short to medium-chain fatty acids.
Biochemical studies have revealed that the Michaelis constant (Km) of pDCR for short-chain acyl-CoAs is significantly higher—by at least six-fold—than for substrates with ten or more carbon atoms.[1] This indicates a lower affinity of pDCR for shorter substrates. This characteristic is attributed to structural differences, particularly hinge movements in pDCR that are absent in mDCR, which allow the peroxisomal enzyme to accommodate very long-chain polyunsaturated fatty acids.[1]
Quantitative Comparison of Kinetic Parameters
The following table summarizes the available kinetic data for human mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases with various substrates. This data provides a quantitative basis for understanding their distinct substrate preferences.
| Substrate | Enzyme | Km (μM) | Vmax (μmol/min/mg) |
| 2,4-Hexadienoyl-CoA (C6) | Peroxisomal (pDCR/DECR2) | 71.6 ± 0.27[1] | 1.75 ± 0.34[1] |
| 2,4-Decadienoyl-CoA (C10) | Peroxisomal (pDCR/DECR2) | 12.7[1] | 1.37[1] |
Structural and Mechanistic Basis for Substrate Specificity
The differences in substrate specificity are rooted in the structural and catalytic distinctions between the two enzymes. While both belong to the short-chain dehydrogenase/reductase (SDR) superfamily, they exhibit notable differences in their active sites.[2]
Mitochondrial DCR possesses a conserved tyrosine-serine pair that is considered a hallmark of the SDR family and is crucial for catalysis.[1] In a significant departure, peroxisomal DCR lacks this catalytic dyad.[1] Instead, its catalytic mechanism involves an aspartate residue that, in conjunction with a water molecule, facilitates the protonation of the substrate.[1] This unique catalytic mechanism, along with greater structural flexibility, is believed to be the basis for pDCR's ability to process a broader range of long-chain fatty acids.
Figure 1. A diagram illustrating the distinct catalytic mechanisms of mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases.
Experimental Protocols
The determination of substrate specificity and kinetic parameters for 2,4-dienoyl-CoA reductases relies on robust experimental methodologies. Below are detailed protocols for a common enzyme activity assay and a key molecular biology technique used to probe enzyme function.
Protocol 1: Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from established methods for measuring the activity of 2,4-dienoyl-CoA reductase by monitoring the decrease in absorbance of the substrate.
Materials:
-
Purified mitochondrial or peroxisomal 2,4-dienoyl-CoA reductase
-
2,4-dienoyl-CoA substrates of various chain lengths (e.g., 2,4-hexadienoyl-CoA, 2,4-decadienoyl-CoA)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Substrate Preparation: Prepare stock solutions of the 2,4-dienoyl-CoA substrates in a suitable solvent (e.g., water or a mild buffer) and determine their concentrations spectrophotometrically using their known extinction coefficients.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of NADPH (typically 100-200 μM), and the desired concentration of the 2,4-dienoyl-CoA substrate.
-
Enzyme Addition: Initiate the reaction by adding a small, predetermined amount of the purified enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at the wavelength corresponding to the absorbance maximum of the specific 2,4-dienoyl-CoA substrate (e.g., around 300 nm for 2,4-decadienoyl-CoA) over time. The rate of decrease in absorbance is proportional to the enzyme activity.
-
Data Analysis: To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of the 2,4-dienoyl-CoA substrate. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.
Protocol 2: Site-Directed Mutagenesis to Investigate Key Catalytic Residues
This protocol outlines the general steps for performing site-directed mutagenesis to substitute key amino acid residues in the active site of the reductases, allowing for the investigation of their role in catalysis and substrate binding.
Materials:
-
Expression plasmid containing the cDNA for either mitochondrial or peroxisomal 2,4-dienoyl-CoA reductase
-
Mutagenic primers containing the desired nucleotide change
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation in the center, flanked by 10-15 bases of correct sequence on both sides.
-
Mutagenesis PCR: Perform a PCR using the expression plasmid as a template and the mutagenic primers. Use a high-fidelity DNA polymerase to minimize secondary mutations. The PCR will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated and hemimethylated DNA, thereby selectively digesting the parental (non-mutated) plasmid DNA, which was isolated from a dam+ E. coli strain.
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.
-
Protein Expression and Characterization: Express the mutant protein and purify it. Characterize the kinetic properties of the mutant enzyme using the spectrophotometric assay described above to determine the impact of the mutation on substrate specificity and catalytic activity.
Figure 2. A flowchart outlining the experimental workflow for determining and comparing the substrate specificities of mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases.
Conclusion
The distinct substrate specificities of mitochondrial and peroxisomal 2,4-dienoyl-CoA reductases underscore their complementary roles in fatty acid metabolism. The preference of mDCR for shorter-chain substrates aligns with its function in the complete oxidation of fatty acids within the mitochondrial matrix. Conversely, the ability of pDCR to efficiently reduce long and very-long-chain 2,4-dienoyl-CoA intermediates is crucial for the initial breakdown of these fatty acids in peroxisomes, a process that cannot be initiated in mitochondria. These differences, driven by unique structural features and catalytic mechanisms, are fundamental to the efficient cellular processing of a diverse range of dietary and endogenous fatty acids. A thorough understanding of these specificities is critical for elucidating the pathophysiology of metabolic disorders and for the development of targeted therapeutic interventions.
References
A Kinetic Showdown: 2-trans,4-trans-Octadienoyl-CoA Metabolism Compared with Other Dienoyl-CoA Isomers
A detailed analysis of the enzymatic processing of 2-trans,4-trans-octadienoyl-CoA in comparison to other dienoyl-CoA isomers reveals key substrate specificities and efficiencies of the primary enzymes involved in unsaturated fatty acid β-oxidation. This guide provides a quantitative comparison of their kinetic parameters, detailed experimental protocols, and a visualization of the metabolic pathways.
The metabolism of unsaturated fatty acids requires a series of auxiliary enzymes to handle the double bonds that disrupt the typical β-oxidation cycle. Among the critical intermediates are dienoyl-CoA esters, whose geometric and positional isomers are processed with varying efficiencies by enzymes such as 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. Understanding the kinetic nuances of these enzymes with different dienoyl-CoA isomers, including the titular this compound, is crucial for researchers in metabolic diseases and drug development.
Comparative Kinetics of Dienoyl-CoA Isomers
The enzymatic processing of various dienoyl-CoA isomers is primarily carried out by 2,4-dienoyl-CoA reductase (DECR) and Δ³,Δ²-enoyl-CoA isomerase. The kinetic parameters for these enzymes with different substrates highlight their substrate preferences and catalytic efficiencies.
2,4-Dienoyl-CoA Reductase (DECR)
This NADPH-dependent enzyme catalyzes the reduction of 2,4-dienoyl-CoA to trans-3-enoyl-CoA, a crucial step in the degradation of polyunsaturated fatty acids.[1] Studies have shown that mammalian DECR can reduce both 2-trans,4-cis- and 2-trans,4-trans-dienoyl-CoA thioesters with comparable efficiency.[1] While specific kinetic data for a wide range of octadienoyl-CoA isomers is limited, data for other chain-length dienoyl-CoAs provides insight into the enzyme's substrate specificity. For instance, human peroxisomal 2,4-dienoyl-CoA reductase exhibits different affinities for hexadienoyl-CoA and decadienoyl-CoA.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| 2,4-Hexadienoyl-CoA | Human Peroxisomal | 71.6 | 1.75 | |
| 2,4-Decadienoyl-CoA | Human Peroxisomal | 12.7 | Not Reported | |
| trans-2,trans-4-Hexadienoyl-CoA | Rat Liver Mitochondria | Not Reported | Not Reported | [2] |
| 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | Rat Liver Mitochondria | Not Reported | Not Reported | [2] |
It is important to note that this compound has been confirmed as a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase.
Δ³,Δ²-Enoyl-CoA Isomerase
This family of isomerases is responsible for converting 3-cis- or 3-trans-enoyl-CoAs to the 2-trans-enoyl-CoA isomer necessary for the subsequent steps of β-oxidation.[3] Different isoforms of this enzyme, located in both mitochondria and peroxisomes, exhibit distinct substrate preferences.
A study on rat liver enoyl-CoA isomerases revealed the following substrate preferences for three different isoforms:
-
Mitochondrial enoyl-CoA isomerase (MECI): Most active in catalyzing the 3-cis → 2-trans isomerization.[3]
-
Monofunctional enoyl-CoA isomerase (ECI): Shows a preference for the 3-trans → 2-trans isomerization.[3]
-
Multifunctional enzyme 1 (MFE1): Is the optimal isomerase for the 2,5 → 3,5 isomerization of dienoyl-CoAs.[3]
These findings indicate that the specific isomer of a dienoyl-CoA will determine which isomerase is primarily responsible for its metabolism, highlighting the complexity and specificity of the fatty acid oxidation pathway.
Metabolic Pathway and Experimental Workflow
The degradation of dienoyl-CoA isomers involves a coordinated series of enzymatic reactions. The following diagrams illustrate the general metabolic pathway and a typical experimental workflow for kinetic analysis.
References
- 1. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 2. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 2-trans,4-trans-octadienoyl-CoA: Enzymatic vs. Mass Spectrometry-Based Assays
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism, the accurate quantification of intermediates such as 2-trans,4-trans-octadienoyl-CoA is critical. This guide provides an objective comparison of two primary analytical techniques: enzymatic assays and mass spectrometry-based assays. We present a summary of their performance, detailed experimental protocols, and the metabolic context of the analyte.
The selection of an appropriate assay for this compound depends on various factors, including the required sensitivity, specificity, sample matrix complexity, and available instrumentation. While enzymatic assays offer a cost-effective and often straightforward approach, mass spectrometry provides superior specificity and the ability to multiplex the analysis of multiple acyl-CoA species.
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of enzymatic and mass spectrometry-based assays for the quantification of acyl-CoAs, providing a framework for selecting the most suitable method for your research needs.
| Feature | Enzymatic Assay (Spectrophotometric) | Mass Spectrometry (LC-MS/MS) |
| Principle | Measures the change in absorbance resulting from the enzymatic conversion of the target molecule, often coupled to the reduction or oxidation of a cofactor like NAD(P)H. | Separates the analyte by liquid chromatography and detects it based on its unique mass-to-charge ratio, offering high specificity. |
| Specificity | Can be susceptible to interference from other molecules that absorb at the same wavelength or react with the enzymes in the assay. | Highly specific due to the detection based on the distinct mass of the molecule and its fragments. |
| Sensitivity | Generally less sensitive, with detection limits typically in the micromolar range. | Highly sensitive, with the ability to detect analytes in the nanomolar to picomolar range.[1][2] |
| Throughput | Can be adapted for high-throughput screening in microplate formats. | Can be automated for high-throughput analysis, but sample preparation can be more time-consuming. |
| Multiplexing | Typically measures a single analyte or a class of compounds that react with the same enzyme. | Allows for the simultaneous quantification of multiple acyl-CoA species in a single run.[3] |
| Cost | Lower initial instrument cost and generally less expensive reagents. | Higher initial instrument cost and requires more specialized consumables and maintenance. |
| Expertise | Requires basic biochemical laboratory skills. | Requires specialized training for instrument operation, method development, and data analysis. |
Experimental Protocols
Enzymatic Assay: Spectrophotometric Measurement of 2,4-Dienoyl-CoA Reductase Activity
This protocol is adapted from methods used for the spectrophotometric assay of 2,4-dienoyl-CoA reductase, the enzyme that metabolizes 2,4-dienoyl-CoA species.[4] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of the dienoyl-CoA substrate.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
NADPH solution: 10 mM in assay buffer
-
This compound substrate solution (concentration to be determined based on Km of the enzyme)
-
Enzyme source (e.g., purified 2,4-dienoyl-CoA reductase, cell lysate, or mitochondrial extract)
Procedure:
-
Prepare the reaction mixture in a cuvette by adding the assay buffer, NADPH solution, and the enzyme source.
-
Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration and to measure any background NADPH oxidation.
-
Initiate the reaction by adding the this compound substrate to the cuvette and mix thoroughly.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
Mass Spectrometry-Based Assay: LC-MS/MS Quantification of this compound
This protocol outlines a general approach for the quantification of short- to medium-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][5]
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)
-
C18 reversed-phase column
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8
-
Mobile Phase B: Acetonitrile
-
Extraction Solution: Acetonitrile/methanol/water (2:2:1, v/v/v)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA)
Procedure:
1. Sample Preparation: a. Homogenize tissue or lyse cells in the cold extraction solution. b. Add the internal standard to the homogenate. c. Centrifuge the sample at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris. d. Collect the supernatant for analysis.
2. LC Separation: a. Inject the sample supernatant onto the C18 column. b. Elute the acyl-CoAs using a gradient of mobile phase A and B. A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic acyl-CoAs.
3. MS/MS Detection: a. Operate the mass spectrometer in positive ion mode. b. Use Multiple Reaction Monitoring (MRM) to detect the specific transition of the precursor ion (the molecular ion of this compound) to a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).[2] c. Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.
Mandatory Visualization
Signaling Pathway: Beta-Oxidation of Polyunsaturated Fatty Acids
The following diagram illustrates the metabolic pathway for the beta-oxidation of linoleic acid, a polyunsaturated fatty acid. This pathway leads to the formation of 2,4-dienoyl-CoA intermediates, including species structurally similar to this compound. The processing of these intermediates requires the action of 2,4-dienoyl-CoA reductase.
Caption: Beta-oxidation of linoleic acid leading to a 2,4-dienoyl-CoA intermediate.
Experimental Workflow: LC-MS/MS Analysis
The following diagram outlines the typical workflow for the quantification of this compound using LC-MS/MS.
Caption: A typical workflow for the quantification of this compound by LC-MS/MS.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
comparative analysis of 2-trans,4-trans-octadienoyl-CoA metabolism in different species
For Researchers, Scientists, and Drug Development Professionals
The metabolism of unsaturated fatty acids is a fundamental biological process with significant implications for health and disease. A key intermediate in the beta-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions is 2-trans,4-trans-octadienoyl-CoA. The efficient processing of this metabolite is crucial for cellular energy homeostasis. This guide provides a comparative analysis of the metabolism of this compound in different species, focusing on the key enzyme 2,4-dienoyl-CoA reductase (DECR). We present a synthesis of experimental data, detailed methodologies, and visual representations of the metabolic pathways to facilitate a deeper understanding of the evolutionary and functional divergences in this critical metabolic juncture.
Key Enzyme: 2,4-Dienoyl-CoA Reductase (DECR)
The central enzyme responsible for the metabolism of this compound is 2,4-dienoyl-CoA reductase. This enzyme catalyzes the reduction of the conjugated double bond system in the acyl-CoA intermediate, allowing it to re-enter the beta-oxidation spiral. However, significant differences exist in the structure, co-factor requirements, and reaction products of DECR between prokaryotes and eukaryotes.
Comparative Data of 2,4-Dienoyl-CoA Reductase
| Feature | Escherichia coli (Prokaryote) | Bovine (Mammal) | Human (Mammal) |
| Enzyme Name | 2,4-Dienoyl-CoA reductase (FadH) | 2,4-Dienoyl-CoA reductase | 2,4-Dienoyl-CoA reductase 1 (DECR1) |
| Subunit Structure | Monomer[1] | Tetramer of identical subunits[1] | Homotetramer[2] |
| Molecular Weight | ~73 kDa (native)[1] | ~124 kDa (native), ~32 kDa (subunit)[1] | ~124 kDa (native)[3] |
| Cofactor Requirements | FAD, FMN, [4Fe-4S] cluster, NADPH[2][4] | NADPH[1] | NADPH[2] |
| Reaction Product | 2-trans-Enoyl-CoA[1] | 3-trans-Enoyl-CoA[1] | 3-trans-Enoyl-CoA[2] |
Kinetic Parameters of 2,4-Dienoyl-CoA Reductase
| Species | Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) |
| E. coli | 2-trans,4-trans-Decadienoyl-CoA | 2.3[5] | - | 16[5] |
| E. coli | NADPH | 50[5] | - | - |
| Human (Peroxisomal) | 2-trans,4-trans-Decadienoyl-CoA | 12.7[6] | - | - |
| Human (Peroxisomal) | 2-trans,4-trans-Hexadienoyl-CoA | 71.6 ± 0.27[6] | 1.75 ± 0.34[6] | - |
Metabolic Pathways
The metabolism of this compound is integrated into the broader pathway of fatty acid beta-oxidation. The specific steps following the formation of this intermediate differ between prokaryotes and eukaryotes, primarily due to the different products of their respective 2,4-dienoyl-CoA reductases.
References
- 1. 2,4-Dienoyl coenzyme A reductases from bovine liver and Escherichia coli. Comparison of properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and expression of the fadH gene and characterization of the gene product 2,4-dienoyl coenzyme A reductase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Identity of 2-trans,4-trans-octadienoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, the unambiguous identification of key intermediates is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HR-MS) with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry—for the validation of 2-trans,4-trans-octadienoyl-CoA, a critical intermediate in the β-oxidation of polyunsaturated fatty acids.
This document outlines the objective performance of these methods, supported by available data, and includes detailed experimental protocols to assist in methodological selection and application.
Performance Comparison of Analytical Techniques
The choice of analytical technique for the validation of this compound depends on the specific requirements of the study, such as the need for high sensitivity, structural elucidation, or quantitative accuracy. High-resolution mass spectrometry is often favored for its sensitivity and specificity, while NMR provides unparalleled detail on molecular structure. UV-Vis spectrophotometry offers a simpler, more accessible method for quantification, particularly in enzymatic assays. A qualitative comparison of these techniques is presented below.
Table 1: Comparison of Analytical Techniques for the Validation of this compound Identity
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | UV-Visible (UV-Vis) Spectrophotometry |
| Primary Use | Identification and quantification | Definitive structural elucidation | Quantification, enzyme kinetics |
| Sensitivity | Very high (femtomole to picomole range) | Low | Moderate to low |
| Specificity | High (based on accurate mass and fragmentation) | Very high (unique spectral fingerprint) | Low (relies on chromophore) |
| Structural Info | Molecular formula and fragmentation patterns | Detailed 3D structure and connectivity | Limited to the presence of a chromophore |
| Quantification | Requires stable isotope-labeled internal standards for best accuracy | Inherently quantitative (signal proportional to molar concentration) | Requires a molar extinction coefficient |
| Sample Prep | More complex (extraction, chromatography) | Simpler for pure compounds | Simple |
| Throughput | High (with LC automation) | Low | High (plate-reader compatible) |
High-Resolution Mass Spectrometry (HR-MS)
HR-MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of acyl-CoA species. It provides high-resolution and accurate mass measurements, enabling the determination of the elemental composition of the molecule and its fragments.
Supporting Experimental Data (Predicted)
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C29H46N7O17P3S | PubChem[1] |
| Monoisotopic Mass | 889.18837 g/mol | PubChem[1] |
| Predicted [M+H]+ | 890.19615 | HMDB |
| Predicted Major Fragments ([M+H]+) | m/z 890.196, 508.003, 428.037, 382.135 | HMDB |
A hallmark of acyl-CoA analysis by positive ion mode mass spectrometry is the characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a neutral loss of 507.9957 Da.
Experimental Protocol: LC-HR-MS/MS Analysis
This protocol is a general procedure for the analysis of acyl-CoAs and can be adapted for this compound.
-
Sample Extraction:
-
Homogenize tissue or cell samples in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge to pellet proteins and other insoluble material.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Liquid Chromatography Separation:
-
Employ a reversed-phase C18 column.
-
Use a gradient elution with mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in full scan mode to determine the accurate mass of the precursor ion.
-
Perform data-dependent MS/MS to obtain fragmentation spectra for structural confirmation.
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of this compound.
-
Compare the fragmentation pattern with predicted spectra or known fragmentation of acyl-CoAs (e.g., neutral loss of 507 Da).
-
Alternative Analytical Techniques
While HR-MS is a dominant technique, NMR and UV-Vis spectrophotometry offer valuable complementary or alternative approaches for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for de novo structure elucidation of organic molecules. Although less sensitive than MS, it provides unambiguous structural information. For this compound, 1H and 13C NMR would confirm the presence and stereochemistry of the trans double bonds and the overall carbon skeleton.
A detailed experimental protocol for this compound is not available in the searched literature. However, a general approach for a pure, synthesized standard would be as follows:
-
Sample Preparation: Dissolve a sufficient amount of the purified compound in a suitable deuterated solvent (e.g., D2O or CD3OD).
-
Data Acquisition: Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Assign chemical shifts and coupling constants to the protons and carbons of the molecule to confirm the structure of the octadienoyl chain and the coenzyme A moiety.
UV-Visible (UV-Vis) Spectrophotometry
The conjugated diene system in this compound results in strong absorption of ultraviolet light, making UV-Vis spectrophotometry a useful technique for its detection and quantification. This method is particularly valuable for monitoring enzymatic reactions involving this molecule, such as in assays for 2,4-dienoyl-CoA reductase.[2]
-
Sample Preparation: Prepare solutions of the compound in a suitable buffer that is transparent in the UV range.
-
Data Acquisition: Scan the absorbance of the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Quantification: Use the Beer-Lambert law (A = εbc) to determine the concentration of the compound, provided the molar extinction coefficient (ε) is known.
Visualizing the Workflow and Metabolic Context
To aid in understanding the experimental process and the biological relevance of this compound, the following diagrams are provided.
References
comparison of 2,4-dienoyl-CoA reductase from E. coli and bovine liver
A Comparative Guide to 2,4-Dienoyl-CoA Reductase from Escherichia coli and Bovine Liver
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 2,4-dienoyl-CoA reductase (DECR), an essential enzyme in the β-oxidation of polyunsaturated fatty acids, from the prokaryote Escherichia coli and the eukaryote bovine liver. While both enzymes catalyze a similar reaction, they exhibit significant differences in their molecular properties, structure, and reaction mechanisms.[1] Understanding these differences is crucial for metabolic research and as a potential target for therapeutic development.
Biochemical and Physical Properties
The 2,4-dienoyl-CoA reductases from E. coli and bovine liver display notable distinctions in their fundamental properties. The bacterial enzyme is a monomeric iron-sulfur flavoprotein, whereas the mammalian counterpart is a tetramer that does not contain flavin or iron-sulfur cofactors.[1][2]
| Property | E. coli 2,4-Dienoyl-CoA Reductase | Bovine Liver 2,4-Dienoyl-CoA Reductase |
| Subunit Molecular Weight | ~73,000 Da[1] | ~32,000 Da[1] |
| Native Molecular Weight | ~70,000 Da[1] | ~124,000 Da[1] |
| Quaternary Structure | Monomer[1][2] | Tetramer of identical subunits[1][3] |
| Cofactors | FAD, FMN, [4Fe-4S] cluster, NADPH[4][5][6] | NADPH[1][3] |
| Reaction Product | 2-trans-Enoyl-CoA[1][4] | 3-trans-Enoyl-CoA[1][3][7] |
Kinetic Parameters
While direct comparative kinetic studies on the bovine liver enzyme are limited in recent literature, data from related mammalian sources (rat and human) provide valuable insights. The enzymes exhibit Michaelis-Menten kinetics for their substrates.
| Parameter | E. coli | Rat Liver (Mitochondrial) | Human (Mitochondrial, Recombinant) |
| Km (Dienoyl-CoA Substrate) | Not specified in results | 0.46 µM (for trans-2, trans-4-hexadienoyl-CoA)[8] | 6.22 µM (for 2,4-decadienoyl-CoA)[9] |
| Km (NADPH) | Not specified in results | 2.5 µM[8] | 60.5 µM[9] |
| Turnover Number (kcat) | Not specified in results | 2.1 s-1[8] | Not specified |
| Vmax | Not specified in results | Not specified | 0.74 µmol/min/mg (for 2,4-decadienoyl-CoA)[9] |
Reaction Pathways and Mechanism
The most significant divergence lies in the reaction mechanism and the resulting product. The E. coli enzyme directly produces 2-trans-enoyl-CoA, which can immediately re-enter the main β-oxidation cycle. In contrast, the bovine liver enzyme produces 3-trans-enoyl-CoA, necessitating an additional isomerization step to form the 2-trans isomer before it can be further metabolized.[1][4] This highlights a fundamental difference in the evolutionary solutions to the same metabolic challenge.
The bacterial enzyme utilizes a complex electron transfer chain involving FAD, a [4Fe-4S] cluster, and FMN to reduce the substrate.[2][6] The mammalian enzyme, lacking these cofactors, follows a different catalytic mechanism.[3]
References
- 1. 2,4-Dienoyl coenzyme A reductases from bovine liver and Escherichia coli. Comparison of properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. journals.asm.org [journals.asm.org]
- 5. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Studies on the metabolism of unsaturated fatty acids. XIII. Properties of 2,4-dienoyl-CoA reductase from beef liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthetic 2-trans,4-trans-octadienoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals working with lipid metabolism and related pathways, the purity of synthetic acyl-CoA esters is paramount for reliable experimental outcomes. This guide provides an objective comparison of common analytical techniques for assessing the purity of synthetic 2-trans,4-trans-octadienoyl-CoA, a key intermediate in the beta-oxidation of polyunsaturated fatty acids.[1] We present a summary of quantitative data, detailed experimental protocols, and a visual workflow to aid in selecting the most appropriate method for your research needs.
Comparative Analysis of Purity Assessment Methods
The primary methods for determining the purity of short-chain acyl-CoA compounds like this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation.
| Method | Key Strengths | Key Limitations | Typical Purity Assessment Range | Primary Output |
| HPLC-UV | Robust, widely available, good for quantitative analysis of the main compound.[2][3] | Lower sensitivity and selectivity compared to MS; potential for co-eluting impurities to go undetected.[2] | 90-99% | Chromatogram with peak area for quantification. |
| LC-MS/MS | High sensitivity and selectivity, allowing for the detection and identification of trace impurities.[2][4][5] | Requires more specialized equipment and expertise; potential for matrix effects.[6] | >95% with impurity profiling. | Chromatogram and mass spectrum for quantification and impurity identification. |
| NMR | Provides detailed structural information, requires minimal sample preparation, and is non-destructive.[2] | Lower sensitivity compared to chromatographic methods, making it less suitable for detecting minor impurities.[2] | >95% for the main structure. | Spectrum providing structural confirmation and relative quantification of major components. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate purity assessment. Below are generalized methodologies for the key techniques discussed.
Protocol 1: HPLC-UV Analysis
This protocol outlines a general procedure for the analysis of this compound using reversed-phase HPLC with UV detection.
-
Sample Preparation: Dissolve the synthetic this compound in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection: Monitor the absorbance at 260 nm, which corresponds to the adenine (B156593) moiety of Coenzyme A.
-
Data Analysis: Purity is assessed by calculating the relative peak area of this compound compared to the total area of all observed peaks.
Protocol 2: LC-MS/MS Analysis
This protocol provides a framework for the sensitive detection and identification of this compound and potential impurities.
-
Sample Preparation: Prepare a stock solution of the synthetic compound in an appropriate solvent (e.g., 50% methanol (B129727) in water) at a concentration of 1 mg/mL. Further dilute the sample to a final concentration of 1-10 µg/mL for analysis.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Scan Mode: Full scan for initial analysis and selected reaction monitoring (SRM) for targeted quantification.
-
Precursor Ion: The [M+H]+ ion for this compound.
-
Product Ion(s): Characteristic fragment ions for confirmation.
-
-
Data Analysis: Purity is determined by the relative abundance of the target compound's peak in the total ion chromatogram. Impurities can be identified by their mass-to-charge ratio and fragmentation patterns.
Protocol 3: NMR Spectroscopy
This protocol describes the use of ¹H NMR for the structural confirmation and purity assessment of the synthetic compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard ¹H NMR experiment.
-
Parameters: Adjust acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants of the vinyl and methylene (B1212753) protons of the octadienoyl chain and the characteristic signals of the CoA moiety with expected values.
-
Purity Assessment: Integrate the signals corresponding to the target compound and any identifiable impurities. The relative integrals provide a molar ratio and thus an estimation of purity.
-
Experimental Workflow and Signaling Pathways
To visualize the overall process of purity assessment, the following diagram illustrates a typical experimental workflow.
Caption: Workflow for purity assessment of synthetic acyl-CoA.
This guide provides a comparative framework to assist researchers in selecting the most suitable method for assessing the purity of synthetic this compound, ensuring the integrity and reliability of their experimental data. The choice of method will ultimately depend on the specific requirements of the research, including the need for sensitivity, structural information, and available instrumentation.
References
- 1. NADPH-dependent beta-oxidation of unsaturated fatty acids with double bonds extending from odd-numbered carbon atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hplc.eu [hplc.eu]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
functional differences between prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional differences between prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases, essential enzymes in the β-oxidation of unsaturated fatty acids. Understanding these differences is crucial for basic research and for the development of targeted therapeutics.
Executive Summary
Prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases, while catalyzing the same fundamental reaction, exhibit significant differences in their structure, cofactor requirements, and reaction mechanisms. Eukaryotic enzymes, found in both mitochondria and peroxisomes, are homotetrameric proteins that utilize NADPH as the sole cofactor to produce trans-3-enoyl-CoA. In contrast, the prokaryotic counterpart, exemplified by the well-studied enzyme from Escherichia coli, is a monomeric iron-sulfur flavoprotein that employs a more complex electron transfer chain involving FAD, FMN, and a [4Fe-4S] cluster, ultimately yielding trans-2-enoyl-CoA. These distinctions offer potential avenues for the development of selective inhibitors targeting pathogenic bacteria.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key functional and kinetic parameters of prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases, providing a clear quantitative comparison.
| Feature | Prokaryotic (e.g., E. coli) | Eukaryotic (Mitochondrial) | Eukaryotic (Peroxisomal) |
| Quaternary Structure | Monomer[1] | Homotetramer[1] | Homotetramer |
| Cofactor(s) | NADPH, FAD, FMN, [4Fe-4S] cluster[2][3] | NADPH[4] | NADPH |
| Reaction Product | trans-2-Enoyl-CoA[1] | trans-3-Enoyl-CoA[1] | trans-3-Enoyl-CoA[4] |
| Optimal pH | Not explicitly reported | ~6.0-6.5[4] | ~6.5 |
| Optimal Temperature | Not explicitly reported | Not explicitly reported | Not explicitly reported |
| Substrate Specificity | Broad (acts on various chain lengths)[1] | Prefers shorter-chain substrates | More active towards longer-chain substrates[5] |
| Km (NADPH) | ~10.1 - 50 µM[3] | ~2.5 µM (Rat)[6], ~60.5 µM (Human)[2] | Not explicitly reported |
| Km (trans-2,trans-4-Hexadienoyl-CoA) | Not explicitly reported | ~0.46 µM (Rat)[6], ~26.5 µM (Human)[2] | ~71.6 µM (Human) |
| Km (trans-2,trans-4-Decadienoyl-CoA) | ~2.3 - 8.8 µM[3] | ~6.22 µM (Human)[2] | ~12.7 µM (Human) |
| kcat / Vmax | kcat: ~16 s-1 (with (2E,4E)-decadienoyl-CoA)[3] | kcat: ~2.1 s-1 (Rat, with hexadienoyl-CoA)[6]; Vmax: ~7.78 µmol/min/mg (Human, with hexadienoyl-CoA)[2] | Vmax: ~1.75 µmol/min/mg (Human, with hexadienoyl-CoA) |
Unraveling the Mechanisms: A Tale of Two Pathways
The mechanistic divergence between prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases is a key area of interest.
Eukaryotic Mechanism: The eukaryotic enzyme follows a two-step sequential mechanism.[4] First, a hydride is transferred from NADPH to the Cδ of the dienoyl-CoA substrate, forming an enolate intermediate.[4] This is followed by protonation at the Cα position by a water molecule to yield the final trans-3-enoyl-CoA product.[4]
Prokaryotic Mechanism: The prokaryotic reductase employs a more intricate single concerted step.[4] Electrons are transferred from NADPH to FAD, then through a [4Fe-4S] cluster to FMN.[7] The reduced FMN then delivers a hydride to the C5 atom of the substrate, while a catalytic dyad, proposed to be Tyr-166 and His-252 in E. coli, protonates the C4 atom, directly producing trans-2-enoyl-CoA.[7]
Visualizing the Divide: Signaling Pathways and Workflows
To further illustrate these differences, the following diagrams, generated using the DOT language, depict the distinct metabolic pathways and a general experimental workflow for characterizing these enzymes.
Caption: Distinct metabolic pathways for prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases.
Caption: Generalized experimental workflow for characterizing 2,4-dienoyl-CoA reductases.
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in this guide.
Recombinant Enzyme Expression and Purification
Objective: To obtain a pure and active form of 2,4-dienoyl-CoA reductase for functional and structural studies.
Protocol Outline:
-
Gene Cloning: The gene encoding the 2,4-dienoyl-CoA reductase of interest is amplified by PCR and cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) to facilitate purification.[2][6]
-
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced by the addition of IPTG, and cells are grown at an optimal temperature (e.g., 16-37°C) to ensure proper protein folding.
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The crude lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the tagged protein is eluted.[2]
-
Ion-Exchange Chromatography: Further purification can be achieved using ion-exchange chromatography to separate the protein of interest from remaining contaminants based on charge.[6]
-
Size-Exclusion Chromatography: This final step can be used to obtain a highly pure and homogenous protein sample.
-
-
Purity Assessment: The purity of the final protein sample is assessed by SDS-PAGE.
Enzyme Activity Assay
Objective: To measure the catalytic activity of 2,4-dienoyl-CoA reductase.
Protocol Outline (Spectrophotometric Assay):
-
Reaction Mixture: A typical reaction mixture contains a buffer at the desired pH (e.g., 50 mM phosphate (B84403) buffer, pH 6.5), NADPH, and the purified enzyme in a quartz cuvette.
-
Initiation: The reaction is initiated by the addition of the 2,4-dienoyl-CoA substrate (e.g., trans-2,trans-4-hexadienoyl-CoA or trans-2,trans-4-decadienoyl-CoA).
-
Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer. The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculation: The enzyme activity is calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH (6220 M-1cm-1 at 340 nm).
Determination of Kinetic Parameters
Objective: To determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or turnover number (kcat).
Protocol Outline:
-
Varying Substrate Concentrations: A series of enzyme activity assays are performed with a fixed enzyme concentration and varying concentrations of one substrate (either the dienoyl-CoA or NADPH) while keeping the other substrate at a saturating concentration.
-
Data Analysis: The initial reaction rates are plotted against the substrate concentrations. The resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
kcat Calculation: The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration.
Determination of Optimal pH and Temperature
Objective: To identify the pH and temperature at which the enzyme exhibits maximum activity.
Protocol Outline:
-
Optimal pH: Enzyme activity is measured across a range of pH values using different buffer systems, while keeping the temperature and substrate concentrations constant. The pH at which the highest activity is observed is the optimal pH.
-
Optimal Temperature: Enzyme activity is measured at various temperatures, while keeping the pH and substrate concentrations constant. It is important to pre-incubate the reaction mixture (excluding the enzyme or substrate) at the desired temperature before initiating the reaction. The temperature at which the highest activity is observed is the optimal temperature.
Conclusion and Future Directions
The distinct structural and mechanistic features of prokaryotic and eukaryotic 2,4-dienoyl-CoA reductases present a compelling case for these enzymes as targets for novel antimicrobial agents. The reliance of the prokaryotic enzyme on a complex set of cofactors, including an iron-sulfur cluster, which is absent in its eukaryotic counterparts, offers a clear point of differentiation for inhibitor design. Future research should focus on high-throughput screening of compound libraries to identify selective inhibitors of the prokaryotic enzyme. Furthermore, detailed structural studies of the prokaryotic enzyme in complex with various substrates and inhibitors will be invaluable for structure-based drug design efforts. A deeper understanding of the regulation of these enzymes in both prokaryotes and eukaryotes will also provide critical insights into their physiological roles and their potential as therapeutic targets.
References
- 1. uniprot.org [uniprot.org]
- 2. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4-Dienoyl-CoA reductase from Escherichia coli is a novel iron-sulfur flavoprotein that functions in fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cloning, expression, and purification of the functional 2,4-dienoyl-CoA reductase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Safety Operating Guide
Proper Disposal of 2-trans,4-trans-Octadienoyl-CoA: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-trans,4-trans-Octadienoyl-CoA, like any laboratory chemical, is crucial for maintaining a safe research environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, adhering to general principles of chemical waste management, is imperative. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Given the lack of specific degradation or neutralization protocols for this compound, it should be treated as potentially hazardous chemical waste. The primary method of disposal is to collect it for removal by a licensed hazardous waste disposal service.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
The container should be made of a material compatible with organic sulfur compounds. High-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently or produce hazardous gases.[1]
2. Labeling of Waste Containers:
-
All waste containers must be accurately and clearly labeled.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (if known, otherwise list as "Caution: Chemical of Unknown Toxicity")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
-
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1][2]
-
The SAA should be located at or near the point of waste generation and away from drains, heat sources, and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
4. Arranging for Disposal:
-
Once the waste container is full or has been in storage for a period approaching your institution's limit (often 9-12 months), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[2]
-
Provide the EHS office with a complete inventory of the waste container's contents.
5. Spill and Decontamination Procedures:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Quantitative Data Summary
As specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (SAA) | 55 gallons | [2] |
| Maximum Accumulation Time (SAA) | Up to 12 months | [2] |
| Drain Disposal Concentration (for permissible substances) | < 1% | [3][4] |
| Prohibited from Drain Disposal | All hazardous chemicals | [2] |
Experimental Protocols
No specific experimental protocols for the degradation or neutralization of this compound are readily available in the provided search results. Therefore, treatment of this compound as hazardous waste for third-party disposal is the recommended protocol.
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-trans,4-trans-Octadienoyl-CoA
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of 2-trans,4-trans-Octadienoyl-CoA, a key intermediate in the beta-oxidation of unsaturated fatty acids. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling the compound. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for tears or holes before use. |
| Body Protection | Laboratory Coat | Fully fastened to protect against skin contact. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood.
-
Personal Hygiene: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including respiratory protection, and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for proper disposal.
Disposal Plan:
-
Waste Characterization: All waste containing this compound should be considered hazardous.
-
Containerization: Collect waste in a clearly labeled, sealed, and chemical-resistant container.
-
Disposal Route: Dispose of chemical waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
